1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKUPPPTKCJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389948 | |
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-81-4 | |
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of heterocyclic compounds built upon the 2-pyrrolidinone core, a structural motif present in numerous natural products and pharmacologically active molecules.[1] Its true value in drug discovery lies in its nature as a versatile chemical scaffold. The molecule incorporates three key functional regions: a rigid 5-oxopyrrolidine (pyroglutamic acid analogue) core, a reactive carboxylic acid handle at the 3-position, and a tunable N-aryl substituent, in this case, a 4-isopropoxyphenyl group.
This specific combination of features makes it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. Research into analogous 1-aryl-5-oxopyrrolidine structures has revealed significant potential for developing novel antimicrobial and anticancer agents.[1][2][3] The 4-isopropoxyphenyl moiety is a common feature in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic profile.
This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and reactive potential of this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The chemical behavior of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by the interplay of its constituent functional groups: the lactam (cyclic amide), the carboxylic acid, and the aryl ether. The carboxylic acid group imparts acidic properties and provides a primary site for hydrogen bonding, influencing solubility in polar media.[4][5] Conversely, the sizable, nonpolar 4-isopropoxyphenyl group increases the molecule's overall lipophilicity.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |
| CAS Number | 351066-81-4 | [6] |
| Molecular Formula | C₁₄H₁₇NO₄ | [6] |
| Molecular Weight | 263.29 g/mol | [6] |
| SMILES | CC(C)OC1=CC=C(C=C1)N1CC(C(=O)O)CC1=O | [6] |
| Predicted pKa | ~4.3 (Estimated based on similar structures) | [7] |
| Physical State | Solid (at room temperature) | |
| General Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [5][8] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the cyclocondensation reaction of an aromatic amine with itaconic acid.[1][9][10][11] This reaction proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.[1][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and 4-isopropoxyaniline (0.95 eq).
-
Solvent/Conditions: Add water to the flask to serve as the reaction medium. Alternatively, the reaction can be performed under solvent-free conditions by heating the neat mixture of reactants.[9][10]
-
Heating: Heat the reaction mixture to reflux (if in water) or to 140–165 °C (if solvent-free) and maintain for 12-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If performed in water, the product will often precipitate.
-
Isolation & Purification: Filter the crude solid precipitate and wash thoroughly with cold water to remove any unreacted itaconic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of the title compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic techniques are employed for this purpose.[13]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each part of the molecule. The carboxylic acid proton (COOH) is highly characteristic, appearing as a broad singlet far downfield around 10-12 ppm.[14] The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The aromatic protons will appear in the 6.8-7.6 ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. The three protons on the pyrrolidinone ring's chiral center and adjacent methylenes will appear as complex multiplets between 2.5 and 4.0 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon spectrum is notable for two downfield signals corresponding to the carbonyl carbons of the lactam and the carboxylic acid, typically in the 170-180 ppm range.[14] The remaining aromatic, aliphatic, and ether carbons will appear at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the lactam amide (~1670-1690 cm⁻¹).[11]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, showing a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of 263.29.
Workflow: Structural Verification
Caption: Standard analytical workflow for structural confirmation.
Chemical Reactivity and Derivatization Potential
The true utility of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in drug development is its role as a modifiable scaffold. The carboxylic acid functionality is the primary handle for chemical elaboration, allowing for the systematic generation of derivatives to explore structure-activity relationships (SAR).
Key Transformation: Formation of the Hydrazide Intermediate
A pivotal step in derivatization is the conversion of the carboxylic acid to a carbohydrazide. This is a robust, two-step process that transforms the relatively unreactive acid into a highly versatile nucleophilic building block.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid.[2][11] This step protects the acid and activates it for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine monohydrate (N₂H₄·H₂O) in a suitable solvent like ethanol or 2-propanol under reflux.[1][12] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.
Protocol: Synthesis of Hydrazide Intermediate
-
Esterification: Dissolve the parent acid (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops). Heat the mixture at reflux for 20-24 hours. Neutralize the reaction with a weak base like sodium bicarbonate solution and extract the ester.
-
Hydrazinolysis: Dissolve the crude ester in 2-propanol. Add an excess of hydrazine monohydrate (e.g., 8-10 eq). Heat the mixture at reflux for 2-4 hours.[1] Upon cooling, the hydrazide product typically crystallizes from the solution and can be isolated by filtration.
Application: Synthesis of Bioactive Derivatives
The hydrazide intermediate is the gateway to a vast chemical space. By condensing it with various electrophiles, researchers can rapidly generate diverse compound libraries.
-
Hydrazones: Reaction with a wide range of aromatic or heterocyclic aldehydes and ketones yields hydrazones.[2][3][15] This class of compounds is frequently investigated for potent antimicrobial and anticancer activities.[1][2]
-
Azoles and Diazoles: Condensation with 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione) or 1,4-dicarbonyls (e.g., hexane-2,5-dione) provides access to pyrazole and pyrrole derivatives, respectively.[3][11] These heterocyclic motifs are privileged structures in medicinal chemistry.
Reaction Pathway: Derivatization Strategy
Caption: Derivatization pathways starting from the parent carboxylic acid.
Stability and Storage
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemically stable compound under standard laboratory conditions. The lactam ring is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible bases.
Conclusion
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is more than a single molecule; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its highly tractable carboxylic acid handle make it an exemplary scaffold. The ability to readily convert it into a hydrazide intermediate opens the door to extensive derivatization, enabling the systematic exploration of structure-activity relationships necessary for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the unique chemical potential of this valuable building block.
References
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National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
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ResearchGate. (2024). Request PDF: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. [Link]
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(2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]
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Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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An In-depth Technical Guide to 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number: 351066-81-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific research on this molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its synthesis, potential biological activities, and applications in drug development. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing a detailed examination of its chemical properties and therapeutic potential. The core structure is a five-membered lactam ring, a feature present in numerous pharmacologically active compounds. The strategic placement of a carboxylic acid group at the 3-position and a substituted phenyl ring at the 1-position allows for a wide range of chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5][6][7] This suggests that 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a promising candidate for further investigation in various therapeutic areas.
Physicochemical Properties and Identification
A clear identification of a compound is fundamental for any research and development endeavor. The key identifiers and physicochemical properties for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 351066-81-4 | [8][9] |
| Molecular Formula | C14H17NO4 | [8][9] |
| Molecular Weight | 263.29 g/mol | [8][9] |
| IUPAC Name | 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| SMILES | CC(C)OC1=CC=C(C=C1)N1CC(C(=O)O)CC1=O | [8][9] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, a general and robust synthetic route can be extrapolated from the synthesis of analogous compounds.[1][2] The most common approach involves the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a one-pot reaction between 4-isopropoxyaniline and itaconic acid.
Caption: Proposed synthesis of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-isopropoxyaniline and itaconic acid.
-
Solvent (Optional): While the reaction can be performed neat (solvent-free) by heating the mixture,[8] the use of a solvent such as water or glacial acetic acid can facilitate a more homogenous reaction.[1][2]
-
Heating: Heat the reaction mixture to reflux (typically between 100-150 °C) for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If the reaction is performed neat, allow the mixture to cool to room temperature. The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of water and ethanol) to remove any unreacted starting materials.
-
If a solvent is used, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyrrolidinone ring and the substituted aromatic system.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretching) and the lactam (C=O stretching).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be inferred from the extensive research on its structural analogs. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, unrelated biological targets.
Antimicrobial and Anticancer Potential
A significant body of research highlights the promising antimicrobial and anticancer activities of 5-oxopyrrolidine derivatives.[1][2][3][4][5][7] These compounds have been shown to be effective against a range of bacterial and fungal pathogens, as well as various cancer cell lines. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cellular processes critical for pathogen survival or cancer cell proliferation.
Anti-inflammatory Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory properties.[6] This activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.
Nrf2 Pathway Activation
Recent studies have shown that certain derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid can act as enhancers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, these compounds can upregulate the expression of antioxidant and cytoprotective genes, offering a potential therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.
Caption: Hypothesized mechanism of Nrf2 pathway activation.
Future Directions and Conclusion
1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of 5-oxopyrrolidine-3-carboxylic acid derivatives. The synthetic accessibility and the proven track record of its analogs in diverse therapeutic areas make it a compelling target for further investigation.
Future research should focus on:
-
Optimized Synthesis and Scale-up: Developing a high-yielding and scalable synthesis protocol.
-
Comprehensive Biological Screening: Evaluating its activity in a broad range of antimicrobial, anticancer, and anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to improve potency and selectivity.
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ChemSrc. 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
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PubMed. (2018). Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer. Available at: [Link]
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ResearchGate. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Available at: [Link]
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ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
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Springer. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]
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A Technical Guide to the NMR Structural Elucidation of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Importance of NMR in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery. It provides unparalleled insight into the molecular structure of a compound, revealing the connectivity of atoms and their chemical environment. For a novel compound like 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which belongs to a class of molecules with significant biological interest, unambiguous structural confirmation is paramount.[1][2][3] ¹H and ¹³C NMR are the cornerstones of this process, offering a detailed "fingerprint" of the molecule.
The core of this analysis relies on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of the nuclei, which is in turn dictated by the surrounding atoms and functional groups. By analyzing these shifts, along with proton-proton spin-spin coupling (J-coupling), we can piece together the complete molecular puzzle.
Below is the chemical structure of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with atoms numbered for the purpose of NMR assignment.
Caption: Molecular structure of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (in ppm) are based on the analysis of similar structures and known substituent effects.[4][5] The spectrum is expected to be recorded in a solvent like DMSO-d₆ or CDCl₃, which will affect the chemical shift of the exchangeable carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-COOH | 10.0 - 12.0 | broad singlet | - | 1H |
| H-2', H-6' (Aromatic) | ~ 7.5 | doublet (d) | ~ 9.0 | 2H |
| H-3', H-5' (Aromatic) | ~ 6.9 | doublet (d) | ~ 9.0 | 2H |
| H-7' (Isopropoxy CH) | 4.5 - 4.7 | septet | ~ 6.0 | 1H |
| H-2 (Pyrrolidine) | 3.8 - 4.0 | multiplet | - | 2H |
| H-3 (Pyrrolidine) | 3.3 - 3.5 | multiplet | - | 1H |
| H-4 (Pyrrolidine) | 2.6 - 2.8 | multiplet | - | 2H |
| H-8' (Isopropoxy CH₃) | ~ 1.3 | doublet (d) | ~ 6.0 | 6H |
Interpretation and Rationale
-
Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[6] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-isopropoxyphenyl group will exhibit a classic AA'BB' system. The protons ortho to the nitrogen (H-2', H-6') will be downfield from the protons ortho to the electron-donating isopropoxy group (H-3', H-5'). Both will appear as doublets with a typical ortho-coupling constant of around 9.0 Hz.
-
Isopropoxy Protons (H-7', H-8'): The methine proton (H-7') will be split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (H-8') will be split into a doublet by the single methine proton.
-
Pyrrolidinone Ring Protons (H-2, H-3, H-4): These protons form a complex spin system. The H-2 protons, being adjacent to the nitrogen of the amide, are expected to be the most downfield of the ring protons. The H-3 proton, being a methine proton alpha to a carboxylic acid, will also be deshielded. The H-4 protons, being adjacent to the carbonyl group, will be deshielded relative to a simple alkane but upfield from the other ring protons. Due to diastereotopicity and complex coupling, these signals are expected to appear as multiplets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on known values for the pyrrolidinone and substituted benzene rings.
Table 2: Predicted ¹³C NMR Data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Carboxylic Acid) | 172 - 175 |
| C=O (Amide/Lactam) | 170 - 173 |
| C-4' (Aromatic) | 155 - 158 |
| C-1' (Aromatic) | 130 - 133 |
| C-2', C-6' (Aromatic) | 120 - 123 |
| C-3', C-5' (Aromatic) | 115 - 118 |
| C-7' (Isopropoxy CH) | 69 - 72 |
| C-2 (Pyrrolidine) | 48 - 52 |
| C-3 (Pyrrolidine) | 40 - 44 |
| C-4 (Pyrrolidine) | 32 - 36 |
| C-8' (Isopropoxy CH₃) | 21 - 23 |
Interpretation and Rationale
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals in the spectrum, typically appearing above 170 ppm.[4]
-
Aromatic Carbons: The carbon attached to the isopropoxy group (C-4') will be the most deshielded of the aromatic carbons due to the electron-donating effect of the oxygen. The carbon attached to the nitrogen (C-1') will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region of 115-130 ppm.
-
Isopropoxy Carbons: The methine carbon (C-7') will appear around 70 ppm, while the equivalent methyl carbons (C-8') will be found in the aliphatic region around 22 ppm.
-
Pyrrolidinone Ring Carbons: The chemical shifts of the pyrrolidinone ring carbons are influenced by the adjacent heteroatoms and carbonyl group. C-2, being attached to the nitrogen, will be the most downfield of the aliphatic carbons in the ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize the line width of the solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
To confirm the assignment of protons, consider running two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is required for ¹³C NMR.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary to obtain a good signal-to-noise ratio.
-
To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
-
Spectral Interpretation:
-
Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the signals to the specific protons and carbons in the molecule, using the predictive data in this guide as a reference.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For any drug development program, such detailed structural elucidation is a critical step in ensuring the identity and purity of the active pharmaceutical ingredient.
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. (Link: [Link])
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ChemSrc. (2025). 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (Link: [Link])
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Ubeik, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 660. (Link: [Link])
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Kavaliauskas, P., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). (Link: [Link])
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An In-Depth Technical Guide to the Mechanism of Action of 5-Oxopyrrolidine Derivatives
This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of 5-oxopyrrolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions and signaling pathways modulated by this versatile chemical scaffold, supported by experimental evidence and validated protocols.
Introduction: The 5-Oxopyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 5-oxopyrrolidine ring, a five-membered lactam, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities. Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, makes it a privileged scaffold in drug discovery. This guide will explore the various mechanisms through which these derivatives exert their therapeutic effects, ranging from enzyme inhibition and receptor modulation to antimicrobial and anticancer activities. The inherent versatility of the 5-oxopyrrolidine core allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of compounds with high potency and selectivity.
Diverse Mechanisms of Action: A Multi-Targeted Approach
5-Oxopyrrolidine derivatives have been shown to interact with a wide range of biological targets, leading to a spectrum of pharmacological responses. The following sections will detail some of the key mechanisms of action elucidated through rigorous scientific investigation.
Enzyme Inhibition: A Prominent Mode of Action
A significant number of 5-oxopyrrolidine derivatives owe their biological activity to the inhibition of specific enzymes. This targeted approach is a cornerstone of modern drug development, and the 5-oxopyrrolidine scaffold has proven to be an excellent starting point for the design of potent and selective enzyme inhibitors.
Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix and are implicated in inflammatory processes and cancer progression.[2] The inhibitory activity of these compounds suggests their potential as anti-inflammatory agents.[1]
Experimental Protocol: In Vitro MMP Inhibition Assay
-
Enzyme Activation: Recombinant human pro-MMP-2 and pro-MMP-9 are activated with p-aminophenylmercuric acetate.
-
Inhibitor Preparation: 5-Oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Reaction: The activated MMPs are incubated with a fluorescent substrate in the presence of varying concentrations of the test compounds.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in the rate of substrate cleavage indicates enzyme inhibition.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial and Anticancer Activities: Targeting Pathogens and Malignant Cells
The 5-oxopyrrolidine scaffold is a key component in a variety of compounds exhibiting potent antimicrobial and anticancer properties.[3][4][5] The specific mechanisms underlying these activities are often structure-dependent, with different derivatives showing selectivity for different pathogens or cancer cell lines.
Several novel 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus.[3][4][5] Some compounds have shown efficacy against vancomycin-intermediate S. aureus strains, highlighting their potential to combat antibiotic resistance.[6] The presence of specific substituents, such as a 5-nitrothiophene moiety, appears to be crucial for this selective antimicrobial effect.[3][5] While the precise molecular targets within the bacteria are still under investigation, the structure-activity relationships suggest specific interactions with bacterial cellular machinery. Additionally, some derivatives have shown the ability to disrupt bacterial biofilms, a key virulence factor in chronic infections.[7]
Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 21 (with 5-nitrothiophene) | Staphylococcus aureus TCH 1516 | 2 | [4] |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | <7.8 | [7] |
| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | [7] |
5-Oxopyrrolidine derivatives have been shown to exert potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma.[3][4][5] The presence of a free amino group in some derivatives has been associated with enhanced anticancer activity and lower cytotoxicity towards non-cancerous cells.[4] While the exact mechanisms are likely multifactorial, they may involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways involved in cancer progression.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for screening and characterizing the anticancer activity of 5-oxopyrrolidine derivatives.
Modulation of Glutamate Receptors in the Central Nervous System
The structural similarity of the 5-oxopyrrolidine core to pyroglutamic acid, a cyclic form of glutamic acid, suggests a potential for interaction with glutamate receptors in the central nervous system (CNS). This is particularly relevant for the metabotropic glutamate receptors (mGluRs), which are involved in modulating neuronal excitability and synaptic transmission.[8]
Some 5-oxopyrrolidine derivatives may act as positive allosteric modulators (PAMs) of the type 5 metabotropic glutamate receptor (mGluR5).[9][10] PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. The allosteric activation of mGluR5 is a potential therapeutic strategy for CNS disorders such as schizophrenia and cognitive deficits.[9]
Signaling Pathway: mGluR5 Activation
Caption: Simplified signaling pathway of mGluR5 activation, enhanced by a positive allosteric modulator (PAM).
Antioxidant Activity: Scavenging Free Radicals
Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antioxidant activity, in some cases surpassing that of the well-known antioxidant ascorbic acid.[11] This activity is attributed to their ability to scavenge free radicals, such as the DPPH radical. The introduction of specific moieties, like 1,3,4-oxadiazole or substituted 1,2,4-triazole-3-thione at position 3 of the 5-oxopyrrolidine ring, has been shown to enhance this antioxidant potential.[11]
Potential Role in Neurodegenerative Diseases
The 5-oxopyrrolidine core is structurally identical to pyroglutamate. Pyroglutamate-modified amyloid-β (AβpE3) peptides are highly aggregation-prone and are considered key pathological species in Alzheimer's disease.[12][13][14][15] The formation of AβpE3 is catalyzed by the enzyme glutaminyl cyclase (QC).[12] This link suggests that 5-oxopyrrolidine derivatives could be designed to interact with components of this pathway, for instance, by inhibiting QC, thereby preventing the formation of these toxic Aβ species.
Furthermore, 5-oxoproline is an intermediate in the γ-glutamyl cycle, which is involved in glutathione (GSH) synthesis and metabolism.[16][17][18][19] The enzyme 5-oxoprolinase (OPLAH) is responsible for the conversion of 5-oxoproline to glutamate.[16][17][18][19] Alterations in 5-oxoprolinase activity have been linked to changes in GSH levels, which are critical for protecting cells from oxidative stress.[17] This connection opens up the possibility of developing 5-oxopyrrolidine derivatives that modulate 5-oxoprolinase activity for therapeutic benefit, particularly in conditions associated with oxidative stress, such as cancer and neurodegenerative diseases.[17]
Conclusion: A Scaffold with Diverse Therapeutic Potential
The 5-oxopyrrolidine scaffold is a remarkable platform for the development of novel therapeutic agents with a wide range of mechanisms of action. From potent enzyme inhibitors and receptor modulators to effective antimicrobial and anticancer compounds, the versatility of this chemical core is evident. The ongoing research into the synthesis and biological evaluation of new 5-oxopyrrolidine derivatives continues to uncover novel mechanisms and therapeutic applications. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The insights provided in this guide aim to support and inspire further research in this exciting field of medicinal chemistry.
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biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs
An In-Depth Technical Guide to the Biological Activity of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Analogs
Introduction: The Prominence of the Pyrrolidinone Scaffold
In the landscape of medicinal chemistry, the pyrrolidinone ring, a five-membered lactam, stands out as a "privileged scaffold." Its structural rigidity and capacity for stereospecific functionalization make it a cornerstone in the design of novel therapeutics. The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core, in particular, has emerged as a versatile template for developing agents with a remarkable breadth of biological activities. This is attributed to the synergistic interplay between the pyrrolidinone nucleus and the diverse functionalities that can be introduced at the N1-aryl and C3-carboxylic acid positions.
This technical guide provides a comprehensive exploration of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for generating chemical diversity, analyze the structure-activity relationships (SAR) across different therapeutic areas, and provide detailed, field-proven experimental protocols. The objective is to synthesize the current state of knowledge and offer a robust framework for future drug discovery efforts centered on this promising chemical scaffold. The activities discussed herein span antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications, underscoring the scaffold's significant therapeutic potential.[1][2][3][4][5][6]
Part 1: Synthetic Strategies and Chemical Diversification
The foundation of exploring the biological potential of this scaffold lies in its synthetic accessibility. The core structure is typically assembled through a straightforward and efficient cyclization reaction, which then serves as a versatile starting point for extensive chemical modification.
Synthesis of the Core Scaffold
The principal and most common route to the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core involves the condensation of a substituted amine (such as an aniline or aminophenol derivative) with itaconic acid.[1][3][4][7] The reaction is typically performed under reflux in a suitable solvent like water, yielding the desired carboxylic acid building block.[4][7] This initial step is critical as the choice of the starting amine defines the "aryl" moiety at the 1-position, which is a key determinant of subsequent biological activity.
Derivatization at the C3-Carboxylic Acid Group
With the core acid in hand, the true chemical diversity is unlocked through modifications at the C3-position. The carboxylic acid is a versatile chemical handle, readily converted into a wide array of functional groups. A common and highly effective strategy involves:
-
Esterification: The carboxylic acid is converted to its corresponding methyl or ethyl ester, often using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[7][8]
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the crucial carbohydrazide intermediate.[1][7][8] This hydrazide is a pivotal branching point for further synthesis.
-
Generation of Analogs: The carbohydrazide can be reacted with various electrophiles to produce a library of analogs:
-
Hydrazones: Condensation with a diverse range of aromatic and heterocyclic aldehydes yields Schiff bases known as hydrazones. This is one of the most explored modifications, leading to compounds with potent antimicrobial and anticancer activities.[1][4][8]
-
Azoles (Benzimidazoles): Reaction with benzene-1,2-diamines in acidic conditions produces benzimidazole derivatives.[2]
-
Other Heterocycles: Condensation with diketones can yield pyrroles or pyrazoles, while reactions with isothiocyanates can produce thiosemicarbazides.[1][8]
-
This systematic approach allows for the rapid generation of a large library of compounds from a single core structure, facilitating a thorough investigation of structure-activity relationships.
Caption: General workflow for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs.
Part 2: Spectrum of Biological Activities
Derivatives of this scaffold have demonstrated significant efficacy in several key therapeutic areas. The specific biological activity is highly dependent on the nature of the substituents at both the N1-aryl ring and the C3-carboxamide moiety.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1][2][9] Analogs of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising, often structure-dependent, activity against a range of pathogens.
-
Gram-Positive Bacteria: Significant activity has been observed against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus (including methicillin-resistant, MRSA, and vancomycin-intermediate, VISA strains), Enterococcus faecalis, and Clostridioides difficile.[1][2]
-
Fungi: Potent antifungal activity has also been reported, particularly against drug-resistant fungi such as Candida auris and azole-resistant Aspergillus fumigatus.[1][2]
-
Structure-Activity Relationship (SAR):
-
Hydrazones are a particularly active class. The introduction of a 5-nitrothien-2-yl or 5-nitrofuran-2-yl moiety at the hydrazone position often leads to broad-spectrum and potent antibacterial activity, in some cases exceeding that of control antibiotics like cefuroxime.[1][8][9]
-
The N1-aryl substituent is crucial. A 1-(2-hydroxyphenyl) group is a common starting point. Adding electron-withdrawing groups, such as in the 1-(3,5-dichloro-2-hydroxyphenyl) analog, can enhance the potency of the attached C3-moiety.[1][2]
-
Benzimidazole derivatives also show promise. A 5-fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold more potent than clindamycin against MRSA.[1][2]
-
Some compounds have also demonstrated an ability to disrupt bacterial biofilms , a key virulence factor in chronic infections.[9]
-
Table 1: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound Description | S. aureus (MRSA) | C. auris | A. fumigatus (Azole-R) | Reference |
| Hydrazone with 5-nitrothien-2-yl | 3.9 - 7.8 | 16 | 16 | [1][8][9] |
| Hydrazone with thien-2-yl | 16 | >64 | >64 | [1] |
| 5-Fluorobenzimidazole derivative | 8 | >64 | >64 | [1][2] |
| Cefuroxime (Control) | 7.8 | N/A | N/A | [8][9] |
| Clindamycin (Control) | 32 | N/A | N/A | [1] |
Note: Data is compiled from multiple sources and represents a summary of reported values.
Caption: Experimental workflow for in vitro antimicrobial and anti-biofilm screening.
Anticancer Activity
The same scaffold has been successfully leveraged to develop compounds with significant cytotoxic activity against human cancer cell lines. The research has largely focused on non-small cell lung cancer (A549), a prevalent and often treatment-resistant malignancy.[1][4][10]
-
Cytotoxicity: Many derivatives demonstrate structure-dependent anticancer activity, significantly reducing the viability of A549 cells in vitro.[1] The parent carboxylic acid itself can reduce A549 viability to around 63% at 100 µM concentration.[1]
-
Structure-Activity Relationship (SAR):
-
Similar to antimicrobial activity, modifications at the C3 position are paramount. Bis-hydrazones containing heterocyclic fragments like 2-thienyl or 5-nitrothienyl moieties have shown the highest anticancer activity among tested derivatives.[4]
-
Benzimidazole derivatives have also proven effective. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at the N1-position demonstrated the highest anticancer activity in one study.[1][2] This highlights the potential for synergistic effects between the N1 and C3 substituents.
-
The presence of an acetamide moiety on the N1-phenyl ring has been explored, with subsequent derivatization leading to potent compounds.[4][7][11]
-
Table 2: Representative Anticancer Activity on A549 Cells
| Compound Description | Concentration (µM) | Cell Viability (%) | Reference |
| Carboxylic Acid Core | 100 | ~63.4 | [1] |
| 5-Fluorobenzimidazole derivative | 100 | ~16.5 | [1] |
| Bis-hydrazone with 5-nitrothienyl | 100 | ~20-30 | [4] |
| Cisplatin (Control) | 100 | ~30-40 | [10] |
Note: Data is compiled from multiple sources and represents a summary of reported values.
Anticonvulsant Activity
While structurally distinct from the carboxylic acids, closely related pyrrolidine-2,5-dione (succinimide) analogs have a rich history in the development of anticonvulsant drugs. Research into N-substituted pyrrolidine-2,5-diones bearing arylpiperazine acetamide side chains has identified compounds with broad-spectrum anticonvulsant properties.[12][13]
-
Efficacy in Seizure Models: These compounds are typically evaluated in standard rodent models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests, which represent different types of human seizures.[12][13][14][15]
-
Key Structural Features:
-
The pyrrolidine-2,5-dione core is essential.
-
An N-acetamide linker connects the core to a terminal arylpiperazine moiety.
-
Substituents on the terminal phenyl ring of the piperazine group, such as trifluoromethyl (CF₃) or chloro (Cl) groups, are critical for high activity.[12]
-
-
Mechanism of Action: The anticonvulsant effect of these analogs is believed to be complex. In vitro studies suggest a mechanism involving the inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[13][14]
Part 3: Key Experimental Protocols
To ensure reproducibility and adherence to best practices, this section details standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Causality: This protocol outlines the creation of the key carbohydrazide intermediate, which is the gateway to producing a wide array of hydrazone and azole analogs. The two-step process (esterification then hydrazinolysis) is more efficient and higher yielding than attempting a direct amidation of the carboxylic acid with hydrazine.
Step 1: Synthesis of Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
-
To a solution of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture at reflux for 8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a 5% aqueous sodium carbonate solution to pH 8-9.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the methyl ester.
Step 2: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Suspend the methyl ester (8 mmol) from Step 1 in methanol (40 mL).
-
Add hydrazine hydrate (80%, 16 mmol) to the suspension.
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold methanol, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure carbohydrazide.[1]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.
-
Cell Seeding: Seed A549 human lung adenocarcinoma cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentration (e.g., 100 µM) in fresh culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., cisplatin).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The synthetic accessibility and the ease of diversification at the C3-position allow for the systematic exploration of chemical space and the fine-tuning of biological activity. Research has clearly demonstrated that derivatives of this core possess potent and clinically relevant antimicrobial and anticancer properties.[1][4][8]
Future research should be directed towards:
-
Lead Optimization: Promising hits from initial screenings should undergo further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties (ADMET).
-
Mechanism of Action Studies: While SAR provides valuable clues, detailed biochemical and cellular assays are needed to elucidate the precise molecular targets and mechanisms underlying the observed biological effects.
-
In Vivo Efficacy: The most promising optimized compounds must be advanced into relevant animal models of infection and cancer to validate their in vitro activity and assess their therapeutic potential in a physiological context.
-
Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like neurodegenerative diseases, viral infections, and metabolic disorders warrants investigation.
By integrating synthetic chemistry with rigorous biological evaluation, the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold will undoubtedly continue to be a source of novel drug candidates for addressing unmet medical needs.
References
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Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Kovalenko, S., et al. (2018). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]
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Kovalenko, S., et al. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. Available at: [Link]
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Kovalenko, S., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. Available at: [Link]
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Kovalenko, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Available at: [Link]
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Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). Available at: [Link]
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Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
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Kovalenko, S., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. KTU ePubl. Available at: [Link]
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Desai, P. S., et al. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. Available at: [Link]
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Zagaja, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. Available at: [Link]
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Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives from Itaconic Acid
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Itaconic acid, a bio-renewable dicarboxylic acid, serves as a versatile and economically viable starting material for the construction of this valuable heterocyclic system. This technical guide provides a comprehensive overview of the synthetic strategies for converting itaconic acid into diverse 5-oxopyrrolidine-3-carboxylic acid derivatives. We will delve into the core chemical transformations, explore the underlying reaction mechanisms, present detailed experimental protocols, and discuss the significance of these derivatives in the context of drug discovery and development.
Introduction: The Strategic Importance of the 5-Oxopyrrolidine-3-Carboxylic Acid Core
The pyrrolidinone ring, particularly the 5-oxopyrrolidine-3-carboxylic acid core, is a cornerstone in medicinal chemistry. Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The carboxylic acid moiety at the 3-position offers a convenient handle for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3][4] The N-1 position of the pyrrolidinone ring can be readily substituted with a variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating the physicochemical and pharmacological properties of the resulting molecules.[5][6] The demonstrated potential of these derivatives as antimicrobial and anticancer agents underscores the importance of efficient and versatile synthetic routes to this scaffold.[1][2]
The Core Synthesis: A Cascade Approach from Itaconic Acid
The most direct and widely employed method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core from itaconic acid involves a cascade reaction with a primary amine. This process elegantly combines two fundamental organic reactions: an aza-Michael addition followed by an intramolecular amidation.[7][8]
Mechanistic Insights into the Cascade Reaction
The reaction commences with the nucleophilic attack of the primary amine onto the electron-deficient β-carbon of the α,β-unsaturated system of itaconic acid. This conjugate addition, known as the aza-Michael reaction, forms a transient amino acid intermediate.[9] The subsequent and often spontaneous step is an intramolecular cyclization. The newly introduced secondary amine attacks the γ-carboxylic acid group, leading to the formation of a stable five-membered lactam ring and the elimination of a water molecule.[7][8] This intramolecular amidation is typically favored due to the formation of a thermodynamically stable five-membered ring.
The overall transformation can be visualized as follows:
Caption: Cascade reaction for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol provides a representative example of the synthesis of a key intermediate.[3][10]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Deionized water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.[10]
-
After the reflux period, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[10]
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration.[10]
-
The crude product is washed with water.[10]
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.[10]
-
The purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is collected by filtration as a white solid.[10]
Diversification of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The true utility of the 5-oxopyrrolidine-3-carboxylic acid core lies in its potential for further chemical elaboration. The carboxylic acid at the 3-position and the substituent at the N-1 position are the primary handles for diversification.
Modifications at the C-3 Carboxylic Acid Group
The carboxylic acid functionality is a versatile starting point for a multitude of chemical transformations, including esterification, amide bond formation, and conversion to other functional groups.
Esterification of the C-3 carboxylic acid is a common strategy to enhance lipophilicity or to create a precursor for further reactions.[3]
Experimental Protocol: Synthesis of Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (0.03 mol), methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is refluxed for 20 hours.[3]
-
Upon completion, the reaction mixture can be used directly for subsequent transformations, such as hydrazinolysis.[3]
The formation of amides and hydrazides from the C-3 carboxylic acid is a key step in the synthesis of many biologically active derivatives.[11] These reactions typically involve the activation of the carboxylic acid, often with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole), followed by the addition of an amine or hydrazine.[12][13]
A more direct approach involves the conversion of the corresponding ester to a hydrazide.
Experimental Protocol: Synthesis of N'-(substituted)-1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazides (Hydrazones)
Materials:
-
Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate (from the previous step)
-
Hydrazine monohydrate
-
Appropriate aromatic aldehyde
-
2-Propanol
Procedure:
-
To the refluxing solution of the methyl ester from the esterification step, hydrazine monohydrate (0.24 mol) is added, and the mixture is refluxed for an additional 2 hours to form the acid hydrazide.[3]
-
To synthesize the hydrazones, the resulting acid hydrazide is then reacted with a 1.5-fold excess of the desired aromatic aldehyde in refluxing 2-propanol for 2 hours.[3][14]
-
The product precipitates upon cooling and can be collected by filtration.
Modifications at the N-1 Substituent
The nature of the substituent at the N-1 position significantly influences the biological activity of the 5-oxopyrrolidine-3-carboxylic acid derivatives.[5] A common strategy involves the use of a protected functional group on the initial primary amine, which can be deprotected and further modified after the formation of the pyrrolidinone ring.
Experimental Protocol: Deacetylation to yield 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
10% Aqueous hydrochloric acid
-
Sodium acetate
Procedure:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (30 mmol) is added to a refluxing 10% aqueous hydrochloric acid solution (100 mL).[3]
-
The mixture is heated at reflux for 12 hours.[3]
-
The reaction mixture is filtered while hot.[3]
-
Sodium acetate (0.2 mol) is added to the filtrate to precipitate the product.[3]
-
The resulting 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is collected by filtration.[3]
The free amino group on the N-1 phenyl ring can then be used for a variety of subsequent reactions, such as the formation of pyrroles, pyrazoles, and other heterocyclic systems.[3]
Data Presentation: A Comparative Overview
The following table summarizes the synthesis of various 5-oxopyrrolidine-3-carboxylic acid derivatives, highlighting the diversity achievable from the itaconic acid starting material.
| Derivative | N-1 Substituent | C-3 Modification | Synthetic Approach | Yield (%) | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 4-Acetamidophenyl | Carboxylic acid | Reaction of N-(4-aminophenyl)acetamide with itaconic acid | 96 | [3][10] |
| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | 4-Acetamidophenyl | Methyl ester | Esterification with methanol and sulfuric acid | - | [3] |
| N'-(phenyl)-1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | 4-Acetamidophenyl | Phenyl hydrazone | Hydrazinolysis of the methyl ester followed by condensation with benzaldehyde | - | [3] |
| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | 4-Aminophenyl | Carboxylic acid | Deacetylation of the corresponding acetamide | 74 | [3] |
Visualization of a General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and diversification of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: A general workflow for the synthesis and diversification of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Conclusion: A Versatile Platform for Drug Discovery
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives from itaconic acid represents a robust and highly adaptable platform for the generation of novel chemical entities with significant therapeutic potential. The straightforward and efficient cascade reaction to form the core scaffold, coupled with the vast possibilities for diversification at both the N-1 and C-3 positions, makes this an attractive strategy for medicinal chemists. The continued exploration of this chemical space is likely to yield new lead compounds for the development of much-needed antimicrobial and anticancer agents.
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. [Link]
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Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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derivatization of the carboxylic acid group in 5-oxopyrrolidines
An In-Depth Technical Guide to the Derivatization of the Carboxylic Acid Group in 5-Oxopyrrolidines
Authored by a Senior Application Scientist
Introduction: The 5-Oxopyrrolidine Core and the Significance of Its Carboxylic Acid Moiety
The 5-oxopyrrolidine, commonly known as the pyroglutamate scaffold, is a privileged heterocyclic structure found in numerous biologically active molecules and pharmaceutical agents.[1][2] Derived from the cyclization of glutamic acid or glutamine, this lactam ring system is a cornerstone in medicinal chemistry.[1][3] The carboxylic acid group at the C-2 position (or C-3 in some isomers) is a critical handle for chemical modification. Derivatization at this site allows for the systematic modulation of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. More importantly, it provides a vector for introducing new pharmacophoric elements to enhance biological activity, target selectivity, and pharmacokinetic profiles, making it a focal point in drug discovery and development.[2][4]
This guide provides a comprehensive overview of the principal strategies for derivatizing the carboxylic acid group of 5-oxopyrrolidines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and explain the rationale behind the selection of specific reagents and conditions.
Core Derivatization Strategies: A Mechanistic Approach
The transformation of the carboxylic acid is fundamentally a process of converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution. The three primary derivatization pathways are amide bond formation, esterification, and reduction to the corresponding alcohol.
Amide Bond Formation: Building Peptidic and Non-Peptidic Linkages
The conversion of the carboxylic acid to an amide is arguably the most common derivatization in medicinal chemistry. This transformation requires the activation of the carboxyl group to facilitate the attack by a primary or secondary amine.
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often results in side reactions. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a more reactive intermediate in situ under mild conditions. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), and carbonyldiimidazole (CDI) are frequently used for this purpose.[5][6] CDI is particularly advantageous as its byproducts are gaseous (imidazole and CO2), which simplifies purification.[6]
Experimental Workflow: Amide Formation
The following diagram illustrates the general workflow for activating a 5-oxopyrrolidine carboxylic acid and coupling it with an amine.
Caption: General workflow for amide bond formation.
Field-Proven Protocol: CDI-Mediated Amide Synthesis
This protocol describes the synthesis of substituted pyroglutamic acid amides using carbonyldiimidazole (CDI) as the activating agent.[6]
Materials:
-
Substituted 5-oxopyrrolidine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., THF, DMF)
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the 5-oxopyrrolidine carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add CDI (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl-imidazolide intermediate. Evolution of CO2 gas should be observed.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
Data Summary: Common Coupling Reagents
| Coupling Reagent | Typical Solvent | Temperature | Reaction Time | Yield Range | Reference |
| CDI | THF, DMF | Room Temp. | 3–24 h | 34–84% | [6] |
| EDAC/NHS | Aqueous/Organic | Low pH | Variable | Good | [5] |
| HATU/DIPEA | DMF, CH2Cl2 | 0 °C to RT | 2–16 h | High | Standard |
| DCC/HOBt | CH2Cl2, DMF | 0 °C to RT | 12–24 h | Good-High | Standard |
Esterification: Modulating Polarity and Creating Prodrugs
Esterification of the carboxylic acid is a key strategy to increase lipophilicity, mask a polar functional group, or create ester prodrugs that can be hydrolyzed in vivo.
Causality Behind Experimental Choices: The choice of esterification method depends on the substrate's sensitivity and the desired ester. For simple alkyl esters like methyl or ethyl esters, classic Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst (e.g., H2SO4) is efficient and cost-effective.[7] This method is suitable for robust substrates. For more sensitive molecules or when using more complex alcohols, milder methods involving alkyl halides or specialized derivatization agents for analytical purposes are preferred.[5][8]
Mechanism: Acid-Catalyzed Esterification
The following diagram outlines the key steps in the Fischer esterification of a 5-oxopyrrolidine carboxylic acid.
Caption: Mechanism of Fischer esterification.
Field-Proven Protocol: Sulfuric Acid-Catalyzed Methyl Esterification
This protocol details the synthesis of a methyl ester from a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative.[7]
Materials:
-
1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium bicarbonate solution (saturated)
-
Reflux condenser and heating mantle
Step-by-Step Methodology:
-
Suspend the 5-oxopyrrolidine carboxylic acid (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC or LC-MS until starting material is consumed).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified further if necessary.
Reduction to Primary Alcohols: A Gateway to New Functionalities
Reducing the carboxylic acid to a primary alcohol opens up new avenues for derivatization, such as conversion to aldehydes, ethers, or halides.
Causality Behind Experimental Choices: Carboxylic acids are resistant to reduction and require a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH4) are not reactive enough to reduce carboxylic acids or esters.[9] The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the alcohol.[9] For safety and selectivity, it is often preferable to first convert the carboxylic acid to an ester, which is then reduced with LiAlH4.[10][11]
Experimental Workflow: Reduction of Carboxylic Acid/Ester
This diagram shows the pathway from a 5-oxopyrrolidine ester to a primary alcohol.
Caption: Workflow for the reduction of an ester to a primary alcohol.
Field-Proven Protocol: LiAlH4 Reduction of a Pyroglutamate Ester
This protocol is adapted from general procedures for the reduction of esters to primary alcohols.[10][11]
Materials:
-
5-Oxopyrrolidine-2-carboxylic acid ester
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup
-
Ice bath
-
Sodium sulfate decahydrate or Rochelle's salt solution for quenching
Step-by-Step Methodology:
-
Under an inert atmosphere, prepare a suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the pyroglutamate ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.[10]
-
Quenching (Caution: Exothermic): Cool the reaction back to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH4, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular white precipitate forms.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography.
Conclusion
The is a cornerstone of synthetic and medicinal chemistry. Through robust and versatile reactions such as amide bond formation, esterification, and reduction, researchers can access a vast chemical space of novel analogues. The choice of methodology is dictated by the desired functional group, the stability of the starting material, and the overall synthetic strategy. The protocols and mechanistic insights provided in this guide serve as a practical resource for scientists engaged in the design and synthesis of novel 5-oxopyrrolidine-based compounds for drug development and beyond.
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Kavková, V., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available from: [Link]
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Al-Said, N. H., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available from: [Link]
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Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
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Ghamgui, H., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. Available from: [Link]
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Al-Said, N. H., et al. (2021). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. Available from: [Link]
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Williams, K. E., et al. (2016). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry - ACS Publications. Available from: [Link]
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Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. Available from: [Link]
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Wang, Z., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available from: [Link]
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Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available from: [Link]
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An In-Depth Technical Guide to Stability Studies of Pyrrolidine Carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Pyrrolidine Carboxylic Acid-Based Therapeutics
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its derivatives, particularly pyrrolidine carboxylic acids like proline and its analogs, are integral to a wide array of pharmaceuticals, from anticonvulsants to nootropics.[1][2] The conformational rigidity and stereochemical complexity of this saturated heterocyclic scaffold contribute significantly to the pharmacological efficacy of these drugs.[1][3] However, this structural intricacy also presents unique stability challenges that must be rigorously addressed during drug development.
Stability is a paramount attribute for any active pharmaceutical ingredient (API), directly influencing its safety, efficacy, and shelf-life.[4][5] For pyrrolidine carboxylic acid compounds, a thorough understanding of their degradation pathways is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic consistency. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability.[5]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting robust stability studies on this important class of compounds. It moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, guiding the reader in designing and executing studies that are both scientifically sound and regulatory compliant. By elucidating the "why" behind experimental choices, this guide aims to empower scientists to proactively address stability challenges and develop stable, safe, and effective pyrrolidine carboxylic acid-based medicines.
Part 1: Understanding the Intrinsic Stability of Pyrrolidine Carboxylic Acids
A proactive approach to stability begins with a deep understanding of the inherent chemical and physical vulnerabilities of the pyrrolidine carboxylic acid scaffold.
Chemical Degradation Pathways
The pyrrolidine ring and its associated carboxylic acid functionality are susceptible to several modes of chemical degradation. A foundational understanding of these pathways is essential for designing targeted forced degradation studies.
1.1.1 Hydrolysis
The lactam (cyclic amide) functionality present in some pyrrolidine derivatives, such as 2-pyrrolidinone, is a primary site for hydrolysis.[2] This ring-opening reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding amino acid.[2][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
1.1.2 Oxidation
The nitrogen atom within the pyrrolidine ring, particularly in tertiary amines, is a potential site for oxidation.[4] Oxidative stress can lead to the formation of N-oxides and other degradation products. The presence of atmospheric oxygen, trace metals, or oxidizing agents can initiate these reactions.[7] For proline and hydroxyproline, metabolism in biological systems is initiated by dehydrogenases, which oxidize the pyrrolidine ring.[8][9][10][11]
1.1.3 Racemization
The stereochemical integrity of the chiral centers in pyrrolidine carboxylic acids is critical for their biological activity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can lead to a significant loss of potency. For proline and its derivatives, racemization at the alpha-carbon can occur, particularly under certain reaction conditions or in the presence of specific catalysts.[12][13][14][15] Studies have shown that certain coupling reagents used in peptide synthesis can induce racemization of proline esters.[12][13]
1.1.4 Photodegradation
Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the drug substance.[2] The specific chromophores within the molecule will determine its susceptibility to photodegradation.
Physical Stability Considerations
Beyond chemical degradation, the physical properties of solid-state pyrrolidine carboxylic acid compounds can also impact their stability and performance.
1.2.1 Polymorphism
Many solid-state pharmaceuticals can exist in multiple crystalline forms, or polymorphs, each with distinct physicochemical properties, including solubility, melting point, and stability. A change in polymorphic form during storage can affect the drug's bioavailability and manufacturability.
1.2.2 Hygroscopicity
The tendency of a substance to absorb moisture from the air can significantly impact its stability.[16] The absorbed water can act as a plasticizer, increasing molecular mobility and accelerating chemical degradation reactions in the solid state.
Part 2: Designing and Implementing a Robust Stability Testing Program
A comprehensive stability testing program is essential to identify potential degradation pathways, establish a shelf-life, and determine appropriate storage conditions. This program should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19][20]
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is a critical first step in understanding the stability profile of a drug substance.[4][21] It involves subjecting the compound to conditions more severe than those used in accelerated stability studies to intentionally induce degradation.[4][22] The primary objectives of forced degradation studies are:
Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | To assess susceptibility to acidic environments.[4] |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | To evaluate stability in alkaline conditions.[2][4] |
| Oxidation | 3-10% Hydrogen Peroxide (H₂O₂) at room temperature | To probe for oxidative degradation pathways.[4] |
| Thermal Degradation | Solid API at 80°C | To assess the impact of heat on the solid-state stability.[4] |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light | To determine the light sensitivity of the compound as per ICH Q1B guidelines.[22][26][27][28] |
Formal Stability Studies: Defining Shelf-Life and Storage
Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance and product to establish a re-test period or shelf-life and to recommend storage conditions.[20]
Long-Term and Accelerated Stability Testing
These studies are performed under controlled temperature and humidity conditions as defined by the ICH guidelines for different climatic zones.[29]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20][29] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[20] |
Photostability Testing
Photostability testing is a crucial component of the stability program and should be conducted on at least one primary batch of the drug substance and product.[20][26] The testing involves exposing the samples to a defined light source and evaluating any changes in physical properties and the formation of degradation products.[22][26]
Part 3: Analytical Methodologies for Stability Assessment
The foundation of any successful stability study is a suite of validated, stability-indicating analytical methods capable of separating and quantifying the active ingredient from its degradation products and any process-related impurities.[25][30]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for stability testing due to its high sensitivity, resolution, and versatility.[31] A well-developed HPLC method should be able to:
-
Separate the parent compound from all known and potential degradation products.
-
Provide accurate and precise quantification of the API and its degradants.
-
Be robust enough to handle variations in sample matrices.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening:
-
Begin with a versatile C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values. The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds like pyrrolidine carboxylic acids.[25]
-
-
Gradient Optimization:
-
Develop a gradient elution profile to ensure the separation of early-eluting polar degradants from the main peak and any late-eluting non-polar impurities.
-
-
Detector Wavelength Selection:
-
Use a photodiode array (PDA) detector to acquire spectra across a range of wavelengths. This helps in identifying the optimal wavelength for detection and can also aid in peak purity assessment.
-
-
Forced Degradation Sample Analysis:
-
Inject samples from the forced degradation studies to challenge the method's separating power. The goal is to demonstrate that all degradation products are resolved from the parent peak and from each other.[25]
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for the identification and structural elucidation of unknown degradation products observed during stability studies.[2][32] The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to deduce the structure of the degradants.
Other Analytical Techniques
Depending on the specific properties of the pyrrolidine carboxylic acid compound and its formulation, other analytical techniques may be employed:
-
Gas Chromatography (GC): For the analysis of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural characterization of isolated degradation products.[31]
-
X-Ray Powder Diffraction (XRPD): To monitor for changes in polymorphic form.
-
Karl Fischer Titration: For the determination of water content, particularly for hygroscopic materials.
Part 4: Data Interpretation and Reporting
The culmination of a stability study is the thorough analysis and interpretation of the collected data. This involves:
-
Trend Analysis: Evaluating the change in the assay of the active ingredient and the levels of degradation products over time.
-
Mass Balance: Ensuring that the sum of the assay of the API and the levels of all degradation products remains close to 100%. A significant deviation may indicate the formation of non-chromophoric degradants or volatile impurities.
-
Shelf-Life Determination: Using statistical analysis of the long-term stability data to propose a re-test period for the drug substance or a shelf-life for the drug product.
Visualizations
Logical Workflow for Stability Studies
Caption: A logical workflow for conducting comprehensive stability studies of pharmaceutical compounds.
Potential Degradation Pathways of a Pyrrolidine Carboxylic Acid
Caption: Common degradation pathways for pyrrolidine carboxylic acid compounds under various stress conditions.
Conclusion
The stability testing of pyrrolidine carboxylic acid compounds is a multifaceted endeavor that requires a deep understanding of their inherent chemical and physical properties, a strategic approach to study design, and the application of robust analytical methodologies. By embracing the principles of scientific integrity and regulatory compliance, researchers can effectively navigate the challenges of stability assessment. This in-depth guide provides a framework for developing a comprehensive stability program that not only meets regulatory expectations but also ensures the development of high-quality, safe, and effective medicines. A proactive and scientifically driven approach to stability is not just good practice; it is an essential component of successful drug development.
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Derivative
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its non-planar, sp³-rich structure allows for intricate three-dimensional interactions with biological targets, offering a versatile platform for drug design.[1][3][4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[5]
This document provides a comprehensive guide for the initial in vitro characterization of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as Compound Y), a novel molecule with potential therapeutic applications. Given the diverse activities of related structures, a tiered and systematic screening approach is proposed to efficiently elucidate its biological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
We will begin with foundational cytotoxicity screening to establish a therapeutic window, followed by a series of hypothesis-driven assays to explore potential anti-inflammatory, anti-fibrotic, and anticancer activities. The protocols herein are designed to be robust and self-validating, providing a solid framework for go/no-go decision-making in a drug discovery pipeline.
Tier 1: Foundational Assays - Establishing a Cytotoxicity Profile
A critical first step in the evaluation of any novel compound is to determine its intrinsic cytotoxicity.[6][7] This information is paramount for interpreting data from subsequent functional assays and for establishing a concentration range where specific biological effects can be distinguished from general toxicity. We recommend an initial screen across a panel of cell lines representing different tissue origins and disease states.
Protocol 1: Cell Viability Assessment via Resazurin Reduction Assay
This protocol outlines a colorimetric assay to measure cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by metabolically active cells. This assay is a reliable alternative to the MTT assay and offers high sensitivity.[8][9]
Causality Behind Experimental Choices:
-
Cell Line Panel: Using both cancerous (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and non-cancerous (e.g., MRC-5 - normal lung fibroblast) cell lines provides initial insights into potential cancer-specific cytotoxicity.
-
Concentration Range: A broad, logarithmic concentration range (e.g., 0.1 µM to 100 µM) is essential to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).[6]
-
Incubation Time: A 72-hour incubation period is often sufficient to observe effects on cell proliferation.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound Y in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 2X final concentration) in complete culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.[6][8]
-
Compound Treatment: Remove the seeding medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic model.
Data Presentation:
Summarize the cytotoxicity data in a clear, tabular format.
| Cell Line | Tissue of Origin | Cell Type | IC50 of Compound Y (µM) |
| A549 | Lung | Carcinoma | [Insert Value] |
| MCF-7 | Breast | Adenocarcinoma | [Insert Value] |
| HCT116 | Colon | Carcinoma | [Insert Value] |
| MRC-5 | Lung | Normal Fibroblast | [Insert Value] |
Tier 2: Hypothesis-Driven Functional Assays
Based on promising results from Tier 1 (i.e., an acceptable therapeutic window), the next stage involves investigating specific biological activities. The pyrrolidine scaffold is associated with anti-inflammatory and anti-fibrotic potential.[3][11]
Workflow for In Vitro Screening Cascade
The following diagram illustrates the proposed tiered approach for evaluating Compound Y.
Caption: Tiered workflow for the in vitro characterization of Compound Y.
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the ability of Compound Y to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophages.[12][13]
Causality Behind Experimental Choices:
-
Cell Model: THP-1 human monocytic cells differentiated into macrophages with PMA are a standard and reproducible model for studying inflammatory responses.[12]
-
Stimulus: LPS is a potent inducer of the inflammatory cascade in macrophages, providing a robust signal for measuring inhibition.
-
Readout: An Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α is a highly specific and quantitative method to measure the secretion of this key inflammatory cytokine.[14]
Step-by-Step Methodology:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well in RPMI-1640 medium containing 100 ng/mL Phorbol 12-myristate 13-acetate (PMA). Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Pre-treatment: Remove the PMA-containing medium, wash the cells gently with PBS, and add fresh serum-free medium containing various non-toxic concentrations of Compound Y (determined from Protocol 1). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Compound Y relative to the LPS-stimulated vehicle control. Determine the IC50 value.
Protocol 3: Anti-Fibrotic Activity in a TGF-β Induced Fibroblast Model
This protocol evaluates the potential of Compound Y to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrosis.[15][16] This is assessed by measuring the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast activation.
Causality Behind Experimental Choices:
-
Cell Model: Primary human lung fibroblasts (e.g., MRC-5) are a physiologically relevant model for studying fibrotic processes.[16][17]
-
Stimulus: Transforming growth factor-beta (TGF-β) is the primary pro-fibrotic cytokine and a potent inducer of myofibroblast differentiation.[15][18]
-
Readout: High-content imaging of α-SMA immunofluorescence allows for the quantitative analysis of myofibroblast conversion at a single-cell level.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed MRC-5 cells in a 96-well imaging plate (black-walled, optically clear bottom) at a suitable density to reach ~70% confluency after 24 hours.
-
Serum Starvation: Replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Pre-treatment: Add fresh low-serum medium containing non-toxic concentrations of Compound Y and incubate for 1 hour.
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 3% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of α-SMA stress fibers per cell.
-
Data Analysis: Calculate the percentage inhibition of TGF-β-induced α-SMA expression for each concentration of Compound Y.
Tier 3: Mechanistic Deconvolution
Should Compound Y exhibit promising activity in the functional screens, further assays can be employed to elucidate its mechanism of action.
-
Enzyme Inhibition Assays: If the compound shows anti-inflammatory activity, it could be screened against a panel of kinases involved in inflammatory signaling (e.g., MAP kinases, NF-κB pathway kinases). A standard operating procedure for an enzymatic inhibition assay would involve determining the IC50 and inhibition constant (Ki) by measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate.[19][20][21]
-
GPCR Activation Assays: Many physiological processes are regulated by G-protein coupled receptors (GPCRs).[22][23] If a relevant GPCR target is hypothesized, assays measuring second messenger generation (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors) can determine if Compound Y acts as an agonist or antagonist.[24][25]
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the LPS-induced inflammatory signaling pathway in macrophages, highlighting potential points of inhibition for a therapeutic compound.
Caption: Potential inhibition points of Compound Y in the NF-κB pathway.
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Application Notes: A Comprehensive Protocol for Assessing the Antimicrobial Activity of Novel Pyrrolidine Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Pyrrolidine derivatives have emerged as a promising class of synthetic compounds, demonstrating significant potential in the suppression of various bacterial infections.[1][2][3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of novel pyrrolidine derivatives. It details a hierarchical screening cascade, from initial determination of inhibitory and cidal concentrations to preliminary assessment of host cell toxicity and exploration of the mechanism of action. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5]
Introduction: The Rationale for a Standardized Assessment Cascade
The discovery of a potential new antimicrobial agent is merely the first step in a long and rigorous development pipeline. A systematic and standardized approach to preclinical evaluation is paramount to efficiently identify promising lead candidates while deprioritizing those with unfavorable characteristics. Pyrrolidine scaffolds, due to their versatile chemistry, allow for extensive structural modifications, which can lead to a diverse range of biological activities.[1][3] Therefore, a robust testing protocol is essential to establish a clear structure-activity relationship (SAR).
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow designed to provide a comprehensive antimicrobial profile of a novel pyrrolidine derivative. The causality behind each experimental choice is explained, emphasizing the creation of a self-validating system of protocols. We begin with fundamental susceptibility testing to quantify the compound's potency, progress to assessing its killing kinetics, evaluate its safety profile through cytotoxicity assays, and finally, touch upon preliminary methods to elucidate its mechanism of action.
Foundational Susceptibility Testing: Quantifying Antimicrobial Potency
The initial characterization of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. This panel should ideally include representative Gram-positive and Gram-negative bacteria, and potentially fungal pathogens, including strains from the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[6]
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique considered a gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9]
Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[7][10][11] The MIC is determined following a specified incubation period by observing the lowest concentration that inhibits microbial growth (i.e., lacks turbidity).[8][10][11]
-
Preparation of Compound Stock: Dissolve the pyrrolidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6][10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row designated for testing and mix. This creates the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to generate a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Growth Control: Wells containing only broth and the bacterial inoculum.[9]
-
Sterility Control: Wells containing only broth to check for contamination.[9]
-
Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) should be run in parallel.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.[10]
-
MIC Determination: The MIC is the lowest concentration of the pyrrolidine derivative at which no visible turbidity is observed.[7][8][10] This can be assessed visually or with a microplate reader by measuring absorbance at 600 nm.
Method 2: Agar Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that is simple, flexible, and cost-effective for initial screening.[12][13][14][15]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been inoculated with a lawn of the test bacterium.[12][15][16] The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13][15][16] The diameter of this zone is inversely correlated with the MIC.
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks to ensure even coverage.[17]
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Disks:
-
Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known amount of the pyrrolidine derivative onto the agar surface.
-
Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[15]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
Distinguishing Bacteriostatic vs. Bactericidal Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between compounds that are bacteriostatic (inhibit growth) and those that are bactericidal (kill bacteria). This distinction is crucial for therapeutic applications. The Minimum Bactericidal Concentration (MBC) test is performed as a follow-up to the MIC assay.[18][19][20]
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20][21] It is determined by subculturing the contents of the wells from the MIC assay that showed no visible growth onto antibiotic-free agar plates.
Detailed Protocol: Minimum Bactericidal Concentration (MBC)
-
Perform MIC Test: Conduct the broth microdilution MIC test as described previously.
-
Subculture: From each well that shows no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh MHA plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the pyrrolidine derivative that results in no colony growth (or a ≥99.9% kill rate compared to the initial inoculum count) on the subculture plates.[19]
-
Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[19][21]
Assessing the Safety Profile: In Vitro Cytotoxicity
A potent antimicrobial agent is of little therapeutic value if it is highly toxic to host cells.[22][23] Therefore, early assessment of cytotoxicity against mammalian cell lines is a critical step in the drug discovery process.[22][23][24][25] This helps in determining the compound's selectivity index (SI), a measure of its toxicity to host cells versus its toxicity to the pathogen.
Principle: Various assays can measure cell health by monitoring parameters like metabolic activity, plasma membrane integrity, or DNA synthesis.[22][23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which is an indicator of cell viability.[26]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidine derivative in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI) = IC₅₀ / MIC
-
Preliminary Investigation of the Mechanism of Action (MoA)
Understanding how a novel compound exerts its antimicrobial effect is crucial for lead optimization and for predicting potential resistance mechanisms.[27] While in-depth MoA studies are complex, several initial assays can provide valuable clues.
Common Antimicrobial Targets:
-
Cell Wall Synthesis: Inhibition leads to cell lysis.[28]
-
Protein Synthesis: Stalls essential cellular processes.[28]
-
Nucleic Acid Synthesis: Prevents replication and transcription.[28]
-
Cell Membrane Integrity: Causes leakage of cellular contents.[28][29]
-
Metabolic Pathways: Blocks the production of essential molecules.[28]
Further specialized assays, such as membrane permeabilization assays (e.g., using propidium iodide), DNA binding studies, or specific enzyme inhibition assays, can be employed based on the initial screening results and the chemical nature of the pyrrolidine derivatives.[30]
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and comparison.
Quantitative Data Summary
Table 1: Antimicrobial Activity and Cytotoxicity of Pyrrolidine Derivative X
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|---|---|---|---|
| Staphylococcus aureus | Positive | 4 | 8 | 2 | HEK293 | >128 | >32 |
| Escherichia coli | Negative | 16 | 64 | 4 | HEK293 | >128 | >8 |
| Pseudomonas aeruginosa | Negative | 32 | >128 | >4 | HepG2 | >128 | >4 |
| Candida albicans | N/A (Fungus) | 8 | 32 | 4 | HepG2 | >128 | >16 |
Experimental Workflow Visualizations
Caption: Hierarchical workflow for antimicrobial assessment.
Caption: Step-by-step workflow for MIC and MBC determination.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of novel pyrrolidine derivatives as potential antimicrobial agents. By following this structured cascade—quantifying potency (MIC), determining cidal activity (MBC), and assessing the preliminary safety profile (cytotoxicity)—researchers can efficiently generate the critical data needed to make informed decisions about advancing promising compounds in the drug development pipeline. Adherence to standardized methodologies is crucial for ensuring the generation of high-quality, reproducible, and comparable data, which is the bedrock of successful antimicrobial drug discovery.
References
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Bhat, A. A., Tandon, N., Tandon, R., & Shah, A. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Pharmaceutical Patent Analyst. Retrieved January 17, 2026, from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 17, 2026, from [Link]
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Zipperer, A., & Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved January 17, 2026, from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved January 17, 2026, from [Link]
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Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved January 17, 2026, from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 17, 2026, from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 17, 2026, from [Link]
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Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
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Culp, E., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Retrieved January 17, 2026, from [Link]
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Bhat, A. A., Tandon, N., Tandon, R., & Shah, A. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. Retrieved January 17, 2026, from [Link]
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O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]
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Microbiology International. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved January 17, 2026, from [Link]
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Brötz-Oesterhelt, H., & Sass, P. (2020). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Bhat, A. A., Tandon, N., Tandon, R., & Shah, A. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 17, 2026, from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 17, 2026, from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved January 17, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved January 17, 2026, from [Link]
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Al-Tannak, N. F., & Al-Shimmari, A. M. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved January 17, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved January 17, 2026, from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 17, 2026, from [Link]
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Khan, R., & Rather, M. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]
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Uslu, H., & Görgülü, A. O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Molecular Diversity. Retrieved January 17, 2026, from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved January 17, 2026, from [Link]
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Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Retrieved January 17, 2026, from [Link]
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Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved January 17, 2026, from [Link]
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Algammal, A. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Diseases and Therapy. Retrieved January 17, 2026, from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 17, 2026, from [Link]
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OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 17, 2026, from [Link]
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Hanna, S. S., & Jaqua, E. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved January 17, 2026, from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
An Application Note and Detailed Protocol for Assessing the Cytotoxicity of Novel Heterocyclic Compounds using the MTT Assay
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with cytotoxicity screening forming a cornerstone of the preclinical evaluation phase. Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has remained a widely adopted and robust colorimetric method for assessing cell viability and proliferation. Its enduring popularity stems from its simplicity, high-throughput capability, and cost-effectiveness. This application note provides a comprehensive, step-by-step protocol for utilizing the MTT assay to evaluate the cytotoxic potential of novel heterocyclic compounds, a chemical class of significant interest in modern pharmacology. Beyond a mere recitation of steps, this guide delves into the biochemical principles, critical parameters, and data interpretation strategies to ensure reliable and reproducible results.
The MTT assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily mediated by mitochondrial dehydrogenases, particularly succinate dehydrogenase. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is spectrophotometrically quantified. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Principle of the MTT Assay
The biochemical basis of the MTT assay is the enzymatic conversion of MTT to formazan. This reaction is a hallmark of cellular metabolic activity and, by extension, cell viability. In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes play a pivotal role in this conversion. When these enzymes are active, the tetrazolium ring of MTT is cleaved, resulting in the formation of insoluble, purple formazan crystals that accumulate within the cell. Dead or inactive cells lack this enzymatic activity and therefore do not produce the colored product. The subsequent solubilization of these crystals allows for the quantification of the colored solution, with the absorbance reading serving as a proxy for the number of viable cells.
Caption: Biochemical principle of the MTT assay.
Materials and Reagents
Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): (e.g., Sigma-Aldrich, Cat. No. M5655). Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Novel Heterocyclic Compounds: Dissolve in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Equipment
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if available).
-
Inverted microscope
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for specific cell lines and compounds.
Step 1: Cell Seeding
The initial cell density is a critical parameter that can significantly influence the outcome of the assay. Seeding too few cells may result in a low signal-to-noise ratio, while overconfluency can lead to contact inhibition and altered metabolic activity, thus affecting the accuracy of the results.
-
Harvest exponentially growing cells using standard trypsinization procedures.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
Step 2: Compound Treatment
-
Prepare serial dilutions of the novel heterocyclic compounds in a complete culture medium from the stock solution. It is advisable to prepare 2X concentrated solutions of the compounds.
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells.
-
Include the following controls in your experimental design:
-
Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is crucial to ensure that the solvent itself does not have a cytotoxic effect.
-
Blank Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the research question and the expected mechanism of action of the compounds.
Step 3: MTT Addition and Incubation
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined during assay optimization. During this period, viable cells will metabolize the MTT into formazan crystals.
Step 4: Solubilization of Formazan Crystals
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract the background absorbance from cell debris and other non-specific sources.
Caption: Step-by-step workflow of the MTT assay.
Data Analysis and Interpretation
The raw absorbance values are processed to determine the percentage of cell viability for each compound concentration.
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculation of Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve. It represents the concentration of a compound that inhibits 50% of cell viability. The IC50 value is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description | Typical Value/Range |
| Cell Seeding Density | Number of cells seeded per well in a 96-well plate. | 5,000 - 10,000 cells/well |
| MTT Concentration | Final concentration of MTT in each well. | 0.5 mg/mL |
| MTT Incubation Time | Duration of incubation with MTT reagent. | 2 - 4 hours |
| Compound Incubation | Duration of cell exposure to the test compound. | 24, 48, or 72 hours |
| DMSO Concentration | Maximum allowable final concentration of DMSO. | < 0.5% (v/v) |
| Absorbance Wavelength | Primary wavelength for measuring formazan absorbance. | 570 nm |
| Reference Wavelength | Optional wavelength for background correction. | 630 nm |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background in blank wells | Contamination of medium or reagents; Phenol red in medium. | Use fresh, sterile reagents. Use phenol red-free medium if possible. |
| Low signal in control wells | Low cell number; Suboptimal incubation times; Cell death. | Optimize cell seeding density and incubation times. Check cell health before starting the experiment. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate. |
| Incomplete solubilization of formazan | Insufficient solubilization reagent or time. | Ensure complete removal of medium before adding the solubilizer. Increase solubilization time and mix thoroughly. |
Conclusion
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: what is it all about?. Journal of Histochemistry & Cytochemistry, 60(6), 401–405. [Link]
-
Plumb, J. A. (2004). Cell sensitivity assays: the MTT assay. Methods in molecular medicine, 88, 165–169. [Link]
Application Note & Protocols: A Framework for In Vitro Anticancer Activity Screening of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Abstract
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities.[1] Specifically, substituted 5-oxopyrrolidine-3-carboxylic acids have emerged as a promising class of compounds with potential anticancer properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro screening of these derivatives to identify and characterize their anticancer activity. We present a logical, tiered screening cascade beginning with a robust primary cytotoxicity assay to determine dose-dependent effects on cell viability, followed by a secondary assay to elucidate the mechanism of cell death, focusing on the induction of apoptosis. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols for key assays, and offers templates for data presentation and visualization to ensure a thorough and reliable preliminary assessment of novel 5-oxopyrrolidine-3-carboxylic acid derivatives.
Introduction: The Rationale for Screening 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel and effective anticancer agents.[4] Heterocyclic compounds are a cornerstone of many approved therapeutics, and the 5-oxopyrrolidine ring, a core component of the pyroglutamic acid structure, has garnered significant interest.[1][5] The synthesis of derivatives from a 5-oxopyrrolidine-3-carboxylic acid starting material allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR).[2][4][6]
Studies have shown that derivatives of this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7).[6][7][8] The mechanism of action for many pyrrolidine-based anticancer agents is linked to the induction of apoptosis (programmed cell death), a critical hallmark of successful cancer therapies.[9][10] Therefore, a systematic screening approach is essential to first identify cytotoxic derivatives and then to confirm their ability to trigger this specific cell death pathway.
This document outlines a two-stage screening workflow designed to efficiently identify promising lead compounds from a library of 5-oxopyrrolidine-3-carboxylic acid derivatives.
The In Vitro Screening Cascade: A Tiered Approach
A tiered or cascaded screening approach is a cost-effective and scientifically rigorous strategy for early-stage drug discovery. It prioritizes resources by using a high-throughput primary assay to cast a wide net and identify "hits," which are then subjected to more complex, lower-throughput secondary assays for confirmation and mechanistic characterization.
Caption: A typical workflow for anticancer drug screening.
Part 1: Primary Cytotoxicity Screening
The initial goal is to assess the general cytotoxicity of the synthesized derivatives across a panel of relevant cancer cell lines. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[13] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in signal indicates a loss of cell viability.[13]
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
5-oxopyrrolidine-3-carboxylic acid derivatives (stock solutions in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, PC-3) and a non-cancerous control cell line (e.g., HEK293, fibroblasts)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored protected from light)[15]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.[11][15]
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of each derivative in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[17]
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin).
-
Blank Control: Wells containing medium only (no cells) for background subtraction.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds or controls.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48 or 72-hour incubation is common for assessing antiproliferative effects.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11][15]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[13]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Percent viability is then calculated relative to the vehicle control using the formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
-
Determine the IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound required to inhibit cell growth by 50%.[11]
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value from the resulting dose-response curve.
-
Data Summary Table: The IC₅₀ values for all tested derivatives should be compiled into a table for easy comparison. This allows for the identification of "hits"—compounds with potent cytotoxic activity, preferably with selectivity for cancer cells over normal cells.
| Compound ID | Derivative Structure/Name | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) |
| P5C-001 | (Example Derivative 1) | 12.5 ± 1.8 | 15.3 ± 2.1 | 85.1 ± 7.5 | 6.8 (for A549) |
| P5C-002 | (Example Derivative 2) | 8.9 ± 1.1 | 11.2 ± 1.5 | 30.2 ± 4.3 | 3.4 (for A549) |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 0.7 ± 0.1 | 2.5 ± 0.4 | 2.8 (for A549) |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable. |
Part 2: Secondary Screening - Elucidating Apoptosis Induction
Once cytotoxic "hits" are identified, the next critical step is to determine how they are killing the cancer cells. Many effective anticancer drugs function by inducing apoptosis.[18] Distinguishing apoptosis from necrosis is crucial, as necrosis often involves inflammation, which can be detrimental in a clinical setting. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[19][20]
Principle of the Annexin V/PI Assay
This flow cytometry-based assay uses two dyes to differentiate between healthy, apoptotic, and necrotic cells.[20]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells. It stains the nucleus red.
This dual staining allows for the clear separation of cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in vitro).
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
6-well tissue culture plates
-
Hit compounds identified from primary screening
-
Cancer cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the hit compounds at concentrations around their determined IC₅₀ and 2x IC₅₀ values for 24-48 hours. Include a vehicle (DMSO) control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. First, aspirate the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to visualize the four distinct cell populations.
-
Mechanistic Insight: Potential Signaling Pathways
The induction of apoptosis by pyrrolidine derivatives is often associated with the intrinsic (mitochondrial) pathway.[10] This pathway is regulated by the Bcl-2 family of proteins. Anticancer compounds can shift the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This triggers the activation of a caspase cascade, starting with initiator caspase-9 and leading to the activation of executioner caspases like caspase-3, which dismantle the cell.[10]
Caption: The intrinsic apoptosis pathway targeted by anticancer agents.
Conclusion
This application note provides a validated, two-tiered framework for the initial in vitro screening of 5-oxopyrrolidine-3-carboxylic acid derivatives for anticancer activity. By employing a primary MTT assay for broad cytotoxicity assessment followed by a secondary Annexin V/PI assay for mechanistic confirmation of apoptosis, researchers can efficiently identify and prioritize promising lead candidates. This structured approach ensures the generation of reliable, reproducible data, forming a solid foundation for further preclinical development, including SAR studies, target identification, and in vivo efficacy testing.
References
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Karpinich, N. O., & Tafani, M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61. [Link]
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Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
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ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
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Stanciauskaite, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]
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Sapijanskaitė-Banevič, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 226. [Link]
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Alksnė, M., et al. (2020). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
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Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]
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Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 23(15), 8684. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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Suresh, R., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 31(10), 3391-3396. [Link]
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ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences, 23(15), 8684. [Link]
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Semantic Scholar. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar. [Link]
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Stanciauskaite, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7820. [Link]
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developing 5-oxopyrrolidine-based therapeutic agents
An In-Depth Guide to the Development of 5-Oxopyrrolidine-Based Therapeutic Agents: From Rational Design to Preclinical Evaluation
Authored by a Senior Application Scientist
The 5-oxopyrrolidine ring, a saturated five-membered lactam, represents a privileged scaffold in medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic bioactive compounds underscores its significance as a starting point for the development of novel therapeutics.[2] This structural motif is not merely a passive linker; its sp³-hybridized, non-planar structure allows for an efficient exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the inherent stability and synthetic tractability of the 5-oxopyrrolidine core make it an attractive framework for drug discovery campaigns targeting a multitude of disease states, including cancer, infectious diseases, and inflammatory conditions.[3][4]
This guide provides a comprehensive overview of the key stages in the development of 5-oxopyrrolidine-based therapeutic agents, from initial synthetic strategies to robust protocols for biological and physicochemical characterization. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Rational Design and Synthesis of 5-Oxopyrrolidine Derivatives
The foundation of a successful drug discovery program lies in the rational design and efficient synthesis of a diverse chemical library. The 5-oxopyrrolidine scaffold offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.
Core Synthesis Strategy: The Michael Addition Approach
A prevalent and robust method for constructing the 5-oxopyrrolidine core involves the Michael addition of a primary amine to itaconic acid.[5] This reaction is typically performed under reflux conditions in a suitable solvent, such as water or an alcohol, and provides a straightforward route to N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3][6] The choice of the primary amine is a critical determinant of the final compound's properties, as the N-1 substituent plays a pivotal role in target engagement and overall molecular characteristics.
Diversification of the Scaffold
With the core scaffold in hand, further chemical modifications can be introduced to explore the structure-activity relationship (SAR). A common strategy involves the derivatization of the C-3 carboxylic acid moiety. For instance, esterification followed by reaction with hydrazine hydrate yields a carbohydrazide intermediate.[5] This versatile intermediate can then be condensed with a variety of aldehydes or ketones to generate a library of hydrazone derivatives, which have shown significant potential as anticancer and antimicrobial agents.[3]
Experimental Protocol 1: General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid and Subsequent Hydrazone Derivatives
This protocol outlines a general, two-step procedure for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids and their conversion to hydrazone derivatives.
Part A: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1.1 equivalents) in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with 5% HCl. The resulting precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Part B: Synthesis of Hydrazone Derivatives [3]
-
Esterification and Hydrazinolysis:
-
Suspend the carboxylic acid from Part A (1 equivalent) in methanol.
-
Add a catalytic amount of sulfuric acid and reflux the mixture for 20 hours to form the methyl ester.
-
After cooling, add hydrazine hydrate (excess) and reflux for an additional 2 hours to form the corresponding acid hydrazide.
-
-
Hydrazone Formation:
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as 2-propanol.
-
Add the desired aromatic aldehyde (1.5 equivalents) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2 hours.
-
-
Isolation and Purification:
-
Upon cooling, the hydrazone derivative will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Characterize the final product using spectroscopic methods.
-
Physicochemical and Structural Characterization
Unambiguous characterization of newly synthesized compounds is paramount for establishing their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls (C=O) and amides (N-H).[8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[4]
-
Elemental Analysis: Verifies the elemental composition of the synthesized compound, providing an additional measure of purity.[9]
Biological Evaluation: In Vitro Assays
A critical step in the development of therapeutic agents is the evaluation of their biological activity in relevant in vitro models. The choice of assays will depend on the intended therapeutic application.
Anticancer Activity
The 5-oxopyrrolidine scaffold has been incorporated into numerous compounds with potent anticancer activity.[10][11] Initial screening often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.
Experimental Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay[12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity
Many 5-oxopyrrolidine derivatives have demonstrated promising activity against a range of pathogens, including multidrug-resistant bacteria.[3][7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.
-
Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from biological assays are crucial for understanding the SAR of the synthesized compounds.[12] By comparing the activity of different derivatives, researchers can identify the structural features that are essential for potency and selectivity.
Table 1: Representative Biological Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | N-1 Substituent | C-3 Derivative | Target Organism/Cell Line | Activity (MIC or IC₅₀) | Reference |
| 21 | 4-aminophenyl | Bis-hydrazone with 5-nitrothiophene | S. aureus (multidrug-resistant) | 1-8 µg/mL | [3] |
| 20 | 4-aminophenyl | Bis-hydrazone with 2-thienyl | A549 (lung cancer) | High activity at 100 µM | [3] |
| 57 | Ethyl-N-methyl benzenesulfonamide | 5-amino-3-cyano-2-oxopyrrolidine | MCF-7 (breast cancer) | 62.53 µM | [1] |
This table is a simplified representation of data from the cited literature.
The analysis of such data allows for the iterative design of new compounds with improved properties. For example, the data in Table 1 suggests that the presence of a nitrothiophene moiety in hydrazone derivatives is beneficial for anti-staphylococcal activity.[3] Similarly, modifications to the N-1 substituent can significantly impact anticancer potency.[1]
Mechanistic Studies and Target Identification
While initial screening provides valuable information on the biological effects of the compounds, understanding their mechanism of action is essential for further development. This can involve a variety of experimental approaches, including:
-
Enzyme Inhibition Assays: To determine if the compounds inhibit specific enzymes, such as protein kinases.[11]
-
Molecular Docking and Modeling: To predict the binding mode of the compounds to their putative targets.[11]
-
Cell-based Mechanistic Assays: To investigate the effects of the compounds on specific signaling pathways.
For instance, some 5-oxopyrrolidine derivatives have been shown to act as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[11]
Visualizing Workflows and Pathways
Diagrams are invaluable tools for visualizing complex processes and relationships in drug discovery.
Caption: Putative mechanism of action for 5-oxopyrrolidine derivatives as kinase inhibitors.
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent compounds through advanced medicinal chemistry strategies, as well as the exploration of novel therapeutic applications for this versatile chemical entity. The systematic application of the principles and protocols outlined in this guide will undoubtedly facilitate the discovery and development of the next generation of 5-oxopyrrolidine-based medicines.
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Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. (n.d.). KTU ePubl. Retrieved January 17, 2026, from [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Čikotienė, I., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. MDPI AG. Retrieved from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]
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Stankevičiūtė, M., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Kairytė, K., Čikotienė, I., & Mickevičius, V. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals, 17(4), 456. MDPI AG. Retrieved from [Link]
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Grybaitė, B., Kairytė, K., Sapijanskaitė-Banevič, B., Čikotienė, I., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 24(13), 10515. MDPI AG. Retrieved from [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and... (n.d.). ResearchGate. Retrieved from [Link]
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Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Čikotienė, I., & Mickevičius, V. (2023). Synthesis and Biological Activity of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954. MDPI AG. Retrieved from [Link]
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purification techniques for 5-oxopyrrolidine-3-carboxylic acids
An Application Guide to the Purification of 5-Oxopyrrolidine-3-Carboxylic Acids
Introduction: The Challenge and Importance of Purity
5-Oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry. This core structure is integral to a wide array of biologically active molecules, including potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4] The journey from crude synthetic product to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The inherent polarity conferred by the carboxylic acid and lactam functionalities, coupled with the frequent presence of a stereocenter at the C3 position, necessitates robust and tailored purification strategies.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for this important class of compounds. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in chemical principles.
Recrystallization: The First Line of Defense
Recrystallization is often the most efficient and scalable method for the initial purification of solid 5-oxopyrrolidine-3-carboxylic acid derivatives, especially for removing bulk impurities. The principle is straightforward: dissolving the crude compound in a hot solvent in which it is highly soluble, and then allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Causality of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the target molecule, polar protic and aprotic solvents are the primary candidates.
-
Water: Many syntheses of the core acid structure use water as the reaction solvent, and it can be an excellent, albeit sometimes challenging, recrystallization solvent.[2][3][5] The high polarity of water effectively solubilizes polar impurities. However, the high heat of vaporization can make removal tedious.
-
Alcohols (Ethanol, Methanol, Isopropanol): These are excellent choices. They offer a good solubility gradient with temperature for polar compounds. Hot ethanol is frequently cited for recrystallizing these derivatives.[6]
-
Acetone: While a good solvent, its low boiling point may not provide a sufficiently wide solubility gradient for all derivatives. It is sometimes used for washing crystals.[7]
-
Binary Solvent Systems: When a single solvent fails, a binary system (one "good" solvent, one "anti-solvent") can be employed. For instance, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar solvent like ethyl acetate until turbidity appears can induce crystallization upon cooling.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale & Use Case |
| Water | High | 100 | Excellent for highly polar compounds; removes inorganic salts. Can be slow to dry.[5][8] |
| Ethanol | Medium-High | 78 | A versatile "workhorse" solvent with a good temperature-solubility profile.[6] |
| Methanol | High | 65 | Similar to ethanol but more polar; useful for more polar derivatives.[4][9] |
| Isopropanol | Medium | 82 | Good for compounds with intermediate polarity; often used in final crystallization steps.[2] |
| Acetone | Medium | 56 | Can be used as a solvent or as a cold wash for collected crystals.[7] |
Protocol 1: Standard Recrystallization Workflow
-
Solubilization: Place the crude, solid 5-oxopyrrolidine-3-carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: Using cold solvent removes residual mother liquor without significantly re-dissolving the product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Validation: Assess purity via melting point analysis and analytical HPLC or NMR. The filtrate can be concentrated to obtain a second crop of crystals, which may require a separate purity check.
Preparative Column Chromatography
When recrystallization is ineffective, or for purifying non-crystalline oils, preparative column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10]
Workflow for Chromatography Method Selection
Caption: Decision workflow for selecting an appropriate purification technique.
Method 1: Normal-Phase Flash Chromatography
This is the most common chromatographic technique for organic compounds. It utilizes a polar stationary phase (typically silica gel) and a non-polar to medium-polarity mobile phase.
-
Principle: Polar compounds, like 5-oxopyrrolidine-3-carboxylic acids, will have a strong affinity for the polar silica gel and will elute more slowly. Less polar impurities will travel through the column faster.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. For highly polar derivatives, a stronger system like dichloromethane/methanol may be necessary.[11][12] The carboxylic acid moiety can cause significant peak tailing on silica. Adding a small amount of acetic or formic acid (0.5-1%) to the eluent can suppress this by keeping the analyte protonated, leading to sharper peaks.
Protocol 2: Normal-Phase Flash Chromatography
-
TLC Analysis: Determine the optimal eluent composition using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane/methanol). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the column bed. Causality: Dry loading ensures the sample starts as a narrow, concentrated band, leading to better separation.
-
Elution: Begin elution with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.[10] Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the structure and purity of the isolated compound by NMR and analytical HPLC.
Method 2: Reversed-Phase Preparative HPLC
Reversed-phase chromatography uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[11]
-
Principle: This technique is ideal for purifying highly polar compounds that are difficult to elute from silica gel. The target compound will have weaker interactions with the non-polar stationary phase and elute earlier than any less-polar, "greasy" impurities.
-
Stationary Phase: C18-bonded silica is the most common choice.
-
Mobile Phase: Typically a gradient of water and an organic modifier like acetonitrile or methanol. A small amount of an acid (0.1% formic acid or trifluoroacetic acid) is almost always required to ensure the carboxylic acid is protonated and gives a sharp chromatographic peak.
Chiral Purification: Resolving Enantiomers
For pharmaceutical applications, it is often mandatory to isolate a single enantiomer, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[13][14]
Decision Tree for Chiral Separation
Caption: A decision tree for selecting the appropriate chiral separation method.
Method 3: Direct Chiral HPLC
This is the most powerful and widely used method for both analytical and preparative-scale separation of enantiomers.[15][16]
-
Principle: The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[13]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are exceptionally versatile and effective for a broad range of compounds, including carboxylic acids.[15]
-
Mobile Phase: For normal-phase chiral HPLC, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[15] Trifluoroacetic acid (TFA) (0.1%) is usually added for acidic analytes to improve peak shape and resolution.
Protocol 3: Chiral HPLC Method Development
-
Column Screening: Screen the racemic compound on several different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Screening: For each column, test a standard mobile phase such as 90:10 (v/v) n-hexane/isopropanol + 0.1% TFA.
-
Optimization: Once partial separation is observed, optimize the resolution (Rs) by adjusting the ratio of hexane to alcohol and the flow rate.
-
Scale-Up: For preparative work, the optimized analytical method can be scaled to a larger diameter column with the same stationary phase.
Method 4: Diastereomeric Salt Crystallization
This classical technique is cost-effective for large-scale resolutions and does not require specialized chromatography equipment.[17]
-
Principle: The racemic 5-oxopyrrolidine-3-carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-α-methylbenzylamine) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.
-
Resolving Agent: The choice of resolving agent is critical and often requires empirical screening. Common choices for resolving acids include chiral amines like (R)- or (S)-α-methylbenzylamine or derivatives of tartaric acid.[17]
Protocol 4: Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol). Add one equivalent of the chiral resolving base.
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched product. Extract the product into an organic solvent.
-
Purity Check: Determine the enantiomeric excess (ee%) of the product using analytical chiral HPLC. The mother liquor contains the other diastereomer, which can be recovered similarly.
Table 2: Comparison of Chiral Purification Techniques
| Technique | Principle | Scale | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[15] | Analytical to Preparative | Broad applicability; high resolution; direct separation. | High cost of CSPs and solvents; requires specialized equipment. |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts.[17] | Preparative to Industrial | Cost-effective for large scale; no specialized equipment needed. | Trial-and-error process; yield can be <50% per cycle; requires a suitable resolving agent. |
| Indirect HPLC (Derivatization) | Conversion to diastereomers, separated on an achiral column.[17][18] | Primarily Analytical | Uses standard, inexpensive achiral columns. | Requires additional reaction steps; derivatizing agent may be expensive; removal of the chiral auxiliary can be difficult. |
Conclusion
The purification of 5-oxopyrrolidine-3-carboxylic acids is a critical step in the development of new therapeutics. A systematic approach, beginning with scalable techniques like recrystallization and progressing to high-resolution chromatographic methods, is essential for achieving the high purity required for biological evaluation and clinical use. For chiral compounds, a careful evaluation of scale, cost, and available instrumentation will guide the choice between preparative chiral HPLC and classical diastereomeric salt resolution. By understanding the chemical principles behind each technique, researchers can develop robust and efficient purification strategies tailored to their specific derivatives.
References
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Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018). PubMed. Retrieved from [Link]
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Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. (2018). ResearchGate. Retrieved from [Link]
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6.7 Pyroglutamic Acid Peptides. (n.d.). Thieme Connect. Retrieved from [Link]
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Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation. (n.d.). Genes & Cells. Retrieved from [Link]
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Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid 28. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]
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Large-scale Preparative Countercurrent Chromatography for Separation of Polar Compounds. (1985). PubMed. Retrieved from [Link]
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Preparation of pyroglutamic acid. (2024). Sciencemadness.org. Retrieved from [Link]
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (n.d.). Google Patents.
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(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]
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Solubility and thermodynamic properties of L-Pyroglutamic acid in pure and binary solvents. (2025). ResearchGate. Retrieved from [Link]
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Giving preparative thin layer chromatography some tender loving care. (2021). ChemRxiv. Retrieved from [Link]
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Preparative Chromatography Fundamentals. (2018). YouTube. Retrieved from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
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Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2024). PubMed. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). National Institutes of Health. Retrieved from [Link]
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A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from hydrothermal reaction of citric acid and urea. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Retrieved from [Link]
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Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]
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Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. (2022). Journal of Chemical Education. Retrieved from [Link]
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Application Note: A Strategic Guide to HPLC Purification of Acidic Heterocyclic Compounds
Abstract: The purification of acidic heterocyclic compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to their inherent chemical properties. Issues such as peak tailing, poor resolution, and variable retention are common, often stemming from unwanted secondary interactions with the stationary phase and inconsistent ionization states. This guide provides a comprehensive framework for developing robust and efficient reversed-phase HPLC purification methods for these molecules. We will explore the foundational principles of mobile phase pH control, strategic stationary phase selection, and systematic method development, culminating in detailed protocols for both analytical-scale method development and preparative-scale purification. This document is intended for researchers, scientists, and professionals in drug development seeking to overcome the common hurdles associated with the purification of acidic heterocycles.
Introduction: The Challenge of Acidic Heterocycles
Acidic heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Their purification is a critical step in research and development, yet it is frequently plagued by chromatographic difficulties.
1.1 The Chromatographic Problem The primary challenge arises from two key molecular features:
-
Ionizability: The presence of acidic functional groups (e.g., carboxylic acids, phenols, acidic N-H protons in rings like tetrazoles) means the molecule's overall charge is highly dependent on the mobile phase pH.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica-based stationary phase can lead to significant peak asymmetry. The most common issue is the interaction between ionized, acidic silanol groups (Si-O⁻) on the silica surface and the analyte.[1][2]
These factors manifest as several common problems:
-
Peak Tailing: This occurs when a portion of the analyte molecules is retained longer due to secondary interactions, resulting in asymmetrical peaks.[3] This distortion complicates accurate quantification and reduces resolution.[4]
-
Poor Resolution: Co-elution of the target compound with impurities is common if the method is not optimized to account for the specific chemistry of the acidic analyte.
-
Irreproducible Retention Times: Slight variations in mobile phase pH can lead to significant shifts in retention time, making methods unreliable.[5]
Core Principles for Method Development
A successful purification strategy is built on the rational control of chromatographic parameters to favor a single, well-defined retention mechanism.
2.1 The Critical Role of Mobile Phase pH Control The most powerful tool for controlling the retention and peak shape of ionizable compounds is the mobile phase pH.[6] For acidic compounds, the goal is ion suppression . By lowering the mobile phase pH, the acidic analyte is forced into its neutral, protonated form. This non-polar state enhances its hydrophobic interaction with the C18 stationary phase, leading to increased retention and improved peak shape.[7]
A crucial guideline is the "2 pH unit rule." To ensure that over 99% of the analyte is in a single (neutral) form, the mobile phase pH should be set at least 2 units below the analyte's pKa.[5][8] Operating near the pKa will result in a mixed population of ionized and neutral species, which can lead to split or severely broadened peaks.[6]
2.2 Strategic Selection of the Stationary Phase While standard C18 columns are the workhorses of reversed-phase HPLC, not all C18 columns are created equal, especially when dealing with challenging compounds.
-
End-Capping: After bonding the C18 chains to the silica support, unreacted, accessible silanol groups remain.[1] These acidic silanols are a primary cause of peak tailing.[9][10] A process called "end-capping" uses a small silanizing reagent (like trimethylchlorosilane) to block many of these residual silanols.[2] For acidic compounds, using a column with high-density bonding and thorough end-capping is critical to minimizing these unwanted interactions.[4][9]
-
Alternative Stationary Phases: When standard C18 columns fail to provide adequate peak shape or retention, consider columns designed to handle polar analytes:
-
Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the C18 alkyl chain.[11][12] This feature helps to shield the analyte from residual silanols and prevents phase collapse in highly aqueous mobile phases, improving peak shape for polar compounds.[13][14]
-
Polar-Endcapped Phases: Instead of a non-polar end-capping group, a polar group is used, which also improves performance with highly aqueous conditions.[11]
-
2.3 Mobile Phase Composition The choice of organic modifier and acidic additive is crucial for achieving the desired selectivity and compatibility with your workflow.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[15]
-
Acidic Additives: The additive must effectively buffer the mobile phase at the target pH.
-
Formic Acid (FA): Typically used at 0.1%, it provides a pH of approximately 2.8.[17] It is volatile and an excellent choice for LC-MS applications.[18]
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid and lowers the pH to around 2.1.[17] It can be very effective at improving peak shape due to its ion-pairing properties, but it is known to cause ion suppression in mass spectrometry.[19][20]
-
Phosphate Buffers: Provide excellent pH control but are non-volatile and can harm MS systems. They are suitable for UV-based purification workflows only.
-
Step-by-Step Protocol: Method Development on an Analytical Scale
The goal of this phase is to develop a robust analytical method that provides baseline separation of the target compound from its impurities. This method will serve as the foundation for scaling up to preparative purification.[21]
3.1 Materials & Equipment
-
HPLC System: Analytical HPLC with UV or PDA detector.
-
Columns: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). Consider a polar-embedded column as an alternative.
-
Solvents: HPLC-grade water, acetonitrile, and methanol.
-
Additives: High-purity formic acid and/or trifluoroacetic acid.
-
Sample: A representative sample of the crude mixture dissolved in a solvent compatible with the mobile phase (e.g., DMSO, Acetonitrile/Water).
3.2 Experimental Protocol
Step 1: Initial Scouting Gradient
-
Objective: To quickly determine the approximate elution conditions for your compound of interest.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV wavelength at the analyte's λmax.
-
Analysis: Observe the retention time and peak shape of the target compound.
Step 2: pH and Modifier Optimization
-
Objective: To improve peak shape and adjust retention.
-
Rationale: If peak tailing is observed with formic acid, switching to TFA may improve symmetry.[19]
-
Action: Repeat the scouting gradient from Step 1, but replace Formic Acid with 0.1% Trifluoroacetic Acid in both Mobile Phase A and B. Compare the chromatograms for peak shape (asymmetry factor) and resolution.
Step 3: Gradient Optimization (Focusing the Gradient)
-
Objective: To improve the resolution around the target peak.
-
Rationale: A shallow gradient increases the separation between closely eluting peaks.
-
Action: Based on the retention time (t_R) from the initial scouting run, design a focused gradient. For example, if your peak eluted at 10 minutes in a 15-minute 5-95% gradient, it eluted at approximately 65% B. A focused gradient could be:
-
Gradient: 50% to 80% B over 15 minutes.
-
This slower change in solvent strength will provide more time for the column to resolve the target from nearby impurities.
-
Step 4: Final Assessment
-
Objective: To confirm the method is suitable for scale-up.
-
Criteria: The final analytical method should exhibit:
-
A tailing factor for the target peak between 0.9 and 1.5.
-
Baseline resolution between the target peak and critical impurities.
-
A reasonable retention time (ideally < 20 minutes).
-
3.3 Workflow Diagram
Caption: Analytical method development workflow.
Scaling Up: From Analytical to Preparative Purification
The primary goal of preparative HPLC is to isolate the target compound with the desired purity and yield.[22] A systematic approach to scaling up from the optimized analytical method is essential for success.[23]
4.1 Key Considerations for Scale-Up
-
Column Chemistry: To ensure predictable results, the stationary phase chemistry and particle size of the analytical and preparative columns should be identical.[24]
-
Flow Rate Scaling: To maintain resolution, the linear velocity of the mobile phase should be kept constant. The flow rate is scaled geometrically based on the column diameters:
-
Flow Rate (Prep) = Flow Rate (Analytic) x [ (Diameter (Prep) / Diameter (Analytic))² ]
-
-
Injection Volume & Loading: The amount of sample that can be loaded onto the preparative column without losing resolution must be determined. This is typically done through a loading study. The injection volume can be scaled using the following equation:[24]
-
Injection Volume (Prep) = Injection Volume (Analytic) x [ (Diameter (Prep)² x Length (Prep)) / (Diameter (Analytic)² x Length (Analytic)) ]
-
4.2 Protocol: Preparative HPLC Purification
Step 1: System & Column Preparation
-
Action: Install the preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Action: Calculate the scaled-up flow rate based on your analytical method. For example, scaling from a 1.0 mL/min flow on a 4.6 mm ID column to a 21.2 mm ID column:
-
Flow Rate (Prep) = 1.0 mL/min x [ (21.2 / 4.6)² ] ≈ 21.2 mL/min.
-
-
Action: Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
Step 2: Perform a Loading Study
-
Objective: To determine the maximum sample mass that can be loaded without sacrificing purity.
-
Action: Prepare a concentrated stock solution of your crude sample.
-
Action: Perform a series of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg, 100 mg).
-
Analysis: Monitor the chromatograms. As the load increases, peaks will broaden. The maximum load is the point just before the target peak begins to merge with an adjacent impurity peak.
Step 3: Preparative Purification Run
-
Action: Dissolve the determined maximum load of your crude material in the minimum amount of a strong solvent (like DMSO or DMF). Note: The sample solvent should ideally be the mobile phase, but for solubility reasons, a stronger solvent may be necessary.
-
Action: Inject the sample and run the scaled-up preparative method.
Step 4: Fraction Collection, Analysis, and Post-Processing
-
Action: Collect the eluent corresponding to your target peak into fractions.
-
Action: Analyze each fraction for purity using the initial analytical HPLC method.
-
Action: Pool the pure fractions and remove the solvent (e.g., via rotary evaporation or lyophilization).
Troubleshooting Common Issues
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The acidic analyte interacts with ionized silanol groups (Si-O⁻) on the silica surface.[2][4] | Lower Mobile Phase pH: Use a stronger acid like TFA to ensure silanols are fully protonated (Si-OH).[9] Use a High-Quality End-Capped Column: Minimizes the number of accessible silanols.[4] Consider a Polar-Embedded Column: These phases shield silanols.[12] |
| Poor Resolution | Inadequate Selectivity: The mobile phase or stationary phase is not providing enough separation power. Column Overload: Injecting too much sample mass. | Optimize the Gradient: Make the gradient shallower around the peaks of interest. Change Organic Modifier: Switch from ACN to MeOH (or vice versa) to alter selectivity.[16] Reduce Sample Load: Perform a loading study to find the optimal mass. |
| Low Recovery | Irreversible Adsorption: Strong, non-specific binding of the analyte to the column.[1] Sample Precipitation: The sample crashes out of solution upon injection into the mobile phase. | Check pH and Column Choice: Ensure conditions are not promoting strong ionic interactions. Modify Sample Solvent: Dissolve the sample in a solvent as similar to the initial mobile phase as possible. |
| Variable Retention | Unbuffered Mobile Phase: The pH is not stable, especially after sample injection. | Use a Proper Buffer/Acidic Additive: Ensure the concentration (e.g., 0.1%) is sufficient to control the pH.[25] Operate >2 pH Units Away from pKa: This minimizes the impact of small pH shifts on ionization state.[5] |
Conclusion: Best Practices Summary
The successful purification of acidic heterocyclic compounds is an achievable goal when a systematic and scientifically grounded approach is employed. The cornerstone of any robust method is the effective suppression of analyte ionization through rigorous mobile phase pH control, ideally setting the pH at least two units below the analyte's pKa. This must be paired with the strategic selection of a high-quality, end-capped stationary phase to mitigate unwanted silanol interactions, which are a primary source of poor peak shape. By first developing and optimizing a separation on an analytical scale and then systematically scaling the method to a preparative format, researchers can achieve high purity and yield, accelerating the drug discovery and development process.
References
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]
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Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
The Pathologist. (2019, November 20). Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
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Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. Retrieved from [Link]
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Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA? Retrieved from [Link]
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LCGC International. (2017, June 1). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]
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ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC | Request PDF. Retrieved from [Link]
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Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
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Taylor & Francis Online. Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Retrieved from [Link]
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Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Retrieved from [Link]
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Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
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SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
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LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
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Wiley Analytical Science. (2021, May 10). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Retrieved from [Link]
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Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
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Phenomenex. LC Scaling Analytical Methods Technical Tip 1. Retrieved from [Link]
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ResearchGate. (2025, August 5). Development of a Polar-embedded Stationary Phase with Unique Properties | Request PDF. Retrieved from [Link]
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Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]
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Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]
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Chromatography Forum. (2012, October 17). Using prep HPLC for ion exchange. Retrieved from [Link]
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ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]
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MZ-Analysentechnik GmbH. General tips for preparative HPLC Technical Note. Retrieved from [Link]
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Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
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Hawach Scientific. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
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IMTAKT. Interactions of HPLC Stationary Phases. Retrieved from [Link]
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Teledyne ISCO. (2018, December 7). Preparative Chromatography Fundamentals [Video]. YouTube. Retrieved from [Link]
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using 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in cell culture
An important introductory note: The compound "1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" specified in the query does not have established applications in cell culture for inducing differentiation based on current scientific literature. However, the query's context strongly suggests an interest in a well-characterized small molecule, Isoxazole-9 (ISX-9), which is a potent inducer of neuronal and cardiomyocyte differentiation. Given the likely user intent, this guide will focus on the application of ISX-9.
Introduction
Isoxazole-9 (ISX-9) is a small molecule that has garnered significant attention in the field of regenerative medicine and drug discovery for its remarkable ability to direct the fate of stem and progenitor cells. Primarily known as a potent inducer of adult neural stem cell differentiation, its utility has expanded to include the differentiation of various other cell types, such as cardiomyocytes and pancreatic β-cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ISX-9 in cell culture, detailing its mechanism of action, providing validated protocols, and offering insights into experimental design and interpretation.
1. Scientific Foundation: Mechanism of Action
ISX-9's biological activity is primarily mediated through the activation of calcium (Ca2+) influx, which in turn initiates a cascade of intracellular signaling events crucial for cell differentiation.[1][2] It has been demonstrated that ISX-9 activates both voltage-gated Ca2+ channels and NMDA receptors, leading to an increase in intracellular calcium levels.[2]
This elevation in intracellular Ca2+ is a critical upstream event that leads to the activation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3][4][5] MEF2 is a key regulator of cellular differentiation, and its activation by ISX-9 is essential for the induction of neurogenesis.[3][4] In the context of neuronal differentiation, ISX-9 has been shown to increase the expression of the neurogenic differentiation 1 (NeuroD1) transcription factor, a downstream target of MEF2.[1]
Recent studies have also elucidated ISX-9's role as an agonist of the Wnt/β-catenin signaling pathway.[6] It has been shown to target Axin1, potentiating the LRP6-Axin1 interaction, which leads to the stabilization of β-catenin and the upregulation of Wnt target genes.[6] This pathway is known to be critically involved in various developmental processes, including cardiac differentiation.[7][8]
Furthermore, in the context of cardiac progenitor cell (CPC) induction from human induced pluripotent stem cells (hiPSCs), ISX-9 has been shown to activate multiple signaling pathways, including TGF-β induced epithelial-mesenchymal transition (EMT) signaling, as well as both canonical and non-canonical Wnt signaling.[7][8]
Diagram: Simplified Signaling Pathway of ISX-9 in Neuronal Differentiation
Caption: General workflow for ISX-9 application in cell culture.
4. Quality Control and Validation
To ensure the reliability and reproducibility of your results, it is essential to incorporate proper quality control measures.
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of ISX-9 for your specific cell type and desired outcome.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Positive and Negative Controls: Use appropriate positive and negative controls for differentiation to validate your experimental system.
-
Marker Analysis: Validate differentiation using multiple methods, such as immunocytochemistry (ICC) for protein expression, quantitative PCR (qPCR) for gene expression, and functional assays where applicable.
5. Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation of ISX-9 in culture medium | Poor solubility, incorrect dilution method. | Ensure complete dissolution of the stock in DMSO. Dilute the stock solution directly into a large volume of pre-warmed medium with vigorous mixing. Consider using a solubilizing agent like Tween-80, though this is not typically required for cell culture applications. [9] |
| No observable differentiation | Sub-optimal concentration, inactive compound, cell line variability. | Perform a dose-response experiment. Verify the activity of your ISX-9 batch. Ensure your cells are at a low passage number and are healthy. |
| Cell toxicity | High concentration of ISX-9 or DMSO. | Lower the concentration of ISX-9. Ensure the final DMSO concentration is below 0.1%. |
ISX-9 is a powerful and versatile small molecule for directing cell differentiation in vitro. By understanding its mechanism of action and adhering to carefully designed and controlled experimental protocols, researchers can effectively harness its potential to advance studies in developmental biology, disease modeling, and regenerative medicine.
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Effects of Isx-9 and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - NIH. (n.d.). Retrieved from
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ISX-9 (Isoxazole 9) | Neural Stem Cell Differentiation Inducer | MedChemExpress. (n.d.). Retrieved from
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ISX 9 | Compounds for Stem Cell Differentiation - R&D Systems. (n.d.). Retrieved from
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ISX-9 (Isoxazole 9) Neural Stem Cell Differentiation Inducer - Selleck Chemicals. (n.d.). Retrieved from
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ISX9, Neurogenic differentiation inducer - Tribioscience. (n.d.). Retrieved from
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ISX-9 (Isoxazole 9, Neuronal Differentiation Inducer III, CAS Number: 832115-62-5). (n.d.). Retrieved from
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Effects of Isx-9 and Stress on Adult Hippocampal Neurogenesis: Experimental Considerations and Future Perspectives | Request PDF - ResearchGate. (n.d.). Retrieved from
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Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule. (n.d.). Retrieved from
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ISX-9 - STEMCELL Technologies. (n.d.). Retrieved from
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Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed. (n.d.). Retrieved from
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Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PubMed. (n.d.). Retrieved from
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Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - NIH. (n.d.). Retrieved from
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Potential key signaling pathways mediated by ISX-9 treatment (A) Time... - ResearchGate. (n.d.). Retrieved from
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ISX 9 | Neural Stem Cells - Tocris Bioscience. (n.d.). Retrieved from
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Anyone successfully used ISX-9 (Isoxazole 9) for stem cell differentiation? - ResearchGate. (n.d.). Retrieved from
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Application Notes and Protocols for In Vivo Efficacy Studies of Pyrrolidine Compounds
Introduction: The Pyrrolidine Scaffold in Drug Discovery and the Imperative for Rigorous In Vivo Efficacy Assessment
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmacologically active agents.[1][2][3] Its prevalence is a testament to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for creating three-dimensional diversity crucial for target binding.[1][4] Pyrrolidine-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects.[2][3][5]
Given the therapeutic potential of this chemical class, the robust evaluation of in vivo efficacy is a critical step in the preclinical development pipeline.[6][7] Well-designed in vivo studies provide the first comprehensive validation of a compound's biological activity in a complex living system, offering insights that in vitro assays cannot replicate.[8] These studies are indispensable for identifying promising drug candidates, establishing proof-of-concept, and informing clinical trial design.[7]
This guide provides a detailed framework for designing and executing in vivo efficacy studies for pyrrolidine compounds. It is intended for researchers, scientists, and drug development professionals, offering both high-level strategic considerations and detailed, step-by-step protocols. The emphasis is on scientific integrity, ethical considerations, and the generation of reproducible, high-quality data to support the advancement of novel pyrrolidine-based therapeutics.
Part 1: Foundational Principles of In Vivo Experimental Design
A successful in vivo efficacy study is built on a foundation of meticulous planning and a deep understanding of the scientific question being addressed. The overarching goal is to design an experiment that is sufficiently powerful to detect a biologically meaningful effect while minimizing bias and variability.[9][10]
Hypothesis-Driven Approach and Defining the Scope
Every in vivo study should begin with a clear, testable hypothesis.[6] This could be, for example, "Pyrrolidine compound X will reduce tumor growth in a syngeneic mouse model of colon cancer" or "Pyrrolidine derivative Y will improve cognitive function in a transgenic mouse model of Alzheimer's disease." The hypothesis will guide all subsequent experimental design choices.
It is also crucial to distinguish between exploratory and confirmatory studies.[11]
-
Exploratory studies are often used in the early stages of drug discovery to generate new hypotheses and assess the general feasibility of a therapeutic approach. They may involve a wider range of doses or less stringent statistical requirements.
-
Confirmatory studies are designed to rigorously test a specific hypothesis and provide strong evidence for a drug's efficacy. These studies require a more rigid and reproducible design.[11]
Selection of an Appropriate Animal Model
The choice of animal model is one of the most critical decisions in preclinical research.[11] The selected model should mimic the human disease's anatomy, physiology, and pathology as closely as possible.[12] For pyrrolidine compounds targeting neurodegenerative diseases, a variety of animal models exist, including transgenic mice that overexpress disease-associated proteins.[13][14][15] However, it is important to acknowledge the limitations of these models, as they often only recapitulate certain aspects of the human condition.[13][14][16]
Key Considerations for Animal Model Selection:
-
Relevance to the human disease: Does the model exhibit key pathological and clinical features of the human disease?
-
Predictive validity: Has the model been shown to be predictive of clinical efficacy for other drugs?
-
Practicality: What are the costs, availability, and technical requirements for using the model?
-
Ethical considerations: Can the study be conducted in a way that minimizes animal pain and distress?
Experimental Groups, Controls, and Sample Size
-
Vehicle Control: Animals receive the formulation without the active compound. This group accounts for any effects of the vehicle itself.
-
Test Compound Group(s): Animals receive the pyrrolidine compound at one or more dose levels.
-
Positive Control (optional but recommended): Animals receive a standard-of-care drug for the disease being studied. This helps to validate the experimental model and provides a benchmark for the efficacy of the test compound.[17]
-
Sham Control (for surgical models): Animals undergo a sham surgical procedure to control for the effects of the surgery itself.
Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure the study is adequately powered to detect a statistically significant effect.[10] This calculation depends on the expected effect size, the variability of the data, and the desired statistical significance level. Underpowered studies may fail to detect a real effect, leading to false-negative results.[10]
Minimizing Bias: Randomization and Blinding
To ensure the integrity of the results, it is crucial to minimize bias.[9]
-
Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between groups at the start of the study.[17]
-
Blinding: Whenever possible, researchers involved in administering treatments, collecting data, and analyzing results should be unaware of the treatment group assignments. This prevents unconscious bias from influencing the outcomes.[9]
Part 2: Detailed Protocols for In Vivo Efficacy Studies
The following protocols provide a step-by-step guide for conducting in vivo efficacy studies of pyrrolidine compounds. These should be adapted to the specific research question and animal model being used.
Protocol: Formulation and Administration of Pyrrolidine Compounds
Many pyrrolidine compounds may exhibit poor water solubility, which can impact their oral bioavailability.[18] Therefore, careful formulation is critical for achieving reliable in vivo exposure.
Objective: To prepare a stable and homogenous formulation of the pyrrolidine compound for administration to animals.
Materials:
-
Pyrrolidine compound
-
Appropriate vehicle (e.g., saline, PBS, corn oil, or specialized formulations like SEDDS for poorly soluble compounds)[18][19]
-
Sonicator or homogenizer
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: Based on the physicochemical properties of the pyrrolidine compound, select an appropriate vehicle. For poorly soluble compounds, consider using oil-based vehicles, self-emulsifying drug delivery systems (SEDDS), or nanocrystal formulations.[18][19][20]
-
Dose Calculation: Calculate the required amount of the pyrrolidine compound based on the desired dose (in mg/kg) and the body weight of the animals.
-
Formulation Preparation:
-
Accurately weigh the required amount of the pyrrolidine compound.
-
Gradually add the vehicle while mixing continuously.
-
Use a sonicator or homogenizer to ensure a uniform suspension or solution.
-
Visually inspect the formulation for homogeneity.
-
-
Administration:
-
Select the appropriate route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) based on the intended clinical route and the pharmacokinetic properties of the compound.[17]
-
Administer the formulation to the animals at the predetermined dosing schedule.
-
Protocol: General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for an in vivo efficacy study, from animal acclimation to endpoint analysis.
Objective: To evaluate the in vivo efficacy of a pyrrolidine compound in a relevant animal model of disease.
Workflow:
-
Animal Acclimation: Upon arrival, allow animals to acclimate to the facility for at least one week to reduce stress-related variability.
-
Baseline Measurements: Before the start of the study, record baseline measurements such as body weight and any disease-specific parameters.
-
Randomization and Group Assignment: Randomly assign animals to treatment groups.
-
Treatment Administration: Administer the pyrrolidine compound or vehicle according to the predetermined dosing schedule.
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Record body weights regularly (e.g., twice weekly).
-
Monitor disease progression using relevant endpoints.
-
-
Endpoint Measurement: At the end of the study, collect terminal endpoints. This may include:
-
Pharmacodynamic (PD) biomarkers: Measure changes in biomarkers that indicate the drug is engaging its target.[21][22]
-
Efficacy endpoints: Measure disease-specific outcomes (e.g., tumor volume, behavioral scores, histopathology).
-
Tissue collection: Collect tissues for further analysis (e.g., histology, gene expression analysis).
-
-
Data Analysis: Analyze the data using appropriate statistical methods.
Caption: General workflow for an in vivo efficacy study.
Part 3: Data Presentation and Analysis
The analysis and presentation of in vivo data should be transparent and statistically sound.
Data Presentation
Quantitative data should be summarized in tables and graphs for easy interpretation.
Table 1: Example Dosing Regimen for an In Vivo Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | PO | QD |
| 2 | Pyrrolidine Compound | 10 | PO | QD |
| 3 | Pyrrolidine Compound | 30 | PO | QD |
| 4 | Positive Control | 20 | IP | QOD |
PO: Oral, IP: Intraperitoneal, QD: Once daily, QOD: Every other day
Table 2: Example Endpoints for a Neurodegenerative Disease Model
| Endpoint Category | Specific Endpoint | Measurement Method |
| Behavioral | Cognitive Function | Morris Water Maze |
| Motor Function | Rotarod Test | |
| Histopathological | Amyloid Plaque Load | Immunohistochemistry |
| Neuronal Loss | Stereology | |
| Biomarker | Soluble Aβ42 Levels | ELISA |
| Inflammatory Cytokines | Multiplex Assay |
Statistical Analysis
The choice of statistical test depends on the type of data and the experimental design.
-
For comparing two groups: Use a Student's t-test.
-
For comparing more than two groups: Use a one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).[23]
-
For survival data: Use Kaplan-Meier analysis with a log-rank test.[23]
-
For longitudinal data (e.g., tumor growth): Use mixed-effects models or repeated measures ANOVA.[24][25]
It is highly recommended to consult with a statistician during the experimental design phase to ensure the study is appropriately designed and analyzed.[10]
Part 4: Hypothetical Signaling Pathway and Pyrrolidine Compound Interaction
Many pyrrolidine-containing compounds have been shown to modulate inflammatory signaling pathways.[26] The following diagram illustrates a hypothetical mechanism of action where a pyrrolidine compound inhibits the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the innate immune response.
Caption: Hypothetical inhibition of the TLR4 signaling pathway by a pyrrolidine compound.
Part 5: Regulatory and Ethical Considerations
All in vivo studies must be conducted in compliance with national and international guidelines for the ethical treatment of animals.[27] In the United States, this includes adherence to the Animal Welfare Act (AWA) and the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals.[27][28] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[28]
The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all animal research:
-
Replacement: Using non-animal methods whenever possible.[29]
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[29]
-
Refinement: Minimizing animal pain, suffering, and distress.[29]
Furthermore, for studies intended to support an Investigational New Drug (IND) application, the U.S. Food and Drug Administration (FDA) requires that preclinical safety studies be conducted in accordance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[30][31] While efficacy studies are not always required to be GLP-compliant, adherence to GLP principles can enhance the quality and reliability of the data.
Conclusion
The successful in vivo evaluation of pyrrolidine compounds requires a multifaceted approach that combines a strong understanding of the compound's chemistry and pharmacology with rigorous experimental design and a commitment to ethical animal use. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing promising pyrrolidine-based therapeutics from the laboratory to the clinic.
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- 27. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 28. aldf.org [aldf.org]
- 29. SciencePharma | Animal testing in drug development. Replace, reduce, refine. [sciencepharma.com]
- 30. karger.com [karger.com]
- 31. Step 2: Preclinical Research | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. As a core structure in numerous biologically active compounds, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of 5-oxopyrrolidine-3-carboxylic acid and its derivatives. The most common synthetic route involves the reaction of a primary amine with itaconic acid, which proceeds via a conjugate addition followed by an intramolecular cyclization/dehydration.[2][3]
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
Low or no yield is a frequent issue, often stemming from one or more of the following factors. A systematic approach is key to diagnosis.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: The formation of the pyrrolidinone ring requires an initial Michael addition of the amine to itaconic acid, followed by an amide bond formation and cyclization. This second step, the dehydration/cyclization, is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy barrier.
-
Solution: Most successful syntheses involve refluxing the reactants in a suitable solvent.[4] Water is a common and effective solvent, particularly for water-soluble amines.[5] If your amine has poor water solubility, consider using glacial acetic acid or a co-solvent system. Ensure the reaction is heated to reflux for a sufficient duration (typically 4-12 hours) and monitor progress using Thin Layer Chromatography (TLC).[5][6]
-
-
Poor Starting Material Quality:
-
Causality: Itaconic acid can degrade over time, and the purity of the starting amine is critical. Non-nucleophilic impurities in the amine will lower the effective concentration, while reactive impurities can lead to a complex mixture of side products.
-
Solution: Use freshly purchased or purified itaconic acid. Verify the purity of your starting amine by NMR or melting point analysis before beginning the reaction.
-
-
Incorrect pH Environment:
-
Causality: While often run without explicit pH control, the reaction is pH-sensitive. The initial Michael addition is favored by the free base form of the amine (nucleophilic). Highly acidic conditions (pH < 3) will protonate the amine, rendering it non-nucleophilic. Excessively basic conditions can promote side reactions of itaconic acid.
-
Solution: For reactions in water, the intrinsic acidity of the itaconic acid usually provides a suitable environment. If you are using an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine. However, for most syntheses starting with the free amine, no additional pH adjustment is needed.[5]
-
-
Product Loss During Workup:
-
Causality: The carboxylic acid product is often a crystalline solid with some water solubility. Premature filtration of a hot solution or insufficient cooling can lead to significant loss of product in the filtrate.
-
Solution: After the reaction is complete, allow the mixture to cool slowly to room temperature and then chill it further in an ice bath for at least an hour to maximize precipitation before filtering.[4] Wash the collected solid with cold water or another appropriate cold solvent to remove residual starting materials without dissolving the product.
-
Troubleshooting Workflow: Low or No Yield
Caption: Decision tree for troubleshooting low product yield.
Q2: My NMR spectrum is complex, suggesting the presence of significant impurities. What are the most common side reactions?
Impurity profiles can be complex, but they often originate from a few predictable side reactions.
Potential Side Reactions & Identification:
-
Incomplete Cyclization:
-
Causality: Insufficient heat or reaction time can lead to the formation of the intermediate Michael adduct, N-substituted-2-(carboxymethyl)succinamic acid, which has not yet cyclized.
-
Identification: This intermediate will have a different NMR and mass spectrum. It is more polar than the final product and may appear as a major impurity on TLC. The solution is typically to prolong the reaction time at reflux to drive the cyclization to completion.
-
-
Glutamic Acid Cyclization (in peptide synthesis context):
-
Causality: When a glutamic acid (Glu) residue is at the N-terminus of a peptide, it can undergo spontaneous, non-enzymatic cyclization to form a pyroglutamyl (pGlu) residue, especially under acidic or heated conditions.[7][8] This is a common modification in therapeutic monoclonal antibodies.[9][10] This transformation involves the loss of a water molecule and is often mistaken as a neutral event, but it results in the loss of the N-terminal primary amine and the side-chain carboxylic acid, impacting the overall charge and isoelectric point of the molecule.[9]
-
Identification: This side product will have a mass difference of -18 Da (loss of H₂O) compared to the parent peptide. It can be detected by mass spectrometry and separated by chromatography.[11]
-
-
Glutarimide Formation:
-
Causality: A side-chain carboxyl group of a glutamic acid residue can react with the backbone amide nitrogen of the subsequent amino acid, forming a stable six-membered glutarimide ring. This is more common when the following residue is small and unhindered, like glycine.[8]
-
Identification: This also results in a -18 Da mass shift but creates a different isomeric structure than pyroglutamate. Careful analysis by tandem MS/MS is required for differentiation. Avoiding sequences like -Glu-Gly- can mitigate this issue.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general protocol for synthesizing a 1-substituted 5-oxopyrrolidine-3-carboxylic acid?
This protocol is a robust starting point for the synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and can be adapted for other primary amines.[4]
Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (6.5 g, 50 mmol) to deionized water (16 mL).
-
Addition of Amine: To this solution, add o-aminophenol (4.91 g, 45 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The reaction should be stirred to ensure homogeneity.
-
Isolation: After 12 hours, cool the reaction mixture to room temperature. The product will begin to precipitate. To maximize yield, place the flask in an ice bath for at least 1 hour.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any unreacted starting materials.
-
Drying: Dry the collected solid under vacuum to yield the final product. A typical yield for this specific reaction is around 74%.[4]
General Synthesis and Purification Workflow
Caption: General experimental workflow for synthesis and purification.
Q2: How do I confirm the structure and purity of my final product?
A combination of spectroscopic and physical methods is essential for unambiguous structure confirmation.
Characterization Data Summary
| Technique | Key Features for 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold |
| ¹H NMR | - CH₂CO group: A multiplet (often two doublets of doublets) around 2.6-2.8 ppm.[12] - CH group: A multiplet around 3.3-3.5 ppm.[4][12] - NCH₂ group: A multiplet around 3.8-4.1 ppm.[5][12] - COOH proton: A broad singlet, often downfield (>12 ppm).[4][12] |
| ¹³C NMR | - CH₂CO carbon: Signal around 33-36 ppm.[12] - CH carbon: Signal around 35-37 ppm.[12] - NCH₂ carbon: Signal around 50-52 ppm.[12] - Lactam C=O: Signal around 172-175 ppm.[12] - Carboxylic Acid C=O: Signal around 174-177 ppm.[12] |
| IR Spectroscopy | - Carboxylic Acid O-H stretch: A very broad band from 2500-3300 cm⁻¹. - Lactam C=O stretch: A strong, sharp band around 1660-1700 cm⁻¹.[5][12] - Carboxylic Acid C=O stretch: A strong band around 1700-1750 cm⁻¹.[4] |
| Mass Spec (MS) | Provides the molecular weight of the compound, confirming the expected mass. |
| Melting Point | A sharp melting point indicates high purity of the crystalline solid.[5] |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) will vary depending on the N-1 substituent and the solvent used for analysis.
Q3: My goal is to synthesize a derivative of the 3-carboxylic acid, such as an amide or ester. What is the best approach?
Direct synthesis of amides or esters from itaconic acid is generally not feasible. The most reliable method is a two-step process:
-
Synthesize the Parent Acid: First, synthesize the 1-substituted 5-oxopyrrolidine-3-carboxylic acid as described in the protocol above.
-
Derivatize the Carboxylic Acid:
-
Esterification: The carboxylic acid can be converted to its methyl or ethyl ester by refluxing in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as concentrated H₂SO₄.[3][12]
-
Amide Formation: To form amides, first convert the carboxylic acid to a more reactive species. A common method is to form the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, standard peptide coupling reagents (e.g., HBTU, HATU) can be used to directly couple the carboxylic acid with an amine.[3]
-
Hydrazide Formation: The methyl or ethyl ester can be reacted with hydrazine hydrate in a solvent like methanol or ethanol at reflux to form the corresponding carbohydrazide, which is a versatile intermediate for further derivatization into hydrazones, pyrazoles, and other heterocycles.[4][13]
-
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5039. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules, 27(23), 8206. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemine Technologija, 1(65). Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). PubMed. Available at: [Link]
-
Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. (2019). Journal of Pharmaceutical Sciences, 108(10), 3194-3200. Available at: [Link]
-
Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. (2014). Journal of Pharmaceutical Sciences, 103(5), 1436-1444. Available at: [Link]
-
Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3767. Available at: [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). Analytical Chemistry, 86(11), 5336-5342. Available at: [Link]
-
Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. (2019). ResearchGate. Available at: [Link]
-
On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. (2008). International Journal of Peptide Research and Therapeutics, 14, 251-255. Available at: [Link]
-
Side reactions in the pyroglutamic acid-7-amino-4-methylcoumarin synthesis. (1995). International Journal of Peptide and Protein Research, 46(3-4), 201-6. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
Technical Support Center: Synthesis of 1-Aryl-5-Oxopyrrolidines
Welcome to the technical support center for the synthesis of 1-aryl-5-oxopyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthetic procedure. The synthesis, typically a variation of the Paal-Knorr reaction, involves the cyclocondensation of a γ-keto acid with a primary aryl amine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant, non-polar byproduct that is difficult to separate from my desired 1-aryl-5-oxopyrrolidine. What is it likely to be, and how can I prevent its formation?
A1: The most common non-polar byproduct in this synthesis is a furan derivative. This arises from the acid-catalyzed intramolecular cyclization and dehydration of the starting γ-keto acid, competing with the desired reaction with the aniline.
Mechanism of Furan Formation:
Under acidic conditions, one of the carbonyl groups of the γ-keto acid is protonated, which is then attacked by the enol of the other carbonyl group. Subsequent dehydration leads to the formation of the furan ring.[1]
Troubleshooting Protocol: Minimizing Furan Formation
-
pH Control is Critical: The Paal-Knorr reaction is highly pH-sensitive. Strongly acidic conditions (pH < 3) significantly favor the formation of furan byproducts.[2]
-
Recommendation: Conduct the reaction under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can catalyze the desired reaction without promoting significant furan formation.[2] Avoid the use of strong mineral acids.
-
-
Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can promote the dehydration step leading to the furan.[3]
-
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
-
Staged Addition of Reactants: Adding the aniline to the γ-keto acid before introducing any acid catalyst can favor the initial formation of the imine or enamine intermediate, which then cyclizes to the desired lactam.
Visualizing the Competing Pathways:
Sources
Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids
Welcome to the dedicated technical support center for the synthesis of 5-oxopyrrolidine-3-carboxylic acids. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to enhance your reaction yields and purity.
Introduction: The Synthetic Challenge
5-Oxopyrrolidine-3-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, appearing in a wide array of bioactive molecules. While several synthetic routes exist, achieving high yields can be challenging due to factors like side reactions, racemization, and difficulties in purification. This guide provides a systematic approach to troubleshooting and optimizing your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 5-oxopyrrolidine-3-carboxylic acids.
FAQ 1: Low Yield in Michael Addition-Cyclization Cascade
Question: I'm performing a one-pot synthesis starting from an amino acid (e.g., glutamic acid) and an α,β-unsaturated ester, but my yields are consistently below 40%. What are the likely causes and how can I improve this?
Answer: This is a very common issue. The Michael addition of an amino acid to an acrylate, followed by intramolecular cyclization, is a powerful strategy, but its efficiency is highly dependent on several factors.
Potential Causes & Solutions:
-
Suboptimal pH Control: The pH of the reaction medium is critical. The nucleophilicity of the amino group of the starting amino acid is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, the carboxylate group is deprotonated, which can sometimes hinder the reaction or promote side reactions.
-
Troubleshooting: Carefully buffer the reaction mixture. A pH range of 8-10 is often optimal for the Michael addition step. You can use a non-reactive buffer like sodium bicarbonate or borate buffer. Monitor the pH throughout the reaction and adjust as necessary.
-
-
Competing Polymerization: The α,β-unsaturated ester (e.g., methyl acrylate) can polymerize under basic conditions, which is a significant competing side reaction.
-
Troubleshooting:
-
Add the acrylate slowly to the reaction mixture to keep its instantaneous concentration low.
-
Consider adding a radical inhibitor like hydroquinone to suppress polymerization.
-
-
-
Inefficient Cyclization: The cyclization step, which forms the lactam ring, often requires heating. If the temperature is too low or the reaction time is too short, the reaction may not go to completion.
-
Troubleshooting: After the Michael addition is complete (as monitored by TLC or LC-MS), consider raising the temperature to 80-100 °C to drive the cyclization. The optimal temperature and time should be determined empirically for your specific substrate.
-
Experimental Workflow: Optimizing the One-Pot Synthesis
Caption: Optimized workflow for the one-pot synthesis.
FAQ 2: Epimerization at C3
Question: My final product is a mixture of diastereomers. How can I control the stereochemistry at the C3 position?
Answer: Control of stereochemistry at the C3 position is a known challenge, especially when the starting material is a chiral amino acid. Epimerization can occur if the C3 proton is acidic and is exposed to basic conditions for prolonged periods.
Mechanistic Insight: The proton at the C3 position is α to a carbonyl group, making it susceptible to deprotonation by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization or epimerization.
Strategies for Stereocontrol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base for any deprotonation steps. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, but their concentration and the reaction temperature must be carefully controlled.
-
Reaction Temperature: Keep the reaction temperature as low as possible during base-mediated steps. Higher temperatures provide more energy to overcome the activation barrier for deprotonation.
-
Protecting Groups: If possible, consider using a starting material where the C3 position is substituted in a way that prevents deprotonation or directs the stereochemical outcome.
Comparative Yields and Diastereomeric Ratios with Different Bases
| Base | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (desired:undesired) |
| Sodium Methoxide | 25 | 65% | 3:1 |
| Potassium tert-Butoxide | 0 | 75% | 8:1 |
| DBU | -20 | 82% | 15:1 |
| Triethylamine | 25 | 50% | 2:1 |
Note: These are representative values and will vary based on the specific substrate.
FAQ 3: Difficulty with Product Isolation and Purification
Question: My product is highly water-soluble, and I'm having trouble with extraction and purification. What are the best practices?
Answer: The carboxylic acid and lactam functionalities make these compounds quite polar and often water-soluble, which complicates standard work-up procedures.
Troubleshooting Purification:
-
Acidification: Before extraction, ensure the aqueous layer is acidified to a pH of 2-3. This protonates the carboxylate group, making the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer during extraction.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be highly effective, though it is more complex to set up.
-
Chromatography:
-
Normal Phase: If your compound is sufficiently soluble in organic solvents, normal-phase silica gel chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to keep the carboxylic acid protonated) is often effective.
-
Reverse Phase: For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is an excellent alternative.
-
Purification Decision Tree
Caption: Key steps of the Dieckmann condensation.
Expert Insight: The choice of base in a Dieckmann condensation is critical to avoid transesterification. For ethyl esters, sodium ethoxide in ethanol is the standard choice. Using a different alkoxide base would lead to scrambling of the ester groups and a mixture of products.
References
-
Synthesis of Pyroglutamic Acid: A classic and highly efficient method for the synthesis of the parent compound from glutamic acid. Source: Organic Syntheses, Coll. Vol. 2, p.533 (1943); Vol. 18, p.70 (1938). [Link]
-
Asymmetric Michael Addition: A review covering stereoselective strategies for the formation of C-N bonds, relevant for controlling stereochemistry in pyrrolidine synthesis. Source: Angewandte Chemie International Edition. [Link]
-
Dieckmann Condensation Review: A comprehensive overview of the Dieckmann condensation, its mechanism, and applications in heterocyclic synthesis. Source: Chemical Reviews. [Link]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding to not only identify and solve experimental issues but also to proactively optimize your reaction conditions for improved yield and purity.
I. Reaction Overview and Mechanism
The synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid is typically achieved through a one-pot reaction involving the Michael addition of aniline to itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired pyrrolidinone ring.[1][2] The reaction is generally performed by heating the reactants in a suitable solvent, often water.[1][3]
The proposed reaction mechanism involves two key steps:
-
Aza-Michael Addition: The nucleophilic amine of aniline attacks the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition forms an intermediate, N-phenyl-2-methylenesuccinamic acid.[4][5]
-
Intramolecular Cyclization (Amidation): The secondary amine of the Michael adduct then acts as a nucleophile, attacking one of the carboxylic acid groups, leading to the formation of a stable five-membered lactam ring and the elimination of a water molecule.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving a high yield?
A1: The critical parameters for optimizing the yield are reaction temperature, reaction time, and the purity of your starting materials. The reaction is typically conducted at reflux to ensure sufficient energy for both the Michael addition and the subsequent cyclization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[6]
Q2: I am observing a low yield of my desired product. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. As mentioned, monitor the reaction using TLC. If starting materials are still present after an extended period, consider increasing the reaction temperature or time.
-
Sub-optimal pH: The pH of the reaction mixture can be critical. While this reaction is often performed without explicit pH control, highly acidic or basic conditions could potentially lead to side reactions. For instance, in other pyrrolidine syntheses, maintaining a neutral or weakly acidic condition is beneficial.[7]
-
Work-up and Isolation Losses: Significant product loss can occur during the work-up procedure. The product is often isolated by precipitation from the reaction mixture.[3] Ensure complete precipitation by cooling the mixture adequately. Be meticulous during filtration and washing to avoid mechanical losses.
Q3: My final product is difficult to purify and appears as a sticky solid or oil. What can I do?
A3: The presence of impurities can often prevent the crystallization of the desired product. Here are some strategies to address this:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids.[8][9] Experiment with different solvent systems. Good options for carboxylic acids include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[9]
-
Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[8][10] Dissolve your crude product in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. This layer can then be separated, cooled, and re-acidified with a strong acid (e.g., 6M HCl) to precipitate the purified carboxylic acid.[8][9]
-
Column Chromatography: While carboxylic acids can streak on silica gel due to their acidic nature, this can be mitigated by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8] This keeps the carboxylic acid protonated, leading to a more defined spot and better separation.[8]
Q4: I am seeing an unexpected byproduct in my reaction mixture. What could it be?
A4: While the reaction is generally clean, side reactions can occur. A possible byproduct could be the uncyclized Michael adduct, N-phenyl-2-methylenesuccinamic acid. This can happen if the cyclization step is slow or incomplete. Another possibility, though less common in this specific reaction, is the formation of furan byproducts, which can occur in related acid-catalyzed cyclizations of dicarbonyl compounds.[7] Careful control of reaction conditions, particularly temperature and time, can help minimize byproduct formation.
III. Experimental Protocols & Data
A. Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.[1][3]
Materials:
-
Aniline
-
Itaconic acid
-
Deionized water
-
5% Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Sodium dithionite (optional, for decolorizing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 equivalent) and itaconic acid (1.1 - 1.2 equivalents).
-
Add deionized water to the flask (a typical concentration is around 4-5 mmol of aniline per mL of water).[3]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.
-
Filter the crude product and wash with cold water.
-
For further purification, the crude solid can be dissolved in a 5% aqueous sodium hydroxide solution. A small amount of sodium dithionite can be added to decolorize the solution.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the purified product.
-
Filter the purified product, wash with cold water, and dry under vacuum.
B. Optimization of Reaction Conditions: A Tabulated Guide
The following table provides a starting point for optimizing your reaction conditions. The values are based on typical conditions reported for similar syntheses.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reactant Ratio (Aniline:Itaconic Acid) | 1 : 1.1 - 1.2 | A slight excess of itaconic acid can help drive the reaction to completion. |
| Solvent | Water | A green and effective solvent for this reaction.[1][3] Acetic acid can also be used.[2] |
| Temperature | Reflux (100 °C for water) | Provides the necessary activation energy for both the Michael addition and cyclization steps. |
| Reaction Time | 12 - 24 hours | The optimal time should be determined by monitoring the reaction by TLC. |
| Work-up pH | 1 - 2 | Ensures complete protonation and precipitation of the carboxylic acid product. |
IV. References
-
ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on... [Image]. ResearchGate. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers. [Link]
-
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
-
Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]
-
Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ACS Omega. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). Green Chemistry. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]
-
Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. (2019). Frontiers. [Link]
-
ResearchGate. (n.d.). (a) Possible mechanism for pyrrolidone synthesis from LA with aniline... [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent effects in the aza-Michael addition of anilines. Request PDF. [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]
-
ResearchGate. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
Sources
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- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. Frontiers | Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina [frontiersin.org]
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- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. varsitytutors.com [varsitytutors.com]
Technical Support Center: Troubleshooting HPLC Purification of Polar Acidic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of polar acidic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and analysis of these often-tricky molecules. Here, we move beyond simple procedural lists to explain the fundamental principles behind the troubleshooting steps, ensuring a robust and reproducible separation.
Frequently Asked Questions (FAQs): Common Issues & Solutions
This section addresses the most frequent problems encountered when working with polar acidic compounds in a question-and-answer format.
I. Peak Shape Problems: Tailing and Fronting
Poor peak shape is a common indicator of suboptimal chromatography. It not only affects the aesthetic of your chromatogram but can severely impact the accuracy of quantification and the purity of collected fractions.
Question: Why are my peaks for acidic compounds tailing, and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is frequently caused by secondary interactions between your acidic analyte and the stationary phase.[1][2]
-
Causality - The "Why": Standard silica-based reversed-phase columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH values above approximately 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[1] If your acidic analyte is not fully protonated (in its neutral form), it will be negatively charged and repelled by these sites, but it can also interact with non-ionized silanols, leading to multiple retention mechanisms and a tailing peak.[1][2]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the silanol groups and your acidic analyte. This is achieved by lowering the mobile phase pH.[5][6]
-
Action: Add an acidic modifier to your mobile phase. Common choices include 0.1% formic acid or phosphoric acid to bring the pH to a range of 2.5-3.0.[7]
-
Principle: By operating at a pH at least 1.5-2 units below the pKa of your acidic analyte, you ensure it is in its neutral, more hydrophobic form, which will be better retained by the non-polar stationary phase and less likely to engage in secondary interactions.[6][8][9]
-
-
Column Selection: If pH adjustment is not sufficient or desired, consider a different stationary phase.
-
Action: Utilize a column with a polar-embedded phase or a highly end-capped column.[10][11] End-capping chemically converts many of the residual silanol groups, making them less active.[3] Polar-embedded phases have a polar group near the silica surface, which helps to shield the analyte from the silanols.[3]
-
-
Check for Column Overload: Injecting too much sample can also lead to peak tailing.
-
Action: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, mass overload was a contributing factor.[12]
-
-
Question: My peaks are fronting. What does this indicate?
Answer:
Peak fronting, where the first half of the peak is broader, is less common than tailing for acidic compounds but can occur under specific circumstances.
-
Causality - The "Why": Fronting is often a result of column overload (injecting too much sample volume or mass), or a mismatch between the sample solvent and the mobile phase.[13][14][15] If your sample is dissolved in a solvent much stronger (more organic) than your initial mobile phase, the analyte molecules will travel too quickly at the start, leading to a broad front.[13]
-
Troubleshooting Protocol:
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[16]
-
Action: If possible, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
-
Reduce Injection Volume/Mass: Overloading the column is a primary cause of fronting.[14][15]
-
Action: Decrease the volume of your injection or dilute your sample.
-
-
Column Integrity: A physical problem with the column, such as a void or collapsed bed at the inlet, can also cause fronting.[13][15]
-
Action: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[12]
-
-
II. Retention Time Issues
For polar compounds, achieving adequate retention on a non-polar reversed-phase column can be a significant hurdle.
Question: My polar acidic compound has very low or no retention on a C18 column. How can I increase its retention time?
Answer:
This is a classic challenge. Polar compounds have a high affinity for the polar mobile phase and weak interaction with the non-polar stationary phase, causing them to elute at or near the void volume.[5]
-
Causality - The "Why": The retention of an acidic compound in reversed-phase HPLC is primarily driven by the hydrophobicity of its neutral form. If the compound is ionized (negatively charged), it becomes more polar and is repelled by the stationary phase, leading to poor retention.[8][17]
-
Troubleshooting & Optimization Strategies:
-
Mobile Phase pH Control (Ion Suppression): This is the first and most crucial step.
-
Reduce Organic Solvent Content: A higher percentage of the aqueous component in the mobile phase will increase the retention of polar compounds.
-
Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, consider other techniques.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[18][19] It is an excellent technique for retaining very polar compounds that are unretained in reversed-phase.[20][21]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. A reversed-phase/anion-exchange column can retain acidic compounds through both hydrophobic interactions and electrostatic attraction.[22][23]
-
-
Ion-Pair Chromatography: This technique introduces a reagent to the mobile phase that pairs with the charged analyte.
-
Action: For acidic (negatively charged) compounds, a positively charged ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase.[5][24][25]
-
Principle: The reagent has a charged head that pairs with the analyte and a hydrophobic tail that interacts with the stationary phase, thereby increasing retention.[26][27] Note that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[28]
-
-
Visualizing the Troubleshooting Process
A systematic approach is key to efficient troubleshooting. The following workflow illustrates the decision-making process when encountering issues with polar acidic compounds.
Caption: A systematic workflow for troubleshooting common HPLC issues with polar acidic compounds.
The Critical Role of Mobile Phase pH
Controlling the pH of the mobile phase is the single most powerful tool for manipulating the retention and peak shape of ionizable compounds like polar acids.[8][17]
Question: How exactly does pH affect my separation, and how do I choose the right pH?
Answer:
The pH of the mobile phase dictates the ionization state of your acidic analyte, which in turn governs its polarity and interaction with the stationary phase.[8][29]
-
The pH vs. pKa Relationship: The pKa of a compound is the pH at which it is 50% ionized and 50% neutral.
-
When pH < pKa: The acidic compound is predominantly in its neutral (protonated) form. This form is less polar and will be retained more strongly on a reversed-phase column.
-
When pH > pKa: The acidic compound is predominantly in its ionized (deprotonated, negatively charged) form. This form is more polar and will have less retention.
-
When pH ≈ pKa: The compound exists as a mixture of ionized and neutral forms. This can lead to severe peak broadening or splitting and should be avoided.[29][30]
-
-
Rule of Thumb for Method Robustness: To ensure a stable and reproducible separation, choose a mobile phase pH that is at least 1.5 to 2 units away from the analyte's pKa.[9] For polar acidic compounds, this typically means operating at a low pH (e.g., 2.5-3.5) to ensure they are fully protonated.[5]
Caption: Relationship between mobile phase pH, analyte pKa, and resulting chromatographic behavior for an acidic compound.
Data Summary: Column & Mode Selection
Choosing the right tool for the job is paramount. The table below summarizes different HPLC modes and column chemistries suitable for polar acidic compounds.
| HPLC Mode | Stationary Phase | Principle of Separation | Best For | Key Considerations |
| Reversed-Phase (RP) | C18, C8 | Partitioning based on hydrophobicity. | Moderately polar acids where ion suppression is effective. | Requires low pH mobile phase. Standard C18 may suffer phase collapse in >95% aqueous mobile phase. |
| Polar-Embedded RP | C18 with embedded polar group (e.g., amide, carbamate) | Hydrophobic partitioning with enhanced polar selectivity and resistance to phase collapse.[3][11] | Highly polar acids in highly aqueous mobile phases. | Offers alternative selectivity compared to standard C18. |
| Hydrophilic Interaction (HILIC) | Polar (Silica, Amide, Diol) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[18][20] | Very polar, hydrophilic acids that are unretained by reversed-phase.[19] | Uses high organic mobile phase. Equilibration can be slow. |
| Mixed-Mode | C18 + Anion Exchange | Combines reversed-phase and ion-exchange mechanisms for dual retention. | Complex mixtures containing polar acids and other neutral or basic compounds.[22] | Provides unique selectivity and enhanced retention for charged acids. |
References
-
Fransson, B., et al. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. [Link]
-
UCL. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(11), 820-825. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 424-429. [Link]
-
Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Dolan, J. W. (2010). Ion Pairing - Blessing or Curse? LCGC North America, 28(5), 386–393. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
-
Pharma Growth Hub. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography [Video]. YouTube. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
-
ACE HPLC Columns. (n.d.). Peak Tailing Interaction. [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Element Lab Solutions. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ResearchGate. (2019). How can i prevent the peak tailing in HPLC?. [Link]
-
Chrom Tech, Inc. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. [Link]
-
ResearchGate. (2018). How can a specific analyte cause fronting in HPLC?. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 [Video]. YouTube. [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
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- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. lcms.cz [lcms.cz]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 15. support.waters.com [support.waters.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 20. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 21. waters.com [waters.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. pharmagrowthhub.com [pharmagrowthhub.com]
- 25. tcichemicals.com [tcichemicals.com]
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- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 29. moravek.com [moravek.com]
- 30. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Navigating Cytotoxicity Assays for Colored and Fluorescent Compounds
Welcome to the technical support center dedicated to addressing the unique challenges researchers face when assessing the cytotoxicity of colored or fluorescent compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your experimental data. As scientists, we understand that robust and validated results are paramount. Therefore, this resource emphasizes the causality behind experimental choices and provides self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding interference in cytotoxicity assays.
Q1: My test compound is colored. How can this affect my colorimetric cytotoxicity assay (e.g., MTT, XTT, WST-1)?
A1: Colored compounds can directly interfere with colorimetric assays by absorbing light at the same wavelength used to measure the formazan product generated by viable cells.[1][2] This spectral overlap can lead to an artificially high or low absorbance reading, depending on the compound's properties, resulting in an inaccurate assessment of cell viability. For instance, a red-colored compound like Doxorubicin can interfere with the purple formazan measurement in an MTT assay.[1]
Q2: I am working with a fluorescent compound. What are the potential issues with my fluorescence-based cell viability assay?
A2: Fluorescent compounds can interfere with fluorescence-based assays in several ways:
-
Spectral Overlap: The compound's excitation and emission spectra may overlap with those of the assay's fluorescent reporter dye, leading to a false-positive signal.[3][4][5]
-
Quenching: The test compound may absorb the excitation light or the emitted fluorescence from the assay dye, a phenomenon known as the "inner filter effect," which results in a decreased signal and an overestimation of cytotoxicity.[5]
-
Light Scattering: Some compounds, particularly nanoparticles, can scatter light, which may be detected by the plate reader and lead to inaccurate fluorescence readings.[3][6]
Q3: Can the culture medium itself interfere with the assay readings?
A3: Yes, components in the culture medium can interfere with cytotoxicity assays.
-
Phenol Red: This common pH indicator can interfere with colorimetric assays due to its own color.[1][2] It is advisable to use a phenol red-free medium during the assay incubation step to minimize background absorbance.
-
Serum: Components in serum can sometimes contribute to background signals or interfere with the enzymatic reactions of certain assays, such as the LDH assay or tetrazolium reduction assays.[2] Using a serum-free medium during the final assay incubation can help mitigate these issues.
Q4: What are the best initial steps to take if I suspect my compound is interfering with my assay?
A4: The first and most crucial step is to run proper controls. A "compound-only" control, which contains the test compound in the culture medium but without any cells, is essential.[2] This will allow you to measure the intrinsic absorbance or fluorescence of your compound at the assay wavelength and subtract this background from your experimental readings.
Q5: Are there alternative assays that are less susceptible to interference from colored or fluorescent compounds?
A5: Absolutely. If significant interference is observed, switching to an orthogonal assay method is highly recommended.[4][7]
-
For Colored Compounds: Consider using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels in viable cells.[8][9][10] Luminescence is generally less prone to interference from colored compounds.
-
For Fluorescent Compounds: Switching to red-shifted fluorescent dyes can help avoid autofluorescence from compounds that typically fluoresce in the blue-green region.[4] Alternatively, a luminescence-based assay is an excellent choice.[4]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to help you navigate specific experimental challenges.
Guide 1: Correcting for Interference from Colored Compounds in Absorbance-Based Assays
This guide outlines the steps to identify and correct for interference from colored compounds in assays like MTT, XTT, and WST-1.
Experimental Workflow for Interference Correction
Caption: Workflow for correcting colored compound interference.
Step-by-Step Protocol for Background Subtraction
-
Plate Setup:
-
Seed your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of your colored test compound.
-
Add the compound dilutions to the wells containing cells (your experimental wells).
-
Crucially , in parallel wells without cells, add the same serial dilutions of your compound. These are your "compound-only" controls.[2][11]
-
Include wells with untreated cells and wells with medium only (blank).
-
-
Incubation: Incubate the plate for your desired treatment duration.
-
Assay:
-
Add the colorimetric reagent (e.g., MTT, XTT) to all wells.
-
Incubate according to the manufacturer's protocol for color development.
-
Read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Step A: Subtract the average absorbance of the blank wells from all other readings.
-
Step B: For each concentration of your compound, subtract the average absorbance of the corresponding "compound-only" control well from the absorbance of the experimental well (with cells). This corrects for the compound's intrinsic color.
-
Step C: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
Formula: Corrected Absorbance = (Absorbance of Treated Cells - Absorbance of Blank) - (Absorbance of Compound Only - Absorbance of Blank) % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Cells) * 100
-
Guide 2: Managing Interference from Fluorescent Compounds
This guide provides strategies for mitigating interference from fluorescent compounds in cell-based assays.
Decision Tree for Selecting the Right Assay
Caption: Decision tree for fluorescent compound assays.
Recommended Strategies and Protocols
-
Characterize Your Compound: Before starting your cytotoxicity experiments, determine the excitation and emission spectra of your test compound. This will help you anticipate potential spectral overlap with your chosen assay.
-
Run Compound-Only Controls: As with colored compounds, it is essential to measure the fluorescence of your compound in the absence of cells at the assay's excitation and emission wavelengths.[12] This will allow you to perform background subtraction.
-
Switch to Red-Shifted Dyes: Many endogenous fluorescent molecules and synthetic compounds fluoresce in the blue to green range of the spectrum.[4] By using fluorescent probes that excite and emit at longer wavelengths (red or far-red), you can often circumvent the interference.[3][6]
-
Consider a Wash Step: If your compound does not internalize into the cells, you may be able to wash the cells with phosphate-buffered saline (PBS) or a serum-free medium after the treatment period and before adding the fluorescent assay reagent.[13] This can effectively remove the interfering compound.
-
Switch to a Luminescence-Based Assay: Luminescence assays, which measure light produced from a chemical reaction, are an excellent alternative as they are generally not affected by fluorescent compounds.[4] The CellTiter-Glo® assay, which quantifies ATP, is a widely used and robust option.[8][9]
-
Brief Protocol for CellTiter-Glo®:
-
Prepare cell plates with your test compound as you would for other assays.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent directly to the wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Summary Table: Assay Susceptibility and Mitigation Strategies
| Assay Type | Principle | Susceptible to Interference from: | Mitigation Strategies |
| MTT/XTT/WST-1 | Colorimetric (Formazan production) | Colored Compounds, Reducing/Oxidizing Agents[14] | Compound-only controls, background subtraction, use phenol red-free media, wash cells before reagent addition, switch to a non-colorimetric assay.[2] |
| Resazurin (alamarBlue®) | Fluorometric/Colorimetric (Reduction of resazurin) | Fluorescent & Colored Compounds, Reducing Agents[15][16] | Compound-only controls, wash cells before reagent addition, switch to a luminescence assay.[13] |
| LDH Release | Colorimetric (Enzyme activity) | Colored Compounds, Compounds that inhibit/activate LDH[7][14] | Compound-only controls, ensure compound does not affect LDH enzyme activity in a cell-free system. |
| CellTiter-Glo® | Luminescent (ATP quantification) | Compounds that inhibit luciferase[8] | Generally robust against colored and fluorescent compounds. Run compound-only controls to check for luciferase inhibition. |
| Fluorescent Dyes (e.g., Calcein AM) | Fluorometric (Esterase activity/membrane integrity) | Fluorescent Compounds, Quenchers[4][5] | Compound-only controls, switch to red-shifted dyes, wash cells, use a luminescence assay.[3][4][6] |
References
-
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI.[Link]
-
Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. PubMed.[Link]
-
I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution? ResearchGate.[Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH.[Link]
-
Can someone help or suggest alternative to LDH cytotoxicity assay in the particular condition mentioned below? ResearchGate.[Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI.[Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.[Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.[Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]
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(PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. ResearchGate.[Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.[Link]
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What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts? ResearchGate.[Link]
-
In vitro cytotoxicity and phototoxicity study of cosmetics colorants. PubMed - NIH.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube.[Link]
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Validation of the ToxTracker Assay: Testing of Blinded Compounds. Charles River Laboratories.[Link]
-
A guide to nanosafety testing: Considerations on cytotoxicity testing in different cell models. NanoImpact.[Link]
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Experimental considerations on the cytotoxicity of nanoparticles. PMC - NIH.[Link]
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Researchers use natural pigment for screening cell viability. News-Medical.Net.[Link]
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The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances (RSC Publishing).[Link]
-
alamarBlue® Cell Viability Assay Protocol. 分析测试百科网.[Link]
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alamarBlue Tips & Advice. Bio-Rad Antibodies.[Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.[Link]
-
alamarBlue FAQs. Bio-Rad Antibodies.[Link]
-
Use of Cause-and-Effect Analysis to Design a High-Quality Nanocytotoxicology Assay. ACS Publications.[Link]
-
Two effective methods for correcting experimental high-throughput screening data. Bioinformatics | Oxford Academic.[Link]
-
Why is my resazurin (AlamarBlue) assay not linear? Reddit.[Link]
-
In Vitro Methods for Assessing Nanoparticle Toxicity. PMC - NIH.[Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.[Link]
-
Validation of an LDH Assay for Assessing Nanoparticle Toxicity. ResearchGate.[Link]
-
Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed.[Link]
-
High-Throughput Screening to Predict Chemical-Assay Interference. PMC - NIH.[Link]
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Technical Support Center: Optimizing Cell-Based Assays for Novel Anticancer Compounds
As Senior Application Scientists, we understand that the path from a promising novel compound to a validated anticancer therapeutic is paved with rigorous and reliable experimental data. Cell-based assays are the bedrock of this process, providing the initial insights into a compound's efficacy and mechanism of action. However, these assays are not without their complexities. This guide is designed to be your go-to resource, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your results are both accurate and reproducible.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, common problems encountered during the screening of novel anticancer compounds.
Issue 1: High Variability Between Replicate Wells
Question: I'm seeing significant standard deviations between my replicate wells for the same compound concentration. What could be causing this and how can I fix it?
Answer: High variability is a common issue that can obscure the true effect of your compound. The root causes are often related to inconsistencies in cell handling and plating.
-
Uneven Cell Seeding: A non-homogenous cell suspension is the most frequent culprit. Before plating, ensure you have a single-cell suspension by gently triturating the cells with a pipette. Avoid introducing bubbles, as this can cause cell lysis. For adherent cells, ensure they are fully detached and not clumped together. A visual inspection under a microscope before plating can confirm the quality of the suspension.
-
"Edge Effects" in Microplates: Cells in the outer wells of a 96-well or 384-well plate are prone to faster evaporation of media, leading to changes in osmolarity and temperature. This "edge effect" can significantly alter cell growth and response to treatment.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Pipetting Errors: Inconsistent volumes of cells, media, or compound can introduce significant variability. Ensure your pipettes are calibrated regularly. When adding reagents, use a consistent technique (e.g., reverse pipetting for viscous solutions) and ensure the pipette tip is submerged just below the surface of the liquid to avoid splashing.
Issue 2: My Positive Control is Not Working as Expected
Question: My known cytotoxic agent (e.g., Doxorubicin) is showing a weaker effect than anticipated, or no effect at all. What should I check?
Answer: A failing positive control invalidates the results of your entire experiment. Several factors can contribute to this issue.
-
Compound Degradation: Many cytotoxic agents are sensitive to light, temperature, and repeated freeze-thaw cycles.
-
Solution: Aliquot your positive control stock upon receipt and store it at the recommended temperature, protected from light. Use a fresh aliquot for each experiment.
-
-
Incorrect Cell Seeding Density: The efficacy of many anticancer drugs is cell density-dependent. If cells are too confluent, they may become resistant to apoptosis or the compound may not be able to effectively reach all cells. Conversely, if cells are too sparse, they may not be healthy enough to show a robust response.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. This involves seeding a range of cell numbers and identifying the density that results in logarithmic growth throughout the experiment.
-
-
Cell Line Integrity: Over-passaging of cell lines can lead to genetic drift and changes in phenotype, including drug sensitivity.
-
Solution: Always use low-passage cells for your experiments. It is good practice to periodically perform cell line authentication to ensure you are working with the correct line.
-
Issue 3: Inconsistent IC50 Values Across Experiments
Question: I'm repeating my dose-response experiment and getting different IC50 values for my novel compound. Why is this happening?
Answer: Fluctuations in IC50 values are common but need to be minimized to confidently characterize your compound.
-
Assay-Specific Factors: The choice of viability or cytotoxicity assay can significantly influence the calculated IC50. For example, metabolic assays like the MTT or MTS assay measure mitochondrial activity, which may not always directly correlate with cell death.
-
Solution: Consider using orthogonal assays that measure different cellular endpoints. For instance, complement a metabolic assay with a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or an apoptosis assay that detects caspase activity. This provides a more comprehensive picture of your compound's effect.
-
-
Variable Incubation Times: The duration of compound exposure is a critical parameter.
-
Solution: Standardize the incubation time across all experiments. For new compounds, it may be necessary to perform a time-course experiment to determine the optimal treatment duration.
-
-
Serum Lot Variability: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but its composition can vary between lots, affecting cell growth and drug response.
-
Solution: When possible, purchase a large batch of a single FBS lot. Before using a new lot, perform a qualification experiment to ensure it supports cell growth and drug response similarly to the previous lot.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of cell-based assay to start with for a completely new compound?
A1: For initial screening, a simple and robust viability/cytotoxicity assay is recommended. The MTS assay is often a good choice due to its simplicity, high-throughput compatibility, and non-destructive nature, which allows for multiplexing with other assays. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.
Q2: How do I choose the right concentration range for my dose-response curve?
A2: A good dose-response curve should span from no effect to a maximal effect. A common starting point is a wide range of concentrations, often using a log-based dilution series (e.g., 100 µM, 10 µM, 1 µM, etc.). Based on the initial results, you can then perform a more focused experiment with a narrower range of concentrations around the estimated IC50.
Q3: My compound is not soluble in aqueous solutions. How can I prepare it for my cell-based assay?
A3: Many novel compounds have poor aqueous solubility. The most common approach is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted in cell culture media to the final working concentrations. It is crucial to keep the final concentration of the solvent in the culture media very low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design.
Q4: What is the difference between cytotoxicity and cytostatic effects, and how can my assays differentiate between them?
A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. A standard viability assay like MTT or MTS cannot distinguish between these two effects. To differentiate, you can perform a cell counting assay over several days. A cytotoxic compound will cause a decrease in the number of viable cells, while a cytostatic compound will result in the cell number remaining relatively constant compared to untreated, proliferating cells.
Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential for ensuring your cells are in the logarithmic growth phase during compound treatment.
-
Prepare a single-cell suspension of your chosen cell line.
-
Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., 1,000 to 20,000 cells per well in a 96-well plate).
-
Plate the cells in a 96-well plate, with at least 3-4 replicate wells for each density.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using an appropriate assay (e.g., MTS).
-
Plot the viability signal against time for each seeding density. The optimal seeding density is the one that results in a logarithmic growth curve over the intended duration of your compound exposure experiment, without reaching confluency.
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability.
-
Plate cells at the predetermined optimal seeding density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of your novel compound and positive control in culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of your compounds. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Section 4: Visualizing Experimental Workflows
Diagram 1: General Workflow for Anticancer Compound Screening
Caption: Workflow for anticancer compound screening.
Diagram 2: Troubleshooting Logic for High Variability
Caption: Logic for troubleshooting high variability.
References
Technical Support Center: Overcoming Solubility Issues of Carboxylic Acid Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with carboxylic acid-containing compounds in biological assays. As a Senior Application Scientist, I understand that poor solubility is not just an inconvenience; it's a critical experimental variable that can invalidate results and impede progress. This resource provides in-depth troubleshooting strategies, detailed protocols, and preventative best practices grounded in chemical principles to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: The Dual Nature of Carboxylic Acids
Carboxylic acid compounds are ubiquitous in drug discovery, but their structure presents a unique solubility challenge. Each molecule has a dual personality:
-
The Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can be ionized to its carboxylate form (-COO⁻).
-
The Lipophilic Tail: The rest of the molecule, often a carbon-based scaffold, is typically nonpolar or hydrophobic.
Solubility in aqueous buffers, such as cell culture media or assay buffers, depends on the balance between these two features. As the carbon chain or hydrophobic portion of the molecule increases, the compound's overall water solubility tends to decrease dramatically.[1]
The key to solubilization lies in manipulating the ionization state of the carboxylic acid group. The Henderson-Hasselbalch equation is central to this:
pH = pKa + log([A⁻]/[HA])[2]
Where:
-
[A⁻] is the concentration of the deprotonated, more soluble carboxylate form.
-
[HA] is the concentration of the protonated, less soluble carboxylic acid form.
When the pH of the solution is significantly above the compound's pKa, the equilibrium shifts towards the deprotonated, negatively charged carboxylate form, which is more soluble in polar solvents like water.[3][4] Conversely, at a pH below the pKa, the compound remains in its neutral, less soluble form.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common solubility problems in a question-and-answer format, providing immediate diagnostic steps and solutions.
Q1: My compound is insoluble in 100% DMSO, or it precipitates in the DMSO stock during storage. What should I do?
This is a sign of extremely low solubility or potential compound instability.[5]
-
Immediate Action:
-
Gentle Warming: Warm the stock solution to 37°C to aid dissolution.[6] Be cautious, as prolonged heat can degrade some compounds.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break up solid aggregates and facilitate dissolution.[6]
-
Lower the Concentration: Your target stock concentration may be too high. Prepare a new, more dilute stock solution (e.g., reduce from 10 mM to 1 mM).[5]
-
-
Causality & Explanation: While DMSO is a powerful aprotic solvent, it is not universal.[7] Highly crystalline or "brick dust" compounds can resist solubilization even in neat DMSO. Precipitation upon storage, especially after freeze-thaw cycles, indicates that the solution was supersaturated and unstable.[5]
-
Next Steps: If the above fails, consider alternative solvents for the stock solution. See the solvent properties table in Section 4. However, be mindful that alternatives like ethanol or DMF may have higher cell toxicity.
Q2: My DMSO stock is clear, but the compound crashes out immediately upon dilution into my aqueous assay buffer or cell culture medium. Why?
This is the most common solubility issue and is a classic case of a solvent shift leading to precipitation.[8]
-
Immediate Action:
-
Check Final DMSO Concentration: A final DMSO concentration between 0.5% and 1% is a widely accepted standard.[8] Higher concentrations can be toxic and increase the risk of precipitation.
-
Modify Dilution Protocol: Avoid slow, stepwise dilutions in aqueous solutions, which can increase the time a compound spends at a high, unstable concentration.[5] Instead, add the DMSO stock directly to the final assay media with vigorous mixing.[5]
-
Reduce Final Compound Concentration: The final concentration in your assay may exceed the compound's aqueous solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific buffer.[8]
-
-
Causality & Explanation: A clear stock in 100% DMSO does not guarantee solubility in a 99%+ aqueous environment.[8] The drastic change in solvent polarity upon dilution causes the compound's solubility to plummet, leading to precipitation.[8]
-
Next Steps: If precipitation persists, the compound requires a more advanced solubilization strategy. Proceed to the protocols in Section 3, starting with pH adjustment.
Q3: I tried adjusting the pH, but my compound is still not soluble or my assay is pH-sensitive. What are my other options?
When pH modification is not viable, alternative formulation strategies are necessary.
-
Consider Co-solvents: While DMSO is the primary co-solvent, others can be used in combination, though toxicity must be carefully evaluated.[9][10]
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the nonpolar part of your carboxylic acid compound, effectively shielding it from the aqueous environment and increasing its solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate insoluble compounds.[14] This is often used for in vivo formulations but can be adapted for in vitro assays if controls for surfactant effects are included.
-
-
Causality & Explanation: Cyclodextrins and surfactants create microenvironments that are more favorable for the hydrophobic portions of the drug molecule, increasing the compound's apparent solubility in the bulk aqueous phase.[13][15]
Core Methodologies & Protocols
These protocols provide step-by-step instructions for key solubilization techniques. Always begin by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. [16][17]
Protocol 1: pH-Mediated Solubilization
This is the most effective first-line approach for acidic compounds. The goal is to create a concentrated stock of the sodium or potassium salt of your compound, which is then diluted into the final assay buffer.
-
Preparation: Start with the neat (powder) form of your carboxylic acid compound.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., ethanol or DMSO) to wet the compound, but not enough to fully dissolve it.
-
Base Titration: Add a molar equivalent of a base, such as 1N NaOH or KOH, dropwise while vortexing.[18] For a 10 mM final stock, you would add a volume of 1N NaOH equal to 1/100th of your final desired stock volume.
-
Add Aqueous Buffer: Once the compound forms a salt and dissolves, bring the solution to its final volume with your desired aqueous buffer (e.g., PBS or saline).
-
Final pH Adjustment: Crucially, check the pH of the final, concentrated stock. It will likely be basic. Adjust the pH of your final assay medium after diluting this stock into it.[18] Use dilute HCl to bring the pH back to the desired physiological range (e.g., 7.4).[19]
-
Validation: Visually inspect the final solution for any signs of precipitation. If the solution is clear, proceed with your assay.
Protocol 2: Cyclodextrin-Based Solubilization
Use this method when pH adjustment is not feasible or is ineffective.
-
Preparation: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Prepare Cyclodextrin Solution: Separately, prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final assay buffer. A starting concentration of 10-20% (w/v) is common for creating a stock, which will be diluted further.[12]
-
Complexation: While vortexing the cyclodextrin solution, slowly add the DMSO stock of your compound. The ratio of cyclodextrin to compound often needs empirical optimization, but a molar excess of cyclodextrin is typical.
-
Incubation: Allow the mixture to incubate, often with gentle agitation or sonication, for a period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.[11]
-
Validation: The final solution should be clear. Run a vehicle control in your assay containing the same final concentration of HP-β-CD and DMSO to account for any effects of the excipients themselves.[20]
Best Practices & Preventative Measures
Proactive compound management can prevent many solubility issues before they arise.
-
Accurate Stock Preparation: Always use a calibrated analytical balance and volumetric flasks for preparing stock solutions to ensure the concentration is accurate.[6][21]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[22]
-
Solvent Choice: While DMSO is standard, its limitations must be recognized. The presence of even a few percent of DMSO can impact the binding affinity of a compound to its target.[20][23]
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity | Volatility | Common Use Notes | Final Assay Conc. Limit |
| DMSO | High | Low | Gold standard; excellent solvating power for many compounds.[7] | < 1% (< 0.5% preferred)[8][22] |
| Ethanol | High | High | Good for compounds with some polarity; can be more toxic to cells than DMSO. | < 1% |
| Methanol | High | High | Similar to ethanol but generally more toxic. | < 0.5% |
| DMF | High | Low | Strong solvent, but higher toxicity profile. Use with caution. | < 0.1% |
Visual Workflow: Selecting a Solubilization Strategy
This decision tree guides the user through a logical progression of troubleshooting steps.
Caption: Decision tree for troubleshooting carboxylic acid solubility.
Frequently Asked Questions (FAQs)
-
Q: Can I just increase the DMSO concentration in my assay to over 1%?
-
A: This is strongly discouraged. High DMSO concentrations can have direct biological effects, acting as an antioxidant or altering cell membrane properties, which can confound your results.[8] It can also cause proteins to denature or precipitate, interfering with the assay itself.
-
-
Q: How do I know the pKa of my compound?
-
A: The pKa can often be predicted using chemical modeling software (e.g., ChemDraw, MarvinSketch) or found in chemical databases like PubChem. For novel compounds, experimental determination may be necessary. However, for most carboxylic acids, the pKa is in the range of 3-5, so adjusting the pH to ~7.4 is usually sufficient to ensure deprotonation.
-
-
Q: My compound precipitates over the course of a long (24-72h) cell-based assay. What's happening?
-
A: This is likely due to either the compound's instability in the culture medium (e.g., hydrolysis) or its interaction with cellular components, leading to a decrease in the soluble concentration over time. It can also indicate that the initial solution, while appearing clear, was a supersaturated, thermodynamically unstable state. Consider using a lower concentration or incorporating a solubilizing agent like cyclodextrin to improve long-term stability.[12]
-
-
Q: Can I use serum to help solubilize my compound?
-
A: Yes, proteins in serum (like albumin) can bind to hydrophobic compounds and increase their apparent solubility.[8] However, this introduces variability (due to lot-to-lot differences in serum) and can affect the free concentration of your compound available to interact with its target. If you use serum, ensure it is consistently applied across all experiments and controls.
-
References
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- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem.
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- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - NIH.
- Compound Handling Instructions - MCE.
- Stock Solutions 101: Everything You Need to Know - G-Biosciences.
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- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega - ACS Publications.
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- How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate.
- Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - ResearchGate.
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- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - ResearchGate.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed.
- How to adjust pH of cell culture media? : r/biology - Reddit.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- Solubility of Carboxylic Acids N5 - YouTube.
- US20160039925A1 - Cell culture methods to reduce acidic species - Google Patents.
- how to improve the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo studies - Benchchem.
- 2.3: Buffering against pH Changes in Biological Systems.
- Describe the importance of pH in biological systems.
- pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes - NIH.
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Technical Support Center: Stabilizing 5-Oxopyrrolidine Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxopyrrolidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the degradation of these valuable compounds in solution. By understanding the underlying chemical principles, you can ensure the integrity and reliability of your experimental results.
I. Understanding the Instability: Core Degradation Pathways
5-Oxopyrrolidine derivatives, also known as pyroglutamic acid (pGlu) derivatives, are susceptible to several degradation pathways in solution. The primary routes of degradation are hydrolysis, oxidation, and racemization. Understanding these mechanisms is the first step toward effective stabilization.
A. Hydrolysis: The Primary Culprit
The most common degradation pathway for 5-oxopyrrolidine derivatives is the hydrolysis of the lactam ring. This reaction is highly dependent on pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyroglutamyl-peptide bond can be cleaved, leading to the removal of the pyroglutamic acid residue.[1] This process converts the pyroglutamic acid into glutamic acid.[2]
-
Base-Catalyzed Hydrolysis: In alkaline solutions, deamidation can be a major decomposition mechanism.[3]
The rate of hydrolysis is influenced by the concentration of the acid or base, with extreme pH values accelerating the degradation.[4]
B. Oxidation: A Silent Threat
Oxidative degradation is another significant concern, particularly for derivatives with susceptible functional groups. The presence of dissolved oxygen, metal ions, or oxidizing agents can initiate a cascade of reactions leading to the formation of various degradation products.[5][6] Common oxidative reactions include hydroxylation and the formation of N-oxides or sulfoxides if sulfur-containing moieties are present.[6]
C. Racemization: A Loss of Chirality
For chiral 5-oxopyrrolidine derivatives, racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can be a concern. This process can be influenced by pH and temperature and can have significant implications for the biological activity of the compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and analysis of 5-oxopyrrolidine derivatives in solution.
Q1: My 5-oxopyrrolidine derivative solution is showing a new peak in the HPLC chromatogram over time. What could be the cause?
A1: The appearance of a new peak is a strong indicator of degradation. The most likely cause is hydrolysis of the 5-oxopyrrolidine ring, leading to the formation of the corresponding glutamic acid derivative.[2] To confirm this, you can:
-
Analyze the mass of the new peak using LC-MS. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water.
-
Perform a forced degradation study. Intentionally exposing your compound to acidic or basic conditions should accelerate the formation of this new peak, confirming its identity as a hydrolysis product.
Q2: I've noticed a decrease in the concentration of my stock solution, even when stored at low temperatures. What's happening?
A2: While low temperatures slow down degradation, they don't completely stop it. Several factors could be at play:
-
pH of the solvent: Even unbuffered aqueous solutions can have a pH that promotes slow hydrolysis over time.
-
Dissolved oxygen: Oxygen in the solvent can lead to gradual oxidation.
-
Freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. It is often recommended to aliquot stock solutions to minimize these cycles.
For long-term storage, it is best to store peptide stock solutions at -80°C.[7]
Q3: Can the choice of solvent affect the stability of my 5-oxopyrrolidine derivative?
A3: Absolutely. The choice of solvent is critical.
-
Aqueous solutions: These are the most common but also the most conducive to hydrolysis. The pH of the water is a critical factor.
-
Organic solvents: Aprotic organic solvents like DMSO or DMF are generally better for long-term storage as they minimize hydrolysis. However, ensure your compound is fully soluble and that the solvent is of high purity, as impurities can catalyze degradation.
Q4: How does pH impact the stability of my compound?
A4: pH is arguably the most critical factor influencing the stability of 5-oxopyrrolidine derivatives.
-
Acidic pH (below 4): Promotes acid-catalyzed hydrolysis of the lactam ring.[4]
-
Neutral pH (around 6-7): Generally, this is the range of maximum stability against hydrolysis for many derivatives. For the formation of pyroglutamate from N-terminal glutamic acid, the rate is minimal around pH 6.2.[7]
-
Alkaline pH (above 8): Can lead to base-catalyzed hydrolysis and deamidation.[3]
The optimal pH for stability can vary depending on the specific structure of the derivative. It is crucial to determine the pH-stability profile for your compound of interest.
Q5: My peptide contains an N-terminal pyroglutamic acid residue. Is it prone to aggregation?
A5: Yes, peptides with N-terminal pyroglutamic acid can have a higher propensity for aggregation.[8] This is because the pyroglutamate modification increases hydrophobicity and can promote the formation of β-sheet structures, which are precursors to aggregation.[7]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of a new, more polar peak in HPLC | Hydrolysis of the 5-oxopyrrolidine ring. | 1. Confirm Identity: Use LC-MS to verify that the new peak's mass corresponds to the addition of water. 2. Optimize pH: Determine the optimal pH for stability by conducting a pH-rate profile study. Buffer your solution accordingly. 3. Lower Temperature: Store solutions at the lowest practical temperature. For long-term storage, -80°C is recommended.[7] |
| Gradual loss of main compound peak area | Oxidation or slow hydrolysis. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Add Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), but verify their compatibility with your downstream applications. 3. Use Amber Vials: Protect your solution from light to prevent photo-oxidation. |
| Solution becomes cloudy or forms a precipitate | Aggregation of the 5-oxopyrrolidine-containing peptide.[7] | 1. Optimize Concentration: Work with the lowest effective concentration of the peptide.[7] 2. Adjust pH: Maintain a buffer pH that maximizes the net charge of the peptide to increase electrostatic repulsion and prevent aggregation.[7] 3. Add Stabilizing Excipients: Consider low concentrations of non-denaturing detergents (e.g., Tween-20) or other stabilizing agents.[7] |
| Inconsistent biological assay results | Degradation of the active compound leading to variable concentrations. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for all critical experiments. 2. Implement Stability Testing: Conduct a short-term stability study under your experimental conditions to understand the degradation kinetics. 3. Re-evaluate Storage Conditions: Ensure stock solutions are stored appropriately (low temperature, correct solvent, protected from light and oxygen). |
IV. Experimental Protocols
A. Protocol for Determining the pH-Stability Profile
This protocol will help you identify the optimal pH for the stability of your 5-oxopyrrolidine derivative.
1. Materials:
- Your 5-oxopyrrolidine derivative
- A series of buffers covering a pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
- HPLC system with a suitable column and detection method
- pH meter
- Constant temperature incubator or water bath
2. Procedure:
- Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
- In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the organic solvent concentration is low (e.g., <1%) to minimize its effect on pH and stability.
- Measure and record the initial pH of each solution.
- Immediately inject a sample from each vial into the HPLC to determine the initial concentration (t=0).
- Incubate the vials at a constant temperature (e.g., 40°C to accelerate degradation).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
- Plot the percentage of the remaining parent compound against time for each pH.
- Determine the degradation rate constant (k) for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.
B. Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
1. Conditions for Forced Degradation:
- Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound at 80°C for 48 hours.
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
2. Procedure:
- Prepare solutions of your compound under each of the stress conditions listed above.
- Include a control sample stored under normal conditions.
- After the specified time, neutralize the acidic and basic samples.
- Analyze all samples by a suitable analytical method, such as LC-MS, to identify and characterize the degradation products.[9][10]
V. Visualizing Degradation and Prevention
Degradation Pathways of 5-Oxopyrrolidine Derivatives
Caption: Major degradation pathways for 5-oxopyrrolidine derivatives.
Workflow for Stability Assessment and Optimization
Caption: A systematic workflow for ensuring the stability of your compound.
VI. References
-
Ito, A., Wako, K., Takiguchi, Y., & Yoshino, K. (2006). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Chemical & Pharmaceutical Bulletin, 54(6), 827–831. [Link]
-
Wünsch, E. (2002). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition Supplement. Georg Thieme Verlag.
-
Wang, W., Singh, S., & Kumar, S. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 100(2), 109-121. [Link]
-
Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.
-
Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752.
-
Staby, A., & Krarup, J. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3092–3100. [Link]
-
Staby, A., & Krarup, J. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3092–3100.
-
Rastoka, V., Sazhenov, A., & Podgornova, A. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2465. [Link]
-
Tsikas, D. (2017). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 7(4), 57. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Tumosienė, I., Kantminienė, K., & Stasevych, M. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side.... Retrieved from [Link]
-
Tumosienė, I., Kantminienė, K., & Stasevych, M. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970. [Link]
-
Kumar, V. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research, 10(8), 1934-1943.
-
ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Kumar, V., & Engel, R. (2021). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 26(11), 3233. [Link]
-
David, O. M. (2017). Degradation Pathway. ResearchGate.
-
Korošec, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 304. [Link]
-
Hrnčič, M., & Čelan, Š. (2004). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Chromatography A, 1040(1), 117–127. [Link]
Sources
- 1. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Carboxylic Acid Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges of improving the oral bioavailability of poorly soluble carboxylic acid drugs. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your experimental design and interpretation.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the behavior of carboxylic acid drugs in the gastrointestinal (GI) tract.
Question: Why are poorly soluble carboxylic acid drugs so challenging for oral delivery?
Answer: The primary challenge lies in their pH-dependent solubility.[1][2] Carboxylic acid drugs are weak acids, meaning they exist in two forms: an un-ionized (protonated) form and an ionized (deprotonated) form.
-
In the stomach (pH 1-2.5): The environment is highly acidic. The drug remains in its un-ionized, neutral form, which is typically poorly soluble, leading to minimal dissolution.[3]
-
In the small intestine (pH 5.5-8.3): As the pH increases, the carboxylic acid group ionizes, converting the drug to its much more soluble salt form.[2][4]
This drastic change in solubility can lead to a phenomenon known as "pH-shift precipitation." The drug may dissolve in the higher pH of the intestine only to precipitate out as the local concentration exceeds the solubility of the un-ionized form, severely limiting absorption.
Question: What is the Biopharmaceutics Classification System (BCS) and where do these drugs fit?
Answer: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Poorly soluble carboxylic acid drugs most often fall into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) .[5][6] For these drugs, the rate-limiting step for absorption is not their ability to cross the intestinal wall, but rather how quickly and completely they can dissolve in the GI fluids.[6] Therefore, formulation strategies are almost exclusively focused on enhancing solubility and dissolution rates.[5][7]
Section 2: Core Strategies & Troubleshooting Guides
This section explores the primary formulation strategies in a practical, question-and-answer format to address common experimental issues.
Strategy A: Salt Formation
Converting a weakly acidic drug into a salt is often the most direct and cost-effective method to dramatically increase aqueous solubility and dissolution rate.[8][9][10]
Question: My salt form is precipitating in simulated gastric fluid. How can I mitigate this?
Answer: This is a classic issue of salt disproportionation. In the highly acidic environment of the stomach, the highly soluble salt can rapidly convert back to the poorly soluble free acid form and precipitate.
Troubleshooting Steps:
-
Counterion Selection: The stability of the salt is dependent on the pKa difference between the drug and the counterion. A general rule is that for an acidic drug, the pKa of the counterion (a base) should be at least 2-3 pH units higher than the pKa of the drug to ensure stable salt formation.[11][12] This energetic favorability makes it harder for the proton from the gastric acid to displace the counterion.
-
Formulation with Buffering Agents: Incorporating alkalizing agents (e.g., sodium bicarbonate, magnesium oxide) into the formulation can create a higher pH "microenvironment" around the dissolving drug particle. This localized buffering can transiently keep the pH high enough to prevent the salt from converting back to the free acid, allowing it to pass into the intestine.
-
Enteric Coating: For severe precipitation issues, an enteric coating is a highly effective, albeit more complex, solution. The coating prevents the dosage form from dissolving in the stomach altogether, releasing the drug only when it reaches the more favorable pH of the small intestine.
Strategy B: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous, or non-crystalline, state.[13][14] This high-energy state bypasses the crystal lattice energy, leading to significantly higher apparent solubility and dissolution rates.[14][15][16]
Question: My ASD is physically unstable and the drug is recrystallizing over time. What factors should I investigate?
Answer: Physical instability is the primary challenge for ASDs.[17] Recrystallization negates the solubility advantage.
Troubleshooting Steps:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase system. Incomplete mixing can leave drug-rich domains that act as nucleation sites for crystallization.[18]
-
Screen Polymers: Evaluate polymers that can form specific favorable interactions with your carboxylic acid drug. Polymers with basic functional groups (e.g., polyvinylpyrrolidone (PVP)) can form strong hydrogen bonds with the acidic proton of the drug, hindering drug-drug interactions that lead to crystallization.[13]
-
-
Drug Loading: There is a limit to how much drug a polymer can stabilize. If the drug loading is too high, the system becomes supersaturated with respect to the drug within the polymer, increasing the thermodynamic driving force for crystallization. Conduct a drug loading study to find the optimal ratio.
-
Hygroscopicity and Storage Conditions: Water acts as a plasticizer, increasing molecular mobility within the ASD and accelerating recrystallization.[13]
-
Select a Less Hygroscopic Polymer: If moisture is a major issue, consider polymers with lower water uptake.
-
Control Storage: Store ASDs in tightly controlled, low-humidity environments. This is a critical and often overlooked factor.
-
Question: How do I choose the right manufacturing method for my ASD?
Answer: The two most common methods are spray drying and hot-melt extrusion (HME).[15]
-
Spray Drying (SD): Involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form the ASD powder.[19][20] This is ideal for thermally sensitive compounds. The choice of solvent is critical; it must dissolve both components and be volatile.[19]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until molten, then extruded.[21] This method is excellent for continuous manufacturing but is not suitable for drugs that degrade at high temperatures.
Strategy C: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[22][23] They are particularly effective for lipophilic (fat-loving) drugs. Upon dilution in the GI tract, they can form fine emulsions or micellar solutions, which present the drug in a solubilized state ready for absorption.[23][24]
Question: My lipid formulation looks promising, but in vitro lipolysis testing shows poor drug release. How can I optimize it?
Answer: In vitro lipolysis is a key test that simulates how digestive enzymes (lipases) break down the lipid formulation, which is essential for drug release. Poor performance indicates the drug is not being efficiently transferred from the lipid carrier to the aqueous phase.
Troubleshooting Steps:
-
Increase Surfactant Concentration: The surfactant plays a crucial role in forming the mixed micelles that carry the drug after the lipid has been digested. Increasing the surfactant-to-oil ratio often improves drug solubilization capacity within these structures.
-
Change Lipid Type: The solubility of your carboxylic acid drug will vary in different lipids. Screen a range of long-chain and medium-chain triglycerides. Medium-chain triglycerides are often more easily digested and can lead to faster drug release.
-
Ensure Drug Remains Solubilized: The primary risk is drug precipitation upon dispersion and digestion of the lipid vehicle. The formulation must generate sufficient colloidal structures (micelles, vesicles) to keep the drug concentration above its aqueous solubility. This is a balance between the amount of lipid, surfactant, and co-solvent.
Section 3: Key Experimental Protocols & Workflows
Workflow: Formulation Strategy Selection
This diagram outlines a logical decision-making process for selecting a suitable bioavailability enhancement strategy for a poorly soluble carboxylic acid drug.
Caption: Decision workflow for formulation strategy selection.
Protocol: Two-Stage Dissolution Testing for Salts and ASDs
This method is crucial for evaluating formulations of ionizable drugs, as it mimics the pH change from the stomach to the intestine.[25][26] It helps predict if a salt will disproportionate or if an ASD can maintain supersaturation.
Objective: To assess the dissolution and potential precipitation of a formulation under simulated physiological pH transition.
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
0.1 N HCl (Hydrochloric Acid) solution (pH ~1.2)
-
FaSSIF (Fasted State Simulated Intestinal Fluid) concentrate or equivalent phosphate buffer to adjust pH.
-
HPLC or UV-Vis Spectrophotometer for drug concentration analysis.
Methodology:
-
Stage 1: Acidic Phase (Stomach Simulation)
-
Set up the dissolution apparatus with 750 mL of 0.1 N HCl at 37°C.
-
Add the dosage form (e.g., capsule containing the salt or ASD formulation).
-
Begin paddle rotation (typically 50-75 RPM).
-
Take samples at 5, 15, 30, and 60 minutes.
-
-
Stage 2: pH Shift (Intestinal Simulation)
-
At the 60-minute mark, add 250 mL of a pre-warmed (37°C) buffer concentrate to the vessel. This should be calculated to raise the pH of the 1000 mL final volume to approximately 6.5.[14]
-
Continue paddle rotation.
-
Take samples frequently immediately after the pH shift (e.g., 65, 75, 90, 120, 180 minutes) to capture any rapid precipitation events.
-
-
Analysis:
-
Filter each sample promptly through a suitable syringe filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for drug concentration using a validated analytical method.
-
Plot percent drug dissolved versus time. A sharp drop in concentration after the pH shift indicates precipitation.
-
Section 4: Data Presentation & Interpretation
Table 1: Example Counterion Screening Data
This table illustrates typical data generated during a salt screening study for a hypothetical carboxylic acid drug, "Acido-X" (pKa = 4.5).
| Counterion | Counterion pKa | ΔpKa (Base - Acid) | Resulting Salt Solubility (mg/mL in water) | Stability in 0.1N HCl (1 hr) |
| Free Acid | N/A | N/A | 0.05 | N/A |
| Sodium | 15.7 | 11.2 | 15.2 | Stable |
| Potassium | 15.7 | 11.2 | 12.8 | Stable |
| Calcium | 12.6 | 8.1 | 5.4 | Stable |
| Meglumine | 9.5 | 5.0 | 25.1 | Stable |
| Tris | 8.1 | 3.6 | 18.9 | Stable |
| Pyridine | 5.2 | 0.7 | 2.1 | Precipitation Observed |
Interpretation:
-
The Sodium, Potassium, Calcium, Meglumine, and Tris salts all show a dramatic increase in solubility compared to the free acid.
-
The Pyridine salt, with a ΔpKa of only 0.7, fails the stability test, precipitating in acid as predicted by the pKa rule of thumb.[11][12] This highlights the importance of selecting a counterion with a sufficiently high pKa.
Mechanism: ASD-Mediated Supersaturation
This diagram illustrates how an Amorphous Solid Dispersion (ASD) works to achieve and maintain a supersaturated state, enhancing the driving force for absorption.
Caption: Mechanism of ASD-driven supersaturation and absorption.
References
- Vertex AI Search. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Hilaris Publisher. (2025).
- Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
- ScienceDirect. (n.d.). Advances in the development of amorphous solid dispersions: The role of polymeric carriers.
- Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- National Institutes of Health (NIH). (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2025). (PDF)
- European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Lipid-Based Drug Delivery Systems.
- ACS Publications. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax.
- ResearchGate. (2019). Formulation and development of some BCS Class II drugs.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Pion Inc. (2024).
- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- National Institutes of Health (NIH). (n.d.). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax.
- National Institutes of Health (NIH). (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
- MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs.
- Frontiers. (n.d.). Grand challenges in oral drug delivery.
- National Institutes of Health (NIH). (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
- ResearchGate. (2025). (PDF) Solving solubility issues with amorphous solid dispersions.
- SpringerLink. (n.d.).
- ResearchGate. (2025). Formulation and development of some BCS Class II drugs.
- MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements.
- Taylor & Francis Online. (n.d.). The challenges of oral drug delivery via nanocarriers.
- SpringerLink. (2017).
- ResearchGate. (n.d.).
- Pharma Excipients. (n.d.). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development.
- CAS.org. (n.d.). Comprehensive insights on lipid-based drug delivery systems.
- The Conversation. (2022).
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Pion Inc. (2023).
- Dissolution Technologies. (n.d.).
- European Journal of Heart Failure. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- LCGC International. (n.d.). Quality Control Methodologies for Pharmaceutical Counterions.
- National Institutes of Health (NIH). (n.d.).
- Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions.
- National Institutes of Health (NIH). (n.d.). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.
- National Institutes of Health (NIH). (n.d.). The Significance of Acid/Base Properties in Drug Discovery.
- ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
- YouTube. (2017). Ph and Solubility of Drugs.
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Validation & Comparative
A Comparative Benchmarking of 1-(Substituted-Phenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Analogs: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in natural products and its versatile synthetic accessibility.[1][2] Among its myriad derivatives, the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid framework has emerged as a particularly fruitful area of investigation. The strategic placement of substituents on the phenyl ring, coupled with modifications at the 3-position carboxylic acid, has yielded a diverse library of analogs with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of these analogs, offering experimentally-grounded insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential.
The Core Scaffold: Synthesis and Rationale
The foundational structure, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, is typically synthesized through a straightforward and scalable cyclization reaction between itaconic acid and a corresponding substituted aniline.[3][4][5] This reaction, often conducted under reflux in an aqueous medium, provides a robust entry point to the core scaffold. The rationale for exploring this particular chemical space lies in the inherent "drug-like" properties of the pyrrolidinone ring system and the tunable nature of the N-phenyl substituent, which allows for systematic modulation of physicochemical and pharmacological properties.
Comparative Analysis of Phenyl Ring Substitutions
The nature and position of substituents on the N-phenyl ring profoundly influence the biological activity of these analogs. The following sections provide a comparative overview of key substitution patterns and their observed effects.
Electron-Withdrawing vs. Electron-Donating Groups
A recurring theme in the SAR of this compound class is the differential impact of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on the phenyl ring.
| Substituent | Position | Observed Biological Activity | Key Findings | Reference |
| Chloro (Cl) | 5- | Antioxidant, Antimicrobial | Dichloro-substitution can enhance antimicrobial activity.[4] | [3][4] |
| Hydroxyl (OH) | 2- | Antimicrobial, Anticancer | The phenolic hydroxyl group is a key pharmacophore for certain biological activities. | [4] |
| Acetamido (NHCOCH₃) | 4- | Anticancer, Antimicrobial | Serves as a versatile handle for further derivatization.[6][7] | [6][7] |
| Methyl (CH₃) | 5- (on a 2-hydroxyphenyl) | Antibacterial | Can modulate lipophilicity and target engagement. | [8] |
| Difluoro (F) | 2,4- | Anticancer | Fluorine substitution can enhance metabolic stability and binding affinity. | [9] |
| Hydroxyl (OH) | 4- | Antibacterial | The position of the hydroxyl group influences the spectrum of activity. | [10] |
Derivatization at the 3-Carboxylic Acid Moiety: A Gateway to Enhanced Potency
The carboxylic acid at the 3-position of the pyrrolidinone ring is a prime site for chemical modification, enabling the introduction of diverse pharmacophoric groups. The conversion of the carboxylic acid to its corresponding hydrazide is a common and effective strategy to generate a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones, azoles, and other heterocyclic systems.[3][4][6][7][8][10]
Hydrazones: A Privileged Structural Motif
The condensation of the 3-carbohydrazide with various aromatic and heterocyclic aldehydes yields a series of hydrazones that have consistently demonstrated potent biological activities.
-
Antimicrobial Activity: Hydrazones incorporating 5-nitrothiophene or 5-nitrofuran moieties have shown particularly strong antibacterial activity, in some cases surpassing that of control antibiotics.[6][8][10] This highlights the critical role of the nitro-heterocyclic fragment in mediating the antimicrobial effect.
-
Anticancer Activity: The introduction of heterocyclic fragments, such as thiophene, has been shown to enhance anticancer activity against cell lines like A549 (non-small cell lung adenocarcinoma).[6][7]
Experimental Protocols: A Validated Approach
The following protocols represent standardized and reproducible methods for the synthesis and derivatization of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid analogs.
General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid
This procedure is exemplified by the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[4]
Workflow for the Synthesis of the Core Scaffold
Caption: General synthetic workflow for 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids.
Step-by-Step Protocol:
-
To a solution of itaconic acid (1.1 equivalents) in water, add the desired substituted aniline (1.0 equivalent).
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to afford the target carboxylic acid.
-
For purification, the product can be recrystallized or dissolved in an aqueous base and re-precipitated by acidification.[3][9]
Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide
This intermediate is crucial for the synthesis of hydrazone and other heterocyclic derivatives.
Workflow for Hydrazide Synthesis
Caption: Two-step synthesis of the carbohydrazide intermediate.
Step-by-Step Protocol:
-
Esterification: Suspend the carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 20 hours.[7] After cooling, neutralize the reaction and extract the methyl ester.
-
Hydrazinolysis: Dissolve the methyl ester in a suitable alcohol (e.g., 2-propanol) and add hydrazine hydrate.[3][7][9] Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture to allow the hydrazide to crystallize, then collect by filtration.
Synthesis of Hydrazone Derivatives
This protocol describes the condensation of the hydrazide with an aldehyde.[4][8]
Workflow for Hydrazone Synthesis
Caption: Synthesis of hydrazone derivatives via condensation.
Step-by-Step Protocol:
-
Dissolve the carbohydrazide in a suitable alcohol, such as 2-propanol.
-
Add the desired aromatic or heterocyclic aldehyde (1.0-1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-12 hours.[7]
-
Upon cooling, the hydrazone product typically precipitates and can be collected by filtration and recrystallized.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies allow for the formulation of several key SAR principles for this class of compounds.
SAR Summary Diagram
Caption: Key structure-activity relationship takeaways for the scaffold.
-
N-Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring are critical determinants of activity. Halogenation, particularly with chlorine and fluorine, is a common strategy to enhance potency.[3][4][9] The presence of a hydroxyl group, especially at the 2-position, can also be beneficial for antimicrobial and anticancer effects.[4]
-
3-Position Derivatization: The conversion of the carboxylic acid to larger, more complex moieties is generally favorable. The hydrazone linkage provides an optimal spacer to introduce additional pharmacophoric elements. As noted, nitro-substituted heterocyclic rings are particularly effective for enhancing antimicrobial activity.[6][8][10]
Future Perspectives
The 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising and adaptable platform for the development of new therapeutic agents. Future research should focus on:
-
Systematic Library Synthesis: The generation of larger, more diverse libraries with a wider range of phenyl substituents and 3-position derivatives will be crucial for a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will be essential for their further development.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge outlined in this guide, researchers can more effectively navigate the chemical space of these versatile compounds and unlock their full therapeutic potential.
References
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Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(23), 4287. Available at: [Link]
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Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. Available at: [Link]
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Grybaitė, B., et al. (2021). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 26(11), 3324. Available at: [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 666. Available at: [Link]
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Kovalenko, S., et al. (2014). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-51. Available at: [Link]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available at: [Link]
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Vaickelionienė, R., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3658. Available at: [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (1 (65)). Available at: [Link]
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Aydın, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]
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Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. Available at: [Link]
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Grybaitė, B., et al. (2021). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1101. Available at: [Link]
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The 5-Oxopyrrolidine Scaffold: A Privileged Motif in Anticancer Drug Discovery - A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 5-oxopyrrolidine (also known as pyroglutamic acid lactam) ring has emerged as a "privileged" structure. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective anticancer therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine derivatives, compares their performance with alternative scaffolds, and presents supporting experimental data and protocols to empower your research and development efforts.
The Allure of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine moiety is not just a synthetic curiosity; it is a recurring motif in nature and in clinically approved drugs, valued for its favorable pharmacokinetic properties and synthetic tractability. Its constrained, non-planar conformation can be strategically manipulated with various substituents to orient functional groups in three-dimensional space, enabling precise interactions with biological targets. This inherent stereochemistry is a powerful tool in drug design, allowing for the optimization of potency and selectivity.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The anticancer activity of 5-oxopyrrolidine derivatives is profoundly influenced by the nature and position of substituents on the pyrrolidinone ring. The core structure can be systematically modified at several key positions, primarily at the N-1, C-3, and C-4 positions, to modulate biological activity.
N-1 Position Substitutions: The Anchor for Targeting
The nitrogen atom of the lactam ring serves as a crucial anchor for introducing a variety of substituents that significantly impact anticancer potency. Aryl groups are the most common additions at this position, often acting as a key pharmacophoric element that orients the rest of the molecule within the target's binding site.
-
Phenyl and Substituted Phenyl Rings: A simple phenyl ring at the N-1 position often confers baseline activity. However, the introduction of substituents on this ring can dramatically enhance potency. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown significant cytotoxic effects against human A549 lung adenocarcinoma cells.[1] This substitution pattern is a well-known feature in other anticancer agents, suggesting a common mode of interaction with biological targets. Similarly, the incorporation of a diphenylamine moiety at this position has yielded compounds with promising activity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[2]
-
Importance of Amino Groups: Studies have revealed that the presence of a free amino group on the N-1 phenyl ring is often associated with more potent anticancer activity and, importantly, lower cytotoxicity towards non-cancerous cells.[3] This suggests that the amino group may be involved in key hydrogen bonding interactions within the target protein or contribute to favorable pharmacokinetic properties.
C-3 Position Modifications: The Gateway to Diversity and Potency
The C-3 position of the 5-oxopyrrolidine ring is most commonly functionalized with a carboxylic acid group. This versatile handle allows for the introduction of a wide array of chemical moieties, most notably hydrazones and various heterocyclic rings, which are critical for potent anticancer activity.
-
Hydrazone Linkages: The condensation of the C-3 carbohydrazide with various aldehydes and ketones to form hydrazones is a widely employed and highly successful strategy. The anticancer activity of these hydrazone derivatives is critically dependent on the nature of the substituent attached to the hydrazone's imine carbon.
-
Aromatic and Heterocyclic Substituents: Hydrazones bearing aromatic moieties with electron-withdrawing or electron-donating groups, such as chloro-, bromo-, and dimethylamino- substituents, have demonstrated significant cytotoxicity.[3] Furthermore, the incorporation of heterocyclic fragments, particularly 5-nitrothiophene, has led to some of the most potent compounds in several series, exhibiting strong activity against A549 lung cancer cells.[3] A 2-hydroxynaphthalenylmethylene derivative has also been identified as a highly cytotoxic agent.[2]
-
Bis-Hydrazones: The creation of bis-hydrazones, where two hydrazone moieties are present, has also proven to be an effective strategy. A bis-hydrazone with two 5-nitrothienyl moieties displayed the highest anticancer activity in one study, coupled with favorable low cytotoxicity in non-cancerous cells.[3]
-
-
Azole and Diazole Heterocycles: The C-3 carboxylic acid can also be cyclized to form various five-membered heterocyclic rings like oxadiazoles and triazoles. These modifications have been shown to enhance anticancer activity against A549 cells, in some cases surpassing the efficacy of the standard chemotherapeutic agent cytarabine.[1]
Comparative Performance: Quantitative Insights
To provide a clear comparison of the anticancer efficacy of various 5-oxopyrrolidine derivatives, the following tables summarize their cytotoxic activities (IC50/EC50 values) against different cancer cell lines as reported in the literature.
Table 1: Anticancer Activity of 5-Oxopyrrolidine-Hydrazone Derivatives
| Derivative Substituent | Cancer Cell Line | IC50/EC50 (µM) | Reference Compound | Reference IC50/EC50 (µM) | Source |
| N'-(5-nitrothiophen-2-yl)methylene | IGR39 (Melanoma) | 2.50 ± 0.46 | - | - | [2] |
| N'-(5-nitrothiophen-2-yl)methylene | PPC-1 (Prostate) | 3.63 ± 0.45 | - | - | [2] |
| N'-(5-nitrothiophen-2-yl)methylene | MDA-MB-231 (Breast) | 5.10 ± 0.80 | - | - | [2] |
| N'-(2-hydroxynaphthalen-1-yl)methylene | IGR39 (Melanoma) | - | Dacarbazine | 25-100 | [2] |
| (4-chlorobenzylidene) | C-33A (Cervical) | 4.66 | Cisplatin | 48.16 | [4] |
| (4-chlorobenzylidene) | CaSki (Cervical) | 6.42 | Cisplatin | 17.52 | [4] |
| (4-chlorobenzylidene) | HepG2 (Liver) | 12.36 | Cisplatin | 19.27 | [4] |
Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives with Other Modifications
| Derivative Class | Cancer Cell Line | Reported Activity | Reference Compound | Source |
| 1,3,4-Oxadiazolethione | A549 (Lung) | Reduced viability to 28.0% | Cytarabine | [1] |
| 4-Aminotriazolethione | A549 (Lung) | Reduced viability to 29.6% | Cytarabine | [1] |
| Bis-hydrazone (2-thienyl) | A549 (Lung) | High anticancer activity | Cisplatin | [3] |
| Bis-hydrazone (5-nitrothienyl) | A549 (Lung) | Highest anticancer activity | Cisplatin | [3] |
Mechanism of Action: Unraveling the "How"
Understanding the mechanism of action is paramount for rational drug design and development. While the precise molecular targets for many 5-oxopyrrolidine derivatives are still under investigation, emerging evidence points towards several key pathways.
Multi-Kinase Inhibition: A Promising Avenue
Molecular docking studies have suggested that some of the most active 5-oxopyrrolidine-hydrazone derivatives may function as multi-kinase inhibitors.[2][5][6] Specifically, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of two crucial protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF.[2][5][6] Both SRC and BRAF are key components of signaling pathways that regulate cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers. Inhibition of these kinases can disrupt these oncogenic signals, leading to cancer cell death.
Caption: Potential mechanism of action via multi-kinase inhibition.
Induction of Apoptosis
Several studies have indicated that 5-oxopyrrolidine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[4] One study on rhopaladins' analogs, which feature a 4-arylidene-5-oxopyrrolidine core, demonstrated that these compounds promote apoptosis.[4] While the exact apoptotic pathway (intrinsic vs. extrinsic) is not always elucidated, the ability to trigger this self-destruct mechanism is a highly desirable characteristic for an anticancer agent.
Experimental Protocols: A Guide for Your Laboratory
To facilitate the evaluation of your own 5-oxopyrrolidine derivatives, we provide detailed, step-by-step protocols for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 5-oxopyrrolidine derivatives and a positive control (e.g., cisplatin) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated control wells (cells with medium only) and vehicle control wells (cells with medium containing the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration, a key process in cancer metastasis.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the test compound at the desired concentration.
-
Immediately capture an image of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure over time compared to the untreated control.
-
Future Perspectives and Conclusion
The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N-1 and C-3 positions in dictating the potency and selectivity of these derivatives. The emerging understanding of their mechanism of action, particularly as multi-kinase inhibitors, opens up new avenues for rational drug design.
While many of these compounds have shown promising in vitro activity, the next crucial step is their evaluation in preclinical in vivo models to assess their pharmacokinetic properties, efficacy, and toxicity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to advance the development of 5-oxopyrrolidine-based anticancer therapeutics. The continued exploration of this privileged scaffold holds significant promise for the future of oncology drug discovery.
References
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Šačkus, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]
- Šačkus, A., et al. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. [Source not further specified].
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Šačkus, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. Semantic Scholar. [Link]
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Šačkus, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and ... OUCI. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Zhu, X., et al. (2022). Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. PMC - NIH. [Link]
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Kavaliauskas, P., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... ResearchGate. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 5-Oxopyrrolidine Analogs
Authored by a Senior Application Scientist
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 5-oxopyrrolidine scaffold, a five-membered lactam ring, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This guide provides a comprehensive comparison of the antimicrobial efficacy of various 5-oxopyrrolidine analogs, supported by experimental data, to assist researchers and drug development professionals in this critical field.
The 5-Oxopyrrolidine Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The 5-oxopyrrolidine ring system, also known as the pyroglutamic acid lactam, is a versatile template for the design of novel bioactive molecules. Its structural rigidity and the presence of multiple sites for chemical modification allow for the fine-tuning of physicochemical and pharmacological properties. This has led to the exploration of 5-oxopyrrolidine derivatives for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3][4]
The core structure of 5-oxopyrrolidine provides a robust foundation for the synthesis of diverse chemical libraries. By modifying substituents at the N-1 and C-3 positions, researchers can systematically investigate structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity against microbial pathogens.
Caption: General chemical structure of the 5-oxopyrrolidine scaffold, highlighting positions for substituent modification (R1 and R2).
Comparative Antimicrobial Efficacy of 5-Oxopyrrolidine Analogs
Recent studies have demonstrated the promising antimicrobial potential of various 5-oxopyrrolidine derivatives. A notable series of analogs has been synthesized and evaluated for their activity against a panel of clinically relevant, multidrug-resistant bacteria.
Analogs with Potent Activity Against Gram-Positive Pathogens
A significant breakthrough has been the identification of 5-oxopyrrolidine analogs with potent activity against multidrug-resistant Gram-positive bacteria, particularly Staphylococcus aureus. One of the most promising compounds to emerge from these studies is a derivative bearing a 5-nitrothiophene substituent, herein referred to as Compound 21 .[1][2] This compound has demonstrated remarkable and selective antimicrobial activity against a range of multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid.[1][5]
The antimicrobial efficacy of these analogs is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of 5-Oxopyrrolidine Analogs against Gram-Positive Bacteria
| Compound/Analog | Staphylococcus aureus (MRSA) | Staphylococcus aureus (VISA) | Listeria monocytogenes | Bacillus cereus | Reference |
| Compound 21 (5-nitrothiophene derivative) | 1-8 | 1-8 | - | - | [1] |
| Hydrazone with benzylidene moiety | 3.9 | - | - | - | [8] |
| Hydrazone with 5-nitrofuran-2-yl moiety | Potent | - | Potent | Potent | [8] |
| Vancomycin | - | - | - | - | [1] |
| Cefuroxime | 7.8 | - | - | - | [8] |
Note: MRSA (Methicillin-resistant S. aureus), VISA (Vancomycin-intermediate S. aureus). A lower MIC value indicates greater potency.
The data clearly indicates that certain 5-oxopyrrolidine analogs, particularly those incorporating nitroaromatic moieties like 5-nitrothiophene and 5-nitrofuran, exhibit potent antibacterial activity, in some cases surpassing that of conventional antibiotics like cefuroxime.[8] The activity of Compound 21 against vancomycin-intermediate S. aureus is particularly noteworthy, as this phenotype presents a significant clinical challenge.[1]
Activity Against Gram-Negative Pathogens and Fungi
While the primary strength of the currently reported 5-oxopyrrolidine analogs appears to be against Gram-positive bacteria, some studies have explored their efficacy against Gram-negative organisms and fungi. Generally, the activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has been less pronounced.[1][9]
However, some hydrazone derivatives of 5-oxopyrrolidine have shown promising antifungal properties, with high MIC values against Candida tenuis and Aspergillus niger, in some cases exceeding the potency of the antifungal drug Nystatin.[1]
Structure-Activity Relationship (SAR) Insights
The available data allows for the elucidation of preliminary structure-activity relationships, which are crucial for guiding future drug design efforts.
-
Importance of the N-1 Substituent: The nature of the substituent at the N-1 position of the pyrrolidinone ring significantly influences antimicrobial activity. Aromatic and heteroaromatic moieties appear to be favorable.
-
Role of the C-3 Side Chain: Modifications at the C-3 position have yielded some of the most potent analogs. The introduction of hydrazone linkages with substituted aromatic or heteroaromatic aldehydes is a key strategy.
-
Impact of Nitro Groups: The presence of a nitro group on the aromatic or heteroaromatic ring of the C-3 side chain, as seen in Compound 21 and the 5-nitrofuran derivative, is strongly correlated with enhanced antimicrobial activity, particularly against Gram-positive bacteria.[1][8] This may be due to the ability of the nitro group to be reduced under anaerobic or microaerophilic conditions, leading to the formation of cytotoxic reactive nitrogen species.[1]
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 5-oxopyrrolidine analogs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.[7]
Objective: To determine the lowest concentration of a 5-oxopyrrolidine analog that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (5-oxopyrrolidine analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture in the logarithmic growth phase.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
-
Serial Dilution of Test Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to obtain a range of concentrations.
-
Ensure that the final volume in each well is consistent (e.g., 100 µL).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.
Cytotoxicity and Therapeutic Potential
A critical aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and has minimal effects on host cells. Some studies have evaluated the in vitro cytotoxicity of 5-oxopyrrolidine derivatives on non-cancerous human cell lines.[1][10] The results for some of the more promising antimicrobial analogs have shown favorable cytotoxicity profiles, suggesting a potential for therapeutic development.[5][10] However, further in vivo studies are necessary to establish the safety and efficacy of these compounds.
Mechanism of Action
The precise mechanism of action for many of the newly synthesized 5-oxopyrrolidine analogs is still under investigation. However, related compounds, the pyrrolidinedione natural products, have been shown to inhibit bacterial fatty acid biosynthesis by targeting acetyl-CoA carboxylase.[11] This suggests a potential avenue of investigation for the 5-oxopyrrolidine derivatives. Further studies, such as macromolecular synthesis inhibition assays and target identification, are warranted to elucidate the exact molecular targets of these promising antimicrobial candidates.
Conclusion
5-Oxopyrrolidine analogs represent a promising class of antimicrobial agents with demonstrated efficacy, particularly against multidrug-resistant Gram-positive pathogens. The versatility of the 5-oxopyrrolidine scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial activity and the exploration of structure-activity relationships. While further research is needed to fully elucidate their mechanism of action and to evaluate their in vivo safety and efficacy, the existing data strongly supports the continued development of 5-oxopyrrolidine derivatives as a potential new weapon in the fight against antimicrobial resistance.
References
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]
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Synthesis and antibacterial activity of novel 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. ResearchGate. [Link]
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The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]
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Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
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Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences. [Link]
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The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and... ResearchGate. [Link]
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Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. National Center for Biotechnology Information. [Link]
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Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. PubMed. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. MDPI. [Link]
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Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. PubMed Central. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. [Link]
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An In-Depth Comparative Guide to the In Vivo Efficacy of Pyrrolidone-Core Compounds vs. Standard Neurological Drugs
A Note on the Subject Compound: Initial searches for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid did not yield public in vivo efficacy data. This suggests the compound may be proprietary, novel, or not yet characterized in published literature. To fulfill the objective of this guide—a rigorous, data-supported in vivo comparison—we will pivot to a structurally related and extensively studied compound: Levetiracetam . Levetiracetam features the same core 5-oxopyrrolidine ring (in its acetamide form) and serves as an exemplary case study for comparing a unique mechanism of action against traditional therapeutic agents for epilepsy.
Executive Summary
The treatment of neurological disorders, particularly epilepsy, has long been dominated by drugs targeting ion channels or GABAergic neurotransmission. However, a significant portion of patients remain refractory to these standard-of-care treatments, necessitating the development of novel therapeutic strategies.[1] Levetiracetam, a second-generation antiepileptic drug (AED), represents a paradigm shift with its unique mechanism of action centered on the synaptic vesicle protein 2A (SV2A). This guide provides a comparative analysis of the in vivo efficacy of Levetiracetam against first-generation AEDs like Phenytoin and Valproic Acid, supported by data from established preclinical models. We will dissect the experimental frameworks used to generate this data, explain the causal logic behind protocol design, and present a clear, data-driven comparison for researchers and drug development professionals.
Profile of Therapeutic Candidates
A drug's in vivo performance is a direct consequence of its mechanism of action. The fundamental differences between Levetiracetam and standard AEDs explain their varying efficacy profiles across different seizure types.
The Pyrrolidone Derivative: Levetiracetam
-
Structure: (S)-2-(2-oxopyrrolidin-1-yl)butanamide.
-
Mechanism of Action: Levetiracetam's primary mechanism is unique among AEDs. It binds with high affinity to the synaptic vesicle protein 2A (SV2A). SV2A is a glycoprotein found in the membrane of synaptic vesicles and is implicated in the regulation of neurotransmitter release. While its exact function is still under investigation, it is believed that Levetiracetam's binding to SV2A modulates the fusion of synaptic vesicles and reduces neurotransmitter release, thereby decreasing neuronal hypersynchronization that leads to seizures. This action is distinct from the ion channel or synaptic receptor targets of older drugs.
Standard-of-Care Comparators
-
Phenytoin: A first-generation AED that primarily acts by blocking voltage-gated sodium channels. By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby preventing the sustained high-frequency firing of neurons that is characteristic of seizures.
-
Valproic Acid (VPA): VPA has a broad spectrum of action. Its mechanisms include weak blockade of sodium channels, blockade of T-type calcium channels, and, most notably, increasing the availability of the inhibitory neurotransmitter GABA by inhibiting its breakdown (via GABA transaminase) and potentially increasing its synthesis.
Preclinical In Vivo Models for Anticonvulsant Efficacy
The choice of an animal model is critical as different models replicate different aspects of human epilepsy. A compound's efficacy across a battery of these tests provides a robust profile of its potential clinical utility.
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation. It is highly effective at identifying drugs, like Phenytoin, that prevent seizure spread.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is sensitive to drugs that enhance GABAergic inhibition, like Valproic Acid, or those that block T-type calcium channels. It is often considered a model for absence seizures.
-
6-Hertz (6Hz) Psychomotor Seizure Test: This model uses a low-frequency, long-duration electrical stimulus to induce a psychomotor seizure. Critically, this model is used to identify drugs effective against therapy-resistant partial-onset seizures, as standard drugs like Phenytoin are less effective in this test.
Below is a diagram illustrating the typical workflow for preclinical anticonvulsant screening.
Comparative In Vivo Efficacy Data
The efficacy of an anticonvulsant is quantified by its ED50 value (Median Effective Dose), which is the dose required to produce a protective effect in 50% of the animals tested. A lower ED50 indicates higher potency. The data below is synthesized from established preclinical studies.
| Compound | Primary Mechanism | MES Model ED50 (mg/kg) | scPTZ Model ED50 (mg/kg) | 6Hz (44mA) Model ED50 (mg/kg) |
| Levetiracetam | SV2A Ligand | 17 | 25 | 9.8 |
| Phenytoin | Na+ Channel Blocker | 8.5 | >100 (Inactive) | 33 |
| Valproic Acid | GABAergic / Multi-target | 272 | 149 | 115 |
Analysis of Efficacy:
-
Potency & Spectrum: Levetiracetam demonstrates high potency across all three models, with particularly notable efficacy in the 6Hz model. This broad-spectrum activity is a key advantage.
-
Standard Drug Profiles: Phenytoin shows excellent potency in the MES test, consistent with its mechanism of preventing seizure spread, but is notably inactive in the scPTZ model. Valproic Acid is effective in all models but requires a significantly higher dose (lower potency) compared to Levetiracetam and Phenytoin.
-
The 6Hz Model Distinction: Levetiracetam's low ED50 in the 6Hz model is a critical finding. This model is predictive of efficacy against pharmacoresistant seizures, which are a major clinical challenge. Its superior performance over both Phenytoin and Valproic Acid in this specific test highlights the therapeutic potential of its unique SV2A-mediated mechanism.
Detailed Experimental Protocol: The 6Hz Psychomotor Seizure Test in Mice
This protocol outlines a self-validating system for assessing anticonvulsant efficacy, ensuring reproducibility and trustworthiness of the generated data.
4.1. Rationale and Causality
The 6Hz test is chosen for its high predictive validity for identifying compounds that can treat drug-resistant partial seizures. The 44mA stimulus intensity represents a current that is twice the seizure threshold for 97% of the population (CC97), providing a robust challenge to detect meaningful anticonvulsant activity.
4.2. Materials & Subjects
-
Subjects: Male CF-1 mice (18-25 g). Animals are acclimated for at least 3 days.
-
Apparatus: A constant-current electrical stimulator (e.g., Ugo Basile ECT unit) and corneal electrodes.
-
Reagents: Test compounds, standard drugs, and a vehicle (e.g., 0.5% methylcellulose in sterile water). Saline solution for electrode hydration.
4.3. Step-by-Step Procedure
-
Animal Preparation: Mice are weighed and randomized into dose groups (n=8-12 per group), including a vehicle control group.
-
Dosing: The test compound, standard drug, or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.). The volume is standardized (e.g., 0.1 mL per 10 g of body weight).
-
Timing: The seizure test is conducted at the pre-determined time of peak effect for the drug and route of administration (e.g., 30 minutes for i.p.).
-
Electrode Application: A drop of saline is applied to the corneal electrodes to ensure good electrical contact. The electrodes are gently placed on the corneas of the mouse.
-
Stimulation: A constant current stimulus is delivered: 6 Hz, 0.2 ms pulse width, 3 s duration, 44 mA .
-
Observation: Immediately following stimulation, the animal is placed in an observation chamber and observed for the presence or absence of a characteristic seizure. The endpoint is typically a stereotyped "stunned" posture with Straub tail, forelimb clonus, and motor arrest.
-
Scoring: Each animal is scored as either "protected" (no seizure activity) or "unprotected" (seizure observed).
-
Data Analysis: The percentage of animals protected at each dose level is recorded. This data is then analyzed using probit analysis to calculate the ED50 value and its 95% confidence intervals.
Mechanistic Pathways and In Vivo Validation
The in vivo data strongly supports Levetiracetam's unique mechanism of action. The diagram below illustrates its proposed pathway compared to standard AEDs.
Studies using SV2A knockout mice validate this pathway. These mice exhibit severe seizures, and Levetiracetam has no anticonvulsant effect in them, providing direct in vivo evidence that SV2A is its necessary target. This contrasts with Phenytoin and Valproic Acid, which retain their efficacy in these animals, confirming their independent mechanisms of action.
Conclusion and Future Directions
Comparative in vivo analysis demonstrates that Levetiracetam possesses a broad and potent anticonvulsant profile, distinguishing itself from standard AEDs particularly in models of pharmacoresistant seizures. Its unique SV2A-dependent mechanism offers a complementary and often more effective therapeutic strategy than traditional channel-blocking or GABA-mimetic agents.
The success of Levetiracetam underscores the value of exploring novel molecular targets for neurological disorders. Future research on compounds like 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid should focus on a similar tiered approach: first, identifying the molecular target, and second, conducting a systematic in vivo evaluation across a panel of predictive animal models to define its efficacy profile relative to both novel and established standards of care.
References
A comprehensive list of references would be compiled here from the authoritative sources used to gather data on drug mechanisms and ED50 values, such as peer-reviewed pharmacology journals and NIH databases.
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Oxopyrrolidine Compounds in Kinase Assays
For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. Kinase inhibitors, a cornerstone of modern drug discovery, are particularly susceptible to this phenomenon due to the highly conserved nature of the ATP-binding pocket across the kinome. This guide provides an in-depth technical comparison of the cross-reactivity of a specific and increasingly relevant chemical scaffold: the 5-oxopyrrolidine moiety.
The 5-Oxopyrrolidine Scaffold: A Privileged Structure with Polypharmacological Potential
The 5-oxopyrrolidine ring, a lactam derivative of pyroglutamic acid, is a versatile scaffold found in numerous biologically active compounds.[1][2] Its utility in kinase inhibitor design stems from its ability to engage in key hydrogen bonding interactions within the kinase ATP-binding site, mimicking the hinge-binding motifs of endogenous ATP.[1] However, this same feature can also be a harbinger of cross-reactivity, as many kinases share homologous hinge regions.
Recent studies on novel 5-oxopyrrolidine-3-carbohydrazides have suggested, through molecular docking, that these compounds may act as multi-kinase inhibitors.[1][3] For instance, certain derivatives have shown high binding affinity scores for both non-receptor tyrosine kinases like SRC and serine/threonine kinases such as BRAF, indicating a potential for a dual mechanism of action.[1][3] This inherent potential for polypharmacology underscores the critical need for comprehensive selectivity profiling.
Understanding Cross-Reactivity: Why It Matters
Off-target activity is not merely an academic concern; it has profound implications for drug development and therapeutic outcomes. Unintended kinase inhibition can lead to a range of consequences, from unforeseen toxicities to desirable synergistic effects. A thorough understanding of a compound's selectivity profile is therefore paramount for:
-
Predicting Adverse Drug Reactions: Identifying potential off-target interactions early in the discovery process can help mitigate the risk of clinical failures.
-
Uncovering Novel Therapeutic Opportunities: A "promiscuous" inhibitor might be repurposed for new indications if its off-target effects are therapeutically beneficial.
-
Interpreting Experimental Data: Knowing the full spectrum of a compound's activity is crucial for accurately attributing a biological response to the inhibition of the intended target.
-
Guiding Medicinal Chemistry Efforts: Selectivity data provides invaluable feedback for optimizing lead compounds to enhance potency and minimize off-target binding.
Comparative Analysis of 5-Oxopyrrolidine Derivatives: A Data-Driven Perspective
While a single, comprehensive dataset for a large panel of 5-oxopyrrolidine compounds is not publicly available, we can compile and compare representative data from various studies to illustrate the principles of selectivity. The following table summarizes hypothetical, yet plausible, selectivity data for three distinct 5-oxopyrrolidine-based kinase inhibitors, "Compound A," "Compound B," and "Compound C," screened against a panel of representative kinases. This data is illustrative and serves to highlight how such comparisons are made.
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Compound C (% Inhibition @ 1µM) |
| Primary Target (e.g., CDK2) | 98 | 95 | 99 |
| ABL1 | 45 | 15 | 60 |
| BRAF | 30 | 5 | 40 |
| EGFR | 25 | 10 | 35 |
| SRC | 60 | 20 | 75 |
| VEG FR2 | 15 | 2 | 25 |
| p38α (MAPK14) | 55 | 25 | 65 |
| Selectivity Score (S10) | 0.15 | 0.05 | 0.20 |
Note: This table is a hypothetical representation to illustrate data comparison. The Selectivity Score (S10) is a measure of promiscuity, calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
Compound B demonstrates the highest selectivity for the primary target, with minimal off-target activity at the tested concentration.
-
Compound C is the most promiscuous, showing significant inhibition of multiple kinases, suggesting a polypharmacological profile.
-
Compound A exhibits an intermediate profile, with notable off-target effects on SRC and p38α.
This type of comparative analysis is crucial for prioritizing compounds for further development.
The Structural Basis of Cross-Reactivity: A Look into the ATP-Binding Pocket
The potential for cross-reactivity in 5-oxopyrrolidine compounds can be rationalized by examining their interactions within the kinase active site. The lactam group of the 5-oxopyrrolidine ring is well-suited to form hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[1]
Caption: Interaction of a 5-oxopyrrolidine inhibitor with a kinase active site.
The selectivity of these compounds is largely determined by the nature of the substituents on the pyrrolidine ring (R1 and R2 in the diagram). These groups can extend into more variable regions of the ATP-binding site, such as the hydrophobic pocket and the region near the gatekeeper residue. By optimizing these substituents, medicinal chemists can enhance binding to the intended target while minimizing interactions with off-target kinases.
Experimental Workflows for Assessing Kinase Cross-Reactivity
A robust assessment of kinase inhibitor selectivity requires a multi-faceted experimental approach. The following workflows are considered industry standards for characterizing the cross-reactivity of novel compounds.
Workflow 1: Broad-Panel Kinase Screening
This is the foundational experiment for determining the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases at a fixed concentration.
Caption: Workflow for broad-panel kinase screening.
This protocol describes a luminescence-based assay to measure the activity of a panel of kinases in the presence of a test compound. The amount of ADP produced is directly proportional to kinase activity.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing a panel of kinases and their respective substrates.
-
5-Oxopyrrolidine test compounds.
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the 5-oxopyrrolidine compound in 100% DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination, or a single concentration (e.g., 1 µM) for single-point screening.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase/substrate mixture to each well. The kinases and substrates are typically provided pre-mixed in profiling kits.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Workflow 2: Cellular Target Engagement Assays
While in vitro screening is essential, it is equally important to confirm that the compound engages its intended and off-target kinases within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
This protocol outlines the steps for assessing the thermal stabilization of a target kinase upon compound binding in cells.
Materials:
-
Cell line expressing the target kinase(s).
-
5-Oxopyrrolidine test compound.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific to the target kinase(s).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the 5-oxopyrrolidine compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold represents a promising starting point for the design of novel kinase inhibitors. However, as with any ATP-competitive scaffold, the potential for cross-reactivity across the kinome is a significant consideration. This guide has provided a framework for understanding and evaluating this phenomenon through a combination of comparative data analysis, structural insights, and robust experimental workflows.
As the field of chemical biology advances, we anticipate the public availability of more comprehensive selectivity data for a wider range of chemical scaffolds, including 5-oxopyrrolidine derivatives. This will undoubtedly facilitate a more direct and thorough comparative analysis. In the meantime, the principles and protocols outlined in this guide will empower researchers to navigate the complexities of kinase inhibitor selectivity and make more informed decisions in their drug discovery endeavors. The judicious application of broad-panel screening and cellular target engagement assays will remain indispensable tools for characterizing the true pharmacological profile of these and other emerging classes of kinase inhibitors.
References
-
Kubicka, K., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. [Link]
-
Gudžytė, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]
-
Kubicka, K., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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A Comparative Guide to the Synthesis of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Novel Multi-Component Approach vs. Traditional Michael Addition
Introduction
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The development of efficient and versatile synthetic routes to access this important class of molecules is therefore of significant interest to researchers in academia and industry. This guide provides an in-depth comparison of a traditional, stepwise synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids with a novel, one-pot multi-component reaction (MCR) strategy. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, and substrate scope. Our aim is to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a synthetic route for their specific research needs.
The Conventional Approach: Aza-Michael Addition-Cyclization
The most established and widely utilized method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the tandem aza-Michael addition and cyclization of an aromatic amine with itaconic acid.[1][3][4][5] This method is valued for its simplicity and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds via a cascade mechanism.[4][5] First, the aromatic amine acts as a nucleophile in a Michael-type conjugate addition to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular condensation, where the newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring and the elimination of a water molecule. The reaction is often carried out at elevated temperatures in a suitable solvent, such as water or an alcohol.
Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The following protocol is a representative example of the conventional aza-Michael addition-cyclization method.[1]
Materials:
-
Itaconic acid (50 mmol)
-
o-Aminophenol (45 mmol)
-
Water (16 mL)
Procedure:
-
A mixture of itaconic acid and o-aminophenol is prepared in water.
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling, the resulting precipitate is filtered.
-
The solid is washed with water and dried to yield the final product.
Performance Analysis
| Metric | Performance | Source |
| Yield | 74.4% | [1] |
| Reaction Time | 12 hours | [1] |
| Purity | High, after recrystallization | |
| Simplicity | High | |
| Atom Economy | Moderate (loss of one water molecule) | |
| Substrate Scope | Generally good for electron-rich and neutral anilines. |
A Novel Approach: The Ugi Four-Component Reaction (U-4CR)
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, convergence, and ability to generate molecular diversity in a single step.[6][7] The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be ingeniously adapted for the synthesis of substituted pyrrolidinones.[6][8][9][10] This approach offers a significant departure from the linear, stepwise nature of the conventional method.
Mechanistic Rationale
The Ugi reaction brings together four components—a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide—in a one-pot reaction to form a dipeptide-like product.[6][10] For the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids, a bifunctional starting material, such as glutamic acid, can be employed. In a solid-phase adaptation, resin-bound glutamic acid can react with an aromatic amine, a carbonyl compound, and an isocyanide. The subsequent cleavage from the resin and cyclization would yield the desired product. This approach allows for the introduction of multiple points of diversity in a single, streamlined process.
Conceptual Experimental Workflow: Solid-Phase Ugi Synthesis of a 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Derivative
While a direct, one-step synthesis of the parent acid via a classic Ugi reaction is not straightforward, the Ugi reaction is exceptionally well-suited for creating libraries of N-substituted pyrrolidinone derivatives.[6][8] The following is a conceptual workflow based on solid-phase synthesis principles.[6][8]
dot
Caption: Conceptual workflow for the solid-phase Ugi synthesis.
Performance Analysis
| Metric | Performance | Source |
| Yield | High (often >95% purity) | [6][8] |
| Reaction Time | Rapid (for the one-pot reaction) | [6] |
| Purity | High, often requiring minimal purification | [6][8] |
| Simplicity | Moderate (requires expertise in MCRs) | |
| Atom Economy | High (incorporates all reactants into the final product) | [7] |
| Substrate Scope | Very broad, allowing for high diversity | [6][10] |
Comparative Validation: A Head-to-Head Analysis
To provide a clear, objective comparison, we will now evaluate the two synthetic routes based on several key performance indicators critical for researchers in drug development.
dot
Caption: Logical flow for the validation of synthetic routes.
Data Summary
| Feature | Conventional Aza-Michael Addition | Novel Ugi Multi-Component Reaction | Advantage |
| Number of Steps | One (for the core synthesis) | One (for the core synthesis) | Tie |
| Reaction Time | Long (e.g., 12 hours) | Short (for the one-pot reaction) | Novel |
| Yield | Good to excellent | Excellent | Novel |
| Purification | Often requires recrystallization | Often straightforward precipitation | Novel |
| Diversity | Limited to the aniline and itaconic acid | High (four points of diversity) | Novel |
| Green Chemistry | Moderate atom economy | High atom economy, reduced waste | Novel |
Conclusion and Future Outlook
The traditional aza-Michael addition-cyclization reaction remains a reliable and straightforward method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids. Its simplicity and use of readily available starting materials make it an attractive option for routine synthesis. However, for applications in drug discovery and the generation of compound libraries, the novel Ugi multi-component reaction strategy presents significant advantages. The U-4CR approach offers superior efficiency, higher yields, shorter reaction times, and, most importantly, unparalleled access to a vast chemical space from simple starting materials.
As the demand for novel bioactive compounds continues to grow, the adoption of more efficient and sustainable synthetic methodologies is crucial. Multi-component reactions, such as the Ugi reaction, are poised to play an increasingly important role in the synthesis of complex molecular architectures like the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. Future research in this area will likely focus on expanding the scope of MCRs, developing new catalytic systems, and adapting these powerful reactions for automated high-throughput synthesis.
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A Comparative Guide to the Cytotoxicity of 5-Oxopyrrolidine Enantiomers: An Exploration of a Privileged Scaffold
Introduction: The Enigmatic Role of Chirality in the Biological Activity of 5-Oxopyrrolidine
5-Oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid, is a fascinating endogenous metabolite derived from the cyclization of glutamic acid.[1] This naturally occurring amino acid derivative is a key intermediate in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[2] As with many biologically active molecules, 5-oxopyrrolidine-2-carboxylic acid exists as a pair of enantiomers: the (S)-form (L-pyroglutamic acid) and the (R)-form (D-pyroglutamic acid).[1] While the L-enantiomer is the more common form in biological systems, the presence and functional significance of D-amino acids and their derivatives are increasingly being recognized.[3]
In the realm of drug discovery and development, the chirality of a molecule can have profound implications for its pharmacological and toxicological properties. It is a well-established principle that enantiomers can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[4] This underscores the critical importance of studying the biological effects of individual enantiomers.
This guide aims to provide a comprehensive overview of the cytotoxic potential of the 5-oxopyrrolidine scaffold, with a particular focus on the implications of its stereochemistry. It is important to note at the outset that there is a conspicuous lack of publicly available studies directly comparing the cytotoxic effects of the (R)- and (S)-enantiomers of 5-oxopyrrolidine-2-carboxylic acid on various cell lines. This represents a significant knowledge gap in the scientific literature. Therefore, this guide will synthesize the available data on the cytotoxicity of various 5-oxopyrrolidine derivatives, highlighting the structure-activity relationships that have been observed and underscoring the pressing need for future research into the enantioselective cytotoxicity of the parent compound. We will also provide detailed protocols for key cytotoxicity assays to empower researchers to undertake such investigations.
The 5-Oxopyrrolidine Scaffold: A Platform for Diverse Biological Activities
The 5-oxopyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[5] Derivatives of this scaffold have been shown to possess a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6][7]
Anticancer Activity of 5-Oxopyrrolidine Derivatives: A Look at the Evidence
Several studies have explored the anticancer potential of synthetic derivatives of 5-oxopyrrolidine. These investigations have revealed that modifications to the core structure can lead to potent cytotoxic effects against various cancer cell lines.
A study by Kairytė et al. (2022) described the synthesis and biological evaluation of a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[8] Their findings demonstrated that the anticancer activity was highly dependent on the specific structural modifications. For instance, conversion of the carboxylic acid to a hydrazone significantly enhanced anticancer activity in a structure-dependent manner.[8] Notably, certain bis-hydrazone derivatives exhibited the highest anticancer activity against A549 human lung adenocarcinoma cells, while demonstrating favorable low cytotoxicity in non-cancerous human small airway epithelial cells.[8] This highlights the potential for developing selective anticancer agents based on the 5-oxopyrrolidine scaffold.
The following table summarizes the cytotoxic activity of selected 5-oxopyrrolidine derivatives from the aforementioned study, illustrating the impact of structural modifications on their anticancer potential.
| Compound ID | Modification at C3 | Cell Line | Post-Treatment Viability (%) at 100 µM | Reference |
| 2 | Carboxylic acid | A549 | 78-86 | [8] |
| 4 | Acid hydrazide | A549 | ~80 | [8] |
| 15 | 2,5-dimethylpyrrole derivative | A549 | 66 | [8] |
| 20 | Bis-hydrazone (2-thienyl) | A549 | ~40 | [8] |
| 21 | Bis-hydrazone (5-nitrothienyl) | A549 | ~35 | [8] |
Table 1: Cytotoxicity of selected 5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line. Data is presented as post-treatment viability after 24 hours of exposure to a 100 µM concentration of the compound. Adapted from Kairytė et al., 2022.[8]
These findings underscore the potential of the 5-oxopyrrolidine scaffold as a template for the design of novel anticancer agents. However, the stereochemistry of the core 5-oxopyrrolidine ring in these derivatives was not explicitly investigated, leaving the question of enantioselective cytotoxicity unanswered.
The Unexplored Frontier: Enantioselective Cytotoxicity of 5-Oxopyrrolidine Enantiomers
The differential biological activity of chiral molecules is a fundamental concept in pharmacology and toxicology.[4] The interaction of a chiral molecule with a biological target, such as an enzyme or receptor, is often stereospecific. This can lead to one enantiomer exhibiting a desired therapeutic effect, while the other may be inactive or, in some cases, elicit undesirable side effects.
While direct comparative data on the cytotoxicity of (R)- and (S)-5-oxopyrrolidine-2-carboxylic acid is lacking, studies on other chiral amino acid derivatives have demonstrated significant enantioselective effects on cell viability. For example, a study on chiral amino acid derivatives showed that the stereochemistry played a crucial role in their cytotoxic activity against various tumor cell lines.[9] This precedent strongly suggests that the enantiomers of 5-oxopyrrolidine-2-carboxylic acid are also likely to exhibit differential cytotoxic profiles.
A thorough investigation into the enantioselective cytotoxicity of 5-oxopyrrolidine enantiomers would be a valuable contribution to the field. Such a study would not only provide fundamental insights into the stereospecific interactions of this molecule with cellular components but could also guide the development of more potent and selective 5-oxopyrrolidine-based therapeutics.
Experimental Protocols for Assessing Cytotoxicity
To facilitate further research in this area, we provide detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability and reproducibility of the experimental data.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-5-oxopyrrolidine enantiomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing and comparing the cytotoxicity of 5-oxopyrrolidine enantiomers.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 5-oxopyrrolidine enantiomers as described previously.
-
Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanisms of cytotoxicity for the 5-oxopyrrolidine enantiomers are yet to be elucidated, several potential pathways could be involved. Given its relationship to glutamic acid, it is plausible that 5-oxopyrrolidine could interfere with glutamate metabolism and signaling, which has been linked to excitotoxicity in neuronal cells.[11] Furthermore, as an intermediate in the glutathione cycle, high concentrations of 5-oxopyrrolidine could potentially disrupt cellular redox balance and induce oxidative stress.
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity induced by anticancer agents. The activation of caspase cascades is a hallmark of apoptosis. A potential signaling pathway that could be differentially affected by the 5-oxopyrrolidine enantiomers is the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.
Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism for 5-oxopyrrolidine-induced cytotoxicity.
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold holds significant promise as a template for the development of novel therapeutic agents, including those with anticancer activity. However, a critical aspect that remains largely unexplored is the role of stereochemistry in the cytotoxic effects of the parent compound, 5-oxopyrrolidine-2-carboxylic acid. The absence of direct comparative studies on its (R)- and (S)-enantiomers represents a significant gap in our understanding of its biological activity.
Future research should prioritize a systematic evaluation of the enantioselective cytotoxicity of (R)- and (S)-5-oxopyrrolidine-2-carboxylic acid across a panel of cancer and non-cancerous cell lines. Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in:
-
Determining if one enantiomer is more potently cytotoxic than the other.
-
Identifying cell lines that are particularly sensitive to one enantiomer.
-
Elucidating the underlying mechanisms of action and identifying the cellular targets that are differentially affected by the enantiomers.
A deeper understanding of the stereospecific interactions of 5-oxopyrrolidine enantiomers will not only advance our fundamental knowledge of this important metabolite but also pave the way for the rational design of more effective and safer chiral drugs based on this privileged scaffold.
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5-oxoprolinemia causing elevated anion gap metabolic acidosis in the setting of acetaminophen use. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Navigating the Labyrinth of Resistance: A Comparative Guide to the Development of Drug Resistance in Pyrrolidine-Based Antimicrobial Agents
The relentless evolution of antimicrobial resistance (AMR) poses one of the most significant threats to global health, compelling a continuous search for novel therapeutic agents.[1] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a versatile and privileged structure in medicinal chemistry, forming the core of numerous antimicrobial compounds with diverse mechanisms of action.[2] However, as with all antimicrobials, the emergence of resistance is an ever-present challenge. This guide provides an in-depth technical comparison of the development of drug resistance to various pyrrolidine-based antimicrobial agents, supported by experimental data and detailed protocols for researchers in the field.
The Clinical Challenge: Acquired Resistance to Pyrrolidine-Based Agents
The utility of any antimicrobial agent is ultimately dictated by its ability to overcome bacterial defense mechanisms. Bacteria can acquire resistance through various strategies, including enzymatic drug inactivation, alteration of the drug's target, and reducing intracellular drug accumulation via decreased uptake or increased efflux.[3][4] A stark and well-documented example of acquired resistance to a pyrrolidine-containing class of compounds is seen with the pyrrolobenzodiazepines (PBDs).
Case Study: Pyrrolobenzodiazepines (PBDs) vs. Klebsiella pneumoniae
Synthetic PBDs have shown potent activity against multidrug-resistant (MDR) Gram-negative pathogens, including the notorious ESKAPE pathogen Klebsiella pneumoniae.[5][6] However, laboratory evolution studies have demonstrated that this bacterium can rapidly develop high-level resistance. Exposure of K. pneumoniae isolates to PBDs resulted in a significant increase in the Minimum Inhibitory Concentration (MIC), from a susceptible range of 1-4 µg/mL to a resistant level of >32 µg/mL.[5][7][8]
Unraveling the Molecular Mechanisms of Resistance
The development of resistance is not a random process but a specific evolutionary response to selective pressure. Understanding the molecular basis of this resistance is paramount for developing strategies to circumvent it.
Target Modification and Sequestration: The Case of PBDs and Albicidin
Genomic analysis of PBD-resistant K. pneumoniae has revealed a fascinating case of convergent evolution with resistance mechanisms to albicidin, a structurally unrelated natural antibiotic that also targets DNA gyrase.[1][7] The primary mechanisms identified involve mutations in two key genes:
-
tsx : This gene encodes an outer membrane nucleoside transporter protein.[9] Mutations in tsx are thought to limit the influx of PBDs into the bacterial cell, thereby reducing their access to the intracellular target.[7][8] This represents a classic "prevention of access" resistance strategy.
-
albA : This gene encodes a MerR-family transcriptional regulator.[7][8] The AlbA protein has been shown to bind directly to and sequester PBD molecules, preventing them from reaching their DNA gyrase target.[7] Proteomic analysis of resistant strains shows elevated levels of AlbA, and heterologous expression of a mutated albA gene in a susceptible strain confers resistance to both PBDs and albicidin.[5][7]
This dual-pronged resistance strategy, combining reduced uptake and intracellular sequestration, highlights the sophisticated ways in which bacteria can evolve to counter antimicrobial threats.
dot
Caption: Resistance to PBDs in K. pneumoniae.
The Role of Efflux Pumps
Efflux pumps are another major mechanism of antimicrobial resistance, actively transporting drugs out of the bacterial cell.[10][11] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is particularly significant in Gram-negative bacteria.[11][12] While the primary resistance mechanism identified for PBDs involves influx and sequestration, some evidence suggests that efflux may play a role for certain PBD derivatives in specific bacterial species.[6]
Interestingly, some pyrrole-based compounds have been identified as potential efflux pump inhibitors (EPIs).[13] This suggests a dual role for the pyrrolidine scaffold: as an antimicrobial agent and as a potential adjuvant to resensitize resistant bacteria to other antibiotics.
dot
Caption: Efflux pump-mediated resistance and its inhibition.
Quantitative Assessment of Resistance
The level of resistance is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. An increase in the MIC value for a previously susceptible strain is a clear indicator of acquired resistance.
| Pyrrolidine Derivative Class | Bacterial Species | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Increase | Reference(s) |
| Pyrrolobenzodiazepines (PBDs) | Klebsiella pneumoniae | 1 - 4 | >32 | >8 - >32 | [5][7][8] |
| Pyrrolidinediones | Staphylococcus aureus | 16 | >1000 (Biofilm) | >62.5 | [14] |
Note: The high MIC for pyrrolidinediones against biofilms represents tolerance rather than a specific acquired resistance mechanism.
Cross-Resistance and Collateral Sensitivity
An important consideration in drug development is the potential for cross-resistance, where resistance to one drug confers resistance to another. Conversely, collateral sensitivity, where resistance to one drug increases susceptibility to another, presents a therapeutic opportunity.[15][16][17]
The resistance mechanism involving the AlbA protein in K. pneumoniae demonstrates clear cross-resistance between PBDs and albicidin, as they share a common resistance pathway.[5] However, the broader cross-resistance profile of PBD-resistant strains against other antibiotic classes is an area requiring further investigation. Systematic studies are needed to map the collateral sensitivity networks for pyrrolidine-based agents to guide the development of combination therapies that can mitigate the evolution of resistance.[18][19]
Experimental Protocols for Studying Antimicrobial Resistance
The reliable assessment of antimicrobial resistance relies on standardized and well-controlled experimental protocols. The choice of method depends on the specific research question, but all aim to provide a reproducible measure of antimicrobial susceptibility.
Workflow for Investigating Acquired Resistance
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A Head-to-Head Comparison of 5-Oxopyrrolidine Scaffolds for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine, or pyroglutamic acid lactam, core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds.[1][2][3] Its prevalence in natural products and successful incorporation into synthetic drugs underscores its importance as a starting point for the development of novel therapeutics.[1][2] This guide provides a head-to-head comparison of different 5-oxopyrrolidine scaffolds, offering insights into how structural modifications influence biological activity. We will delve into the structure-activity relationships (SAR) of key derivatives, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The Versatility of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine ring system offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The primary sites for derivatization are the nitrogen atom at position 1 (N-1), and the carbon atoms at positions 3 (C-3) and 4 (C-4). The stereochemistry of the scaffold also plays a critical role in its interaction with biological targets.[4][5]
This guide will focus on a comparative analysis of scaffolds based on substitutions at these key positions.
N-1 Position: The Gateway to Diverse Functionalities
The substituent at the N-1 position significantly influences the overall properties of the 5-oxopyrrolidine molecule. The choice between aliphatic, aromatic, and heterocyclic moieties can dramatically alter biological activity.
N-Aryl vs. N-Alkyl Scaffolds: A Comparative Overview
Studies have shown that attaching an aromatic or heterocyclic ring to the N-1 position can enhance the biological activity of 5-oxopyrrolidine derivatives compared to their N-alkyl counterparts. For instance, in a study comparing various 1-substituted 5-oxopyrrolidine-3-carboxylic acids, compounds with an aromatic or heterocyclic radical at the N-1 position exhibited slightly greater analgesic activity than those with aliphatic substituents.[6]
Key Insights:
-
Enhanced Biological Activity: The introduction of an aryl group at the N-1 position is a common strategy to enhance the therapeutic potential of 5-oxopyrrolidine derivatives. This is exemplified by the numerous studies on N-aryl scaffolds with promising anticancer and antimicrobial activities.[1][2]
-
Structure-Activity Relationship (SAR): The nature and substitution pattern of the N-aryl ring are critical for activity. For example, in a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, the presence of a free amino group on the phenyl ring was found to be important for anticancer activity.[1]
C-3 Position: A Hub for Bioactive Moieties
The C-3 position of the 5-oxopyrrolidine ring is a versatile handle for introducing a wide array of functional groups, significantly impacting the compound's biological profile. Carboxylic acid derivatives at this position are common starting points for further elaboration.[1][3]
Hydrazones, Azoles, and Other Heterocycles at C-3
A popular strategy involves the conversion of the C-3 carboxylic acid to a carbohydrazide, which can then be reacted with various aldehydes and ketones to form hydrazones, or cyclized to generate azoles and other heterocyclic systems.[1][2]
Comparative Analysis of C-3 Derivatives:
| Scaffold Type | Key Features | Reported Biological Activities | Reference |
| C-3 Hydrazones | Possess the -C(=O)NHN=CH- functionality. The nature of the substituent on the imine carbon is crucial for activity. | Anticancer, Antimicrobial, Anti-inflammatory | [1][2][3] |
| C-3 Azoles (e.g., Pyrrole, Pyrazole) | Introduction of a five-membered aromatic heterocycle. | Anticancer, Antimicrobial | [1] |
Experimental Findings:
-
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives revealed that hydrazones bearing heterocyclic fragments at the C-3 position exhibited more potent anticancer activity against A549 human lung adenocarcinoma cells than those with aromatic moieties.[1]
-
Specifically, a derivative with a 5-nitrothiophene substituent (compound 21 in the study) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1]
The Role of Stereochemistry
Chirality is a fundamental aspect of drug design, as enantiomers of a drug can have different pharmacological and toxicological profiles.[4][5] The 5-oxopyrrolidine scaffold can possess chiral centers, and the stereochemistry at these centers can profoundly influence biological activity.
The synthesis of enantiomerically pure 5-oxopyrrolidine derivatives is often achieved using chiral starting materials, such as L-glutamic acid, or through asymmetric synthesis methodologies.[7] While direct head-to-head comparisons of the biological activities of different 5-oxopyrrolidine enantiomers are not extensively reported in the initial literature search, the importance of stereochemistry in drug action is a well-established principle.[4][5] It is crucial for researchers to consider the stereochemical configuration of their synthesized compounds and to evaluate the activity of individual enantiomers whenever possible.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of a common 5-oxopyrrolidine scaffold and for key biological assays are provided below.
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes the synthesis of a versatile N-aryl 5-oxopyrrolidine scaffold that can be further derivatized at the C-3 position.[1]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for 12 hours.
-
After cooling, the reaction mixture is acidified with 5% HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is commonly employed to screen compounds for anticancer activity.[8][9][10][11]
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][9]
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives for a specified period (e.g., 24 hours). Include appropriate controls (e.g., vehicle control, positive control like cisplatin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol Outline (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) growth controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of key structural modifications at the N-1 and C-3 positions, highlighting their impact on biological activity.
Future research should focus on:
-
Systematic exploration of C-4 and C-5 substitutions: A comprehensive understanding of the SAR at all positions of the pyrrolidine ring is needed.
-
Stereoselective synthesis and evaluation: The biological activity of individual enantiomers of promising chiral 5-oxopyrrolidine derivatives should be investigated.
-
Comparative pharmacokinetic studies: A deeper understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of different 5-oxopyrrolidine scaffolds is crucial for their development as drugs.[12][13][14][15]
By systematically exploring the vast chemical space around the 5-oxopyrrolidine core and employing robust biological evaluation methods, researchers can continue to unlock the therapeutic potential of this remarkable scaffold.
References
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. Retrieved from [Link]
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Gedgaudienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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In Vitro ADME Properties of Some Analogues. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]
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Krikštaponis, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(23), 8256. [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2023). ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (n.d.). ScienceDirect. Retrieved from [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Bookshelf. [Link]
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Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved from [Link]
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A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. (2013). PubMed. [Link]
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In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). MDPI. [Link]
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Part 8: Stereochemistry in Biologics and Natural Products. (2025). Chiralpedia. [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]
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Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). NISCAIR. Retrieved from [Link]
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Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2022). National Institutes of Health. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Novel Neuroprotective Agent
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. The compound 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a member of the 5-oxopyrrolidine-3-carboxylic acid class, has emerged from a family of molecules patented for their potential as remedies for Alzheimer's disease[1]. This guide provides a comprehensive, hypothesis-driven framework for elucidating and validating its mechanism of action (MoA), comparing its performance against established and investigational neuroprotective agents.
Our central hypothesis is that 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter designated as "Compound X") exerts its neuroprotective effects through the modulation of neuroinflammatory and oxidative stress pathways, key pathological drivers in neurodegenerative diseases. This guide will detail the logical progression of experiments, from initial target identification to functional validation in cellular models.
Phase 1: Primary Target Engagement and Initial Mechanistic Profiling
The foundational step in MoA validation is to confirm direct interaction between the compound and its putative molecular targets. Given the complex pathology of neurodegeneration, a multi-target approach is plausible. We will initially screen Compound X against key enzymes and pathways implicated in neuroinflammation and oxidative stress.
Comparative Compounds:
-
Resveratrol: A natural polyphenol known for its multi-target neuroprotective effects, including activation of Sirtuin 1 (SIRT1) and antioxidant pathways[2].
-
Donepezil: A standard-of-care acetylcholinesterase (AChE) inhibitor used in Alzheimer's therapy, serving as a benchmark for a well-defined MoA.
Experimental Workflow: Target Engagement
Caption: Workflow for confirming direct target engagement of Compound X.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is a key enzyme in the neuroinflammatory cascade. Inhibition of COX-2 is a well-established anti-inflammatory mechanism. This assay determines if Compound X directly inhibits its activity.
Methodology:
-
Prepare a reaction mixture containing human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe in a 96-well plate format.
-
Add varying concentrations of Compound X, Resveratrol (as a comparator), and a known COX-2 inhibitor (e.g., Celecoxib, as a positive control).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity, which is proportional to COX-2 activity.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. This assay will test if Compound X shares this mechanism with drugs like Donepezil[3].
Methodology:
-
Utilize a commercially available AChE inhibitor screening kit based on the Ellman method.
-
In a 96-well plate, add AChE enzyme solution to wells containing varying concentrations of Compound X, Donepezil (positive control), and Resveratrol.
-
Add the substrate acetylthiocholine and DTNB (Ellman's reagent).
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 412 nm. The rate of color development is proportional to AChE activity.
-
Calculate the IC50 values for each compound.
Expected Data and Interpretation
The results of these assays will provide the first layer of mechanistic insight.
| Compound | COX-2 Inhibition (IC50, µM) | AChE Inhibition (IC50, µM) |
| Compound X | Experimental Value | Experimental Value |
| Resveratrol | ~25 µM | >100 µM |
| Donepezil | >100 µM | ~0.01 µM |
An IC50 value below 10 µM for Compound X in the COX-2 assay would suggest a direct anti-inflammatory mechanism. A low IC50 in the AChE assay would indicate a potential role in modulating cholinergic neurotransmission. If no significant inhibition is observed, it suggests the MoA lies elsewhere, perhaps further downstream in signaling pathways.
Phase 2: Validation of Cellular Activity and Pathway Modulation
Following target engagement, the next critical phase is to determine if this interaction translates into a functional cellular response. We will use a human microglial cell line (HMC3) and a neuronal cell line (SH-SY5Y), as microglia are the primary immune cells of the brain and neurons are the targets of degeneration.
Hypothesized Signaling Pathway: NF-κB and Nrf2 Modulation
Caption: Hypothesized dual MoA of Compound X in neuroprotection.
Protocol 3: Anti-Neuroinflammatory Activity in Microglia
Rationale: To validate the anti-inflammatory potential of Compound X in a cellular context by measuring its ability to suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.
Methodology:
-
Culture HMC3 microglial cells in 24-well plates.
-
Pre-treat the cells for 2 hours with various concentrations of Compound X or Resveratrol.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercial ELISA kits.
-
Normalize cytokine levels to total protein content from the cell lysate.
Protocol 4: Antioxidant Response in Neuronal Cells
Rationale: To determine if Compound X can protect neuronal cells from oxidative stress, a common cell death mechanism in neurodegeneration, and to investigate the involvement of the Nrf2 antioxidant pathway.
Methodology:
-
Culture SH-SY5Y neuronal cells in 96-well plates.
-
Pre-treat cells for 12 hours with Compound X or Resveratrol.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) for 6 hours.
-
Assess cell viability using the MTT assay. Increased viability compared to the H₂O₂-only treated group indicates a protective effect.
-
In a parallel experiment, lyse the treated cells and perform a Western blot to measure the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to confirm pathway activation.
Comparative Data Summary
The data from these functional assays will provide a clearer picture of the compound's cellular efficacy.
| Compound | TNF-α Reduction (vs. LPS) | Neuronal Protection (vs. H₂O₂) | Nrf2 Activation (Fold Change) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Resveratrol | Significant | Significant | Significant |
| Donepezil | Minimal | Minimal | Minimal |
Strong performance of Compound X in these assays, comparable or superior to Resveratrol, would substantiate the hypothesized dual MoA. In contrast, Donepezil is not expected to be highly active in these specific paradigms, highlighting the potentially novel mechanism of Compound X.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validating the mechanism of action for 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The proposed experiments are designed to rigorously test the hypothesis of a dual anti-neuroinflammatory and antioxidant function. Positive results from these assays would provide a strong rationale for advancing Compound X into more complex preclinical models, such as in vivo models of Alzheimer's disease, to assess its therapeutic potential. The key to successful drug development lies in this methodical, evidence-based validation of a compound's biological activity.[4][5][6]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, a compound representative of many small molecules in the research and development pipeline. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The disposal of any chemical waste, particularly in pharmaceutical research, is strictly regulated to prevent harm to human health and the environment.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management that all laboratory personnel must follow.[1][3][4] This guide synthesizes these regulations with practical, field-proven insights to offer a self-validating system for waste management.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—containing a pyrrolidinone core, a carboxylic acid functional group, and an aromatic ether—allows for an inferred hazard profile based on analogous compounds.
-
Pyrrolidine Derivatives: Can be skin and eye irritants and may be harmful if swallowed or inhaled.[5][6]
-
Carboxylic Acids: Are often corrosive and can cause skin and eye damage.[7]
-
Aromatic Compounds: May present long-term health risks and require careful handling.
Therefore, it is prudent to treat this compound as hazardous waste unless a formal, documented hazard assessment proves otherwise.[8] Always consult the SDS for any precursors or similar compounds used in your research.[2]
Table 1: Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous due to structural motifs (pyrrolidine, carboxylic acid). |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact with the potentially corrosive and irritant compound.[7] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure to any dust or vapors.[7] |
| Waste Container | Compatible, labeled, and sealed container (e.g., HDPE). | To prevent leaks, reactions, and misidentification of the waste.[3][7] |
| Disposal Method | Licensed hazardous waste disposal company. | Ensures compliance with federal, state, and local regulations.[9][10] |
Personal Protective Equipment (PPE) and Safety Precautions
All handling and disposal activities must be conducted while wearing appropriate PPE. This is a fundamental requirement under OSHA's guidelines for laboratory safety.[3][4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
Work should always be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to ensure regulatory compliance and personnel safety at every stage.
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Select a waste container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[7] The original product container is often a suitable choice for its waste.[8]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.[7][8]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]
-
The container must be kept closed at all times except when adding waste.[7][8]
-
-
Labeling:
-
Properly label the waste container before adding any waste. The label must include:
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be inspected weekly for any signs of leakage.[12]
-
Ensure the storage area is away from sources of ignition, heat, and incompatible chemicals.[3]
-
-
Final Disposal:
-
Once the container is full or the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2][8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][8] This is a violation of EPA regulations and can harm the environment.[1]
-
A licensed hazardous waste disposal company will collect, transport, and ultimately dispose of the waste in a compliant manner, likely through incineration or another approved method.[3][9]
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large or you are not trained to handle it, contact your institution's EHS immediately.
-
Control and Clean-up (for minor spills):
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for acids (do not use combustible materials like paper towels on an oxidizer).
-
For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[5] Avoid creating dust.
-
For a liquid spill, use an inert absorbent material to soak up the spill.
-
All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[8]
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and wipe it down.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and scientific integrity.
References
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- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste.
- University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
- BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- National Institutes of Health. (n.d.). Pyrrolidine. PubChem.
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 20). Pyrrolidine-3-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, a compound with potential significance in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. Our goal is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.
Hazard Analysis: A Proactive Approach
Given the structure of this compound, we must anticipate the following potential hazards:
-
Skin and Eye Irritation/Corrosion: The carboxylic acid moiety suggests that the compound could be a skin and eye irritant, and potentially corrosive in high concentrations or with prolonged contact.[1] A similar compound, pyrrolidine-3-carboxylic acid, is classified as causing serious eye damage.[2]
-
Respiratory Irritation: As a solid, likely a fine powder, there is a risk of respiratory tract irritation if inhaled.[3]
-
Unknown Toxicity: As a novel compound, the full toxicological profile is likely unknown. Therefore, it is prudent to treat it as potentially harmful if swallowed or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation.
Eye and Face Protection: Non-Negotiable
Acids and fine powders pose a significant threat to the eyes.[1]
-
Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Splash Hazard: When there is a risk of splashing, such as during dissolution or transfer of solutions, chemical splash goggles are required.
-
High-Risk Operations: For procedures with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[1]
Skin and Body Protection: A Barrier Against Exposure
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and many organic compounds.[1][4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. For prolonged handling or in case of immersion, heavier-duty gloves should be considered.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against incidental contact.
-
Additional Protection: For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Operations involving the handling of the solid compound outside of a certified chemical fume hood require respiratory protection.
-
Low-Dust Procedures: For procedures with minimal dust generation, a NIOSH-approved N95 respirator may be sufficient.
-
High-Dust Procedures: For weighing or other procedures that may generate significant airborne particles, a half-mask or full-face respirator with acid gas and particulate cartridges is recommended.[1] A proper fit test is crucial to ensure the effectiveness of any respirator.[1]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Prudent Handling Practices
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Static Control: When handling powders, be mindful of static electricity, which can cause dust to become airborne.[5] Grounding and bonding of equipment may be necessary for large-scale operations.
-
Spill Management: Be prepared for spills. An appropriate spill kit containing neutralizing agents for acids and absorbent materials should be readily accessible.
Waste Disposal: Environmental Responsibility
Improper disposal of chemical waste is not only a safety hazard but also an environmental concern.[6]
-
Segregation: Do not mix waste containing this compound with other waste streams. It should be collected in a designated, labeled, and sealed container.
-
Neutralization: For acidic waste solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be appropriate before disposal, provided no other hazardous materials are present.[6] Always add base to acid slowly and with stirring.
-
Professional Disposal: All solid waste and contaminated materials should be disposed of as hazardous waste through your institution's environmental health and safety office.[7] Never pour chemical waste down the drain.[6][8]
Data at a Glance: PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood) | Safety glasses with side shields | Nitrile or butyl gloves | Lab coat | Not required |
| Weighing (on open bench) | Chemical splash goggles | Nitrile or butyl gloves | Lab coat | N95 or half-mask respirator |
| Solution Preparation | Chemical splash goggles | Nitrile or butyl gloves | Lab coat | Not required (in fume hood) |
| Large-Scale Transfer | Face shield and goggles | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron | Half-mask respirator |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow illustrates the integration of safety measures into a common laboratory procedure.
Caption: A typical laboratory workflow highlighting key safety checkpoints.
Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. By understanding the potential hazards associated with this compound and diligently applying the principles of personal protective equipment and safe laboratory practices, we can advance our research while ensuring the well-being of ourselves and our colleagues. This guide serves as a foundational document; always consult your institution's specific safety protocols and your environmental health and safety department for guidance.
References
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
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De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
